molecular formula C5H5F3O3 B133399 Ethyl Trifluoropyruvate CAS No. 13081-18-0

Ethyl Trifluoropyruvate

Cat. No.: B133399
CAS No.: 13081-18-0
M. Wt: 170.09 g/mol
InChI Key: KJHQVUNUOIEYSV-UHFFFAOYSA-N
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Description

Ethyl Trifluoropyruvate is a highly valuable reagent in multicomponent domino cyclizations, serving as a key building block for the synthesis of complex, trifluoromethyl-substituted heterocycles . Its exceptional utility stems from the trifluoromethyl group, which imparts desirable properties to molecules, such as enhanced lipophilicity and metabolic stability, making it a crucial intermediate in the development of novel Active Pharmaceutical Ingredients (APIs) . This compound is extensively used in the synthesis of various bioactive molecules, including bicyclic γ-lactams found in natural products and synthetic pharmaceuticals . Beyond pharmaceuticals, its applications extend to the agrochemical industry, where it is instrumental in creating advanced pesticides, herbicides, and fungicides with improved potency and selectivity . The reactivity of this compound also makes it a versatile precursor in materials science for developing advanced polymers and functional materials, where the fluorine content can modify thermal stability and optical characteristics . For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 3,3,3-trifluoro-2-oxopropanoate
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InChI

InChI=1S/C5H5F3O3/c1-2-11-4(10)3(9)5(6,7)8/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJHQVUNUOIEYSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50371934
Record name Ethyl Trifluoropyruvate
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Molecular Weight

170.09 g/mol
Source PubChem
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CAS No.

13081-18-0
Record name Ethyl 3,3,3-trifluoro-2-oxopropanoate
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Record name Ethyl Trifluoropyruvate
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Record name ethyl 3,3,3-trifluoro-2-oxopropanoate
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Foundational & Exploratory

Ethyl Trifluoropyruvate: A Versatile Reagent in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl trifluoropyruvate (ETP) has emerged as a highly valuable and versatile building block in organic chemistry, primarily owing to the strategic placement of a trifluoromethyl group adjacent to a reactive α-keto-ester moiety. This unique structural feature imparts distinct reactivity and allows for the introduction of the trifluoromethyl group into a wide array of organic molecules. The incorporation of fluorine, and particularly the trifluoromethyl group, is a widely employed strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] This guide provides a comprehensive overview of the applications of this compound in organic synthesis, with a focus on its use in the construction of complex molecular architectures, asymmetric synthesis, and the preparation of biologically active compounds.

Core Applications in Organic Synthesis

This compound serves as a potent electrophile, readily participating in a variety of synthetic transformations.[3] Its utility is particularly pronounced in reactions designed to introduce the trifluoromethyl group, a structural motif that can dramatically influence a molecule's electronic properties, lipophilicity, and metabolic stability.[3] Key applications include its role as a precursor for various fluorinated heterocycles and carbocycles, its use in multicomponent reactions, and its application in asymmetric synthesis to generate chiral molecules with high enantiopurity.

Building Block for Fluorinated Compounds

This compound is a fundamental reagent for the synthesis of a diverse range of fluorine-containing compounds.[4] It can undergo condensation reactions with various nucleophiles, such as amines, to form complex ring systems.[3] For instance, its reaction with hydrazine (B178648) derivatives can lead to the formation of fluorinated pyrazoles.[3]

Multicomponent Domino Cyclizations

A significant application of this compound is in multicomponent domino cyclization reactions for the synthesis of complex heterocyclic structures.[5][6] These reactions allow for the rapid construction of molecular complexity from simple starting materials in a single synthetic operation. For example, the three-component reaction of this compound with methyl ketones and amino alcohols provides a direct route to γ-lactam annulated oxazacycles, which are prevalent scaffolds in many natural bioactive molecules.[5][6]

A notable example is the synthesis of trifluoromethyl-substituted tetrahydropyrrolo[2,1-b]oxazol-5-ones and tetrahydropyrrolo[2,1-b][7][8]oxazine-6-ones.[6] The reaction mechanism involves a domino sequence of reactions, initiated by the formation of an aldol-type adduct, which then undergoes cyclization and subsequent transformations to yield the final bicyclic products.[6]

Logical Workflow for the Three-Component Domino Cyclization

G ETP This compound Aldol (B89426) Aldol Adduct ETP->Aldol with Methyl Ketone MK Methyl Ketone AA Amino Alcohol Iminium Iminium Ion AA->Iminium with Aldol Adduct Lactam γ-Lactam Annulated Oxazacycle Iminium->Lactam Intramolecular Cyclization

Caption: Logical workflow of the three-component domino cyclization reaction.

Asymmetric Synthesis

This compound is extensively used as a substrate in asymmetric synthesis to generate chiral molecules containing a trifluoromethylated stereocenter. The electron-withdrawing nature of the trifluoromethyl group activates the adjacent ketone for nucleophilic attack, making it an excellent substrate for various enantioselective transformations.

Enantioselective Friedel-Crafts Alkylation: The Friedel-Crafts alkylation of arenes and heteroarenes with this compound provides a direct method for the synthesis of chiral α-trifluoromethylated aryl and heteroaryl hydroxyalkanoic acid esters.[4][9] This reaction is often catalyzed by chiral Lewis acids or organocatalysts. For instance, the enantioselective Friedel-Crafts alkylation of indoles with this compound has been achieved with high enantioselectivity using chiral bis(imidazoline) ligands.[9]

Asymmetric Aldol and Mannich Reactions: Organocatalyst-mediated asymmetric aldol and Mannich reactions of this compound have been developed to synthesize α-trifluoromethyl-substituted tertiary alcohols and amines with high enantioselectivity.[10] For example, diarylprolinol has been used as a catalyst for the asymmetric aldol reaction of this compound with aldehydes.[10] Similarly, the direct aldol-type reaction of oxindoles with this compound, catalyzed by Cinchona alkaloids, can generate two contiguous asymmetric quaternary carbon centers in a single step with excellent enantioselectivities.[11]

Synthesis of Chiral α-Trifluoromethyl Amino Acids: this compound is a key starting material for the synthesis of enantiopure α-trifluoromethyl amino acids, which are valuable building blocks for peptide and protein engineering.[12][13] A concise synthesis of both enantiomers of α-trifluoromethyl-proline has been reported, where the key step is a diastereoselective allylation of an imine derived from this compound and a chiral auxiliary.[12][13]

Experimental Workflow for Asymmetric Synthesis of α-Tfm-Proline

G ETP This compound Imine Imine/Oxazolidine Formation ETP->Imine Aux Chiral Auxiliary ((R)-Phenylglycinol) Aux->Imine Allylation Diastereoselective Allylation Imine->Allylation Cyclization Lactone Formation Allylation->Cyclization Deprotection Auxiliary Removal Cyclization->Deprotection Proline Enantiopure α-Tfm-Proline Deprotection->Proline

Caption: General experimental workflow for the synthesis of α-Tfm-proline.

Quantitative Data Summary

The following tables summarize quantitative data from key reactions involving this compound, providing insights into reaction efficiency and stereoselectivity.

Table 1: Synthesis of this compound

Starting MaterialReagentsConditionsYieldReference
Ethyl-2-ethoxytetrafluoropropionateSbF₅Heat, Distillation83.0%[7]
Ethyl 3,3,3-trifluorolactateNaClO·5H₂OAcetonitrile, 20°C, 30 min97% (quantitative yield by ¹⁹F-NMR)[4]

Table 2: Reduction of this compound

Reducing AgentSolventConditionsProductYieldReference
NaBH₄Ether0°C to room temp, 1 hrEthyl 3,3,3-trifluoro-2-hydroxypropanoate83%[8]

Table 3: Three-Component Domino Cyclization

Methyl KetoneAmino AlcoholSolventProduct Diastereomeric RatioYieldReference
Acetone2-Aminoethanol1,4-DioxaneMixture of products-[6]
Acetone2-AminoethanolTHFtrans,cis:cis,cis = 60:40-[6]
Acetophenone2-Aminoethanol1,4-DioxaneSingle diastereomer-[6]

Table 4: Asymmetric Aldol-Type Reaction of Oxindoles with this compound

Oxindole SubstituentCatalystDiastereomeric Ratio (dr)Enantiomeric Ratio (er)Reference
H(DHQD)₂PHAL71:29 to 97:390:10 to >99:1[11]
Various(DHQD)₂PHAL or (DHQ)₂PHALGood to highExcellent[11]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of this compound from Ethyl-2-ethoxytetrafluoropropionate[7]
  • Apparatus: A 500 mL 3-neck pot equipped with a distillation apparatus and flushed with nitrogen.

  • Procedure:

    • Charge the reaction vessel with 340.3 g (1.56 mol) of ethyl-2-ethoxytetrafluoropropionate and 19.5 g (0.09 mol) of SbF₅.

    • Heat the mixture to initiate distillation.

    • Collect the distillate.

  • Yield: 220 g (83.0%) of this compound, b.p. 88-89°C.

Synthesis of this compound from Ethyl 3,3,3-trifluorolactate[4]
  • Procedure:

    • Dissolve 10 g (58 mmol) of ethyl 3,3,3-trifluorolactate in 58 mL of acetonitrile.

    • Add 11 g (67 mmol) of NaClO·5H₂O to the solution.

    • Stir the mixture at 20°C for 30 minutes.

    • Quench the reaction by adding 0.38 g (1.5 mmol) of sodium thiosulfate (B1220275) pentahydrate.

    • Add 0.33 g (3.9 mmol) of sodium hydrogencarbonate and 10 g (70 mmol) of sodium sulfate.

    • Stir and then filter to remove solid matter.

  • Analysis: ¹⁹F-NMR analysis of the filtrate indicated a quantitative yield of 97%.

Reduction of this compound with Sodium Borohydride[8]
  • Procedure:

    • In a 100 mL round-bottom flask, dissolve 5.00 g (29.4 mmol) of this compound in 50 mL of ether.

    • Cool the mixture to 0°C.

    • Add 559 mg (14.8 mmol) of NaBH₄ portionwise.

    • Stir the resulting solution at room temperature for 1 hour.

    • Dilute the reaction mixture with 20 mL of H₂O.

    • Extract the mixture with dichloromethane (B109758) (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Yield: 4.20 g (83%) of ethyl 3,3,3-trifluoro-2-hydroxypropanoate as a colorless solid.

Conclusion

This compound is a powerful and versatile reagent in organic synthesis, offering efficient pathways for the introduction of the trifluoromethyl group into a wide range of molecular scaffolds. Its applications in the synthesis of complex heterocycles, fine chemicals, and, notably, in asymmetric synthesis for the preparation of chiral building blocks, underscore its importance in both academic research and industrial drug development. The continued exploration of its reactivity is expected to unveil new synthetic methodologies and contribute to the development of novel molecules with significant biological and material properties.

References

Ethyl Trifluoropyruvate chemical properties and reactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl Trifluoropyruvate: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Ethyl 3,3,3-trifluoropyruvate (ETFP) is a valuable and highly reactive fluorinated building block in modern organic synthesis. Its unique structure, featuring adjacent ketone and ester functionalities strongly activated by a trifluoromethyl group, makes it a potent electrophile for creating complex, fluorine-containing molecules. This guide provides a comprehensive overview of its chemical properties, reactivity, and detailed experimental protocols for its use in key synthetic transformations, serving as a technical resource for professionals in research and drug development.

Chemical and Physical Properties

This compound is a clear, colorless to pale yellow liquid.[1] Its physical and chemical properties are summarized in the tables below. The presence of the electron-withdrawing trifluoromethyl group significantly influences the compound's reactivity and spectroscopic characteristics.

Physical Properties

The key physical properties of this compound are detailed in Table 1.

PropertyValueReference(s)
CAS Number 13081-18-0[2][3]
Molecular Formula C₅H₅F₃O₃[2][3]
Molecular Weight 170.09 g/mol [2][4]
Appearance Clear colorless to pale yellow liquid[2]
Boiling Point 95 - 98 °C[2]
Density 1.283 g/mL at 25 °C[2]
Refractive Index (n²⁰/D) 1.341[2][5]
Flash Point 31 °C (87.8 °F) - closed cup
Vapor Pressure 12.49 hPa at 25 °C[2]
Solubility Miscible with dichloromethane (B109758)[2]
Spectroscopic Data

The spectroscopic data for this compound is crucial for reaction monitoring and characterization. Key data from NMR and IR spectroscopy are summarized in Table 2.

Spectrum TypeKey Peaks / Chemical Shifts (δ)Reference(s)
¹H NMR δ ~4.4 ppm (q, 2H, -OCH₂CH₃)δ ~1.4 ppm (t, 3H, -OCH₂CH₃)[4][6]
¹³C NMR (in CDCl₃) δ ~181 ppm (q, C=O, ketone)δ ~159 ppm (s, C=O, ester)δ ~115 ppm (q, -CF₃)δ ~65 ppm (s, -OCH₂CH₃)δ ~13 ppm (s, -OCH₂CH₃)[4][7]
¹⁹F NMR (vs CFCl₃) δ ~ -76 to -85 ppm (s)[1][8][9]
IR Spectroscopy ~1750-1780 cm⁻¹ (C=O stretch, ketone & ester)~1100-1300 cm⁻¹ (C-F stretch)[10][11]
Mass Spectrometry (EI) m/z = 170 [M]⁺Expected fragments: [M-29]⁺ (-C₂H₅), [M-45]⁺ (-OC₂H₅), [M-69]⁺ (-CF₃), [M-73]⁺ (-COOC₂H₅)[12][13]

Reactivity and Synthetic Applications

The core of this compound's utility lies in the high electrophilicity of its two carbonyl carbons, which is significantly enhanced by the inductive effect of the adjacent CF₃ group. This makes it an excellent substrate for a wide range of nucleophilic addition and condensation reactions.

Fig. 1: Key reactivity pathways of this compound.
Friedel–Crafts Alkylation

This compound is widely used in enantioselective Friedel–Crafts alkylations of electron-rich aromatic and heteroaromatic compounds like indoles, phenols, and pyrroles.[14] These reactions, often catalyzed by chiral Lewis acids (e.g., bisoxazoline copper(II) complexes), provide efficient access to optically active α-trifluoromethyl-α-hydroxy esters, which are important chiral building blocks.[15]

Aldol and Aldol-Type Reactions

The activated ketone carbonyl readily participates in Aldol and related reactions. For instance, organocatalytic, asymmetric direct Aldol-type reactions with substrates like oxindoles have been developed.[16] These reactions can generate two contiguous stereocenters, one of which is a quaternary carbon bearing a trifluoromethyl group, in a single step with high diastereoselectivity and enantioselectivity.[16][17]

Multicomponent Reactions for Heterocycle Synthesis

ETFP is an excellent substrate for multicomponent domino reactions to construct complex heterocyclic frameworks. A notable example is the three-component cyclization with methyl ketones and amino alcohols to produce trifluoromethyl-substituted bicyclic γ-lactams, such as tetrahydropyrrolo[2,1-b]oxazol-5-ones.[18]

Reduction

The ketone carbonyl can be selectively reduced over the ester group using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) to yield ethyl 3,3,3-trifluoro-2-hydroxypropanoate.[12] This product is another valuable chiral intermediate in synthetic chemistry.

Experimental Protocols

Detailed methodologies for key transformations are provided below. Standard laboratory safety precautions should always be observed when handling these reagents.

Protocol 1: Synthesis of this compound

One common synthesis involves the oxidation of ethyl 3,3,3-trifluorolactate.[2]

Fig. 2: Workflow for the synthesis of this compound.

Methodology:

  • Reaction Setup : To a suitable reaction vessel, add ethyl 3,3,3-trifluorolactate (1.0 eq) and dissolve it in acetonitrile (B52724) (approx. 1.0 mL per mmol of lactate).[2]

  • Oxidation : Add sodium hypochlorite (B82951) pentahydrate (NaClO·5H₂O, 1.2 eq) to the solution and stir the mixture at 20°C for 30 minutes.[2]

  • Monitoring : The reaction progress can be monitored by ¹⁹F NMR, checking for the complete consumption of the starting material.[2]

  • Quenching : Once the reaction is complete, quench the remaining oxidant by adding sodium thiosulfate (B1220275) pentahydrate (0.026 eq) and stirring.[2]

  • Workup : Add sodium bicarbonate (0.067 eq) and anhydrous sodium sulfate (B86663) (1.2 eq). Stir the mixture and then remove the solid matter by filtration.[2]

  • Purification : The filtrate, containing the crude product, is purified by simple distillation (e.g., up to 48°C at 0.5 kPa) to yield pure this compound.[2]

Protocol 2: Reduction of this compound with NaBH₄

This protocol describes the selective reduction of the ketone functionality.[12]

Methodology:

  • Reaction Setup : In a 100 mL round-bottom flask, dissolve this compound (5.00 g, 29.4 mmol, 1.0 eq) in diethyl ether (50 mL).[12]

  • Cooling : Cool the mixture to 0°C using an ice bath.[12]

  • Reduction : Add sodium borohydride (NaBH₄, 559 mg, 14.8 mmol, 0.5 eq) portion-wise to the cooled solution.[12]

  • Reaction : Allow the resulting solution to warm to room temperature and stir for 1 hour.[12]

  • Workup : Dilute the reaction mixture with water (20 mL). Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).[12]

  • Isolation : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3,3,3-trifluoro-2-hydroxypropyl ethanoate.[12]

Protocol 3: Catalytic Enantioselective Friedel-Crafts Alkylation of Indole (B1671886)

This is a representative procedure for the C-H functionalization of an indole.[15]

Fig. 3: General workflow for a Friedel-Crafts alkylation.

Methodology:

  • Catalyst Preparation : In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral catalyst (e.g., a copper(II)-bisoxazoline complex, 10 mol%).

  • Reaction Setup : Add the indole substrate (1.0 eq) and a suitable anhydrous solvent (e.g., THF, Et₂O, or CH₂Cl₂).

  • Cooling : Cool the reaction mixture to the optimal temperature as determined by literature (often between -78°C and 0°C).

  • Addition : Slowly add this compound (1.1 - 1.5 eq) to the mixture.

  • Reaction : Stir the reaction at the specified temperature for the required time (typically 12-48 hours), monitoring by TLC or LC-MS.

  • Workup : Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature.

  • Extraction : Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Purification : Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired optically active product.

Conclusion

This compound is a cornerstone reagent for introducing the trifluoromethyl group into organic molecules. Its high reactivity, driven by the powerful electron-withdrawing nature of the CF₃ group, enables a diverse range of chemical transformations. From fundamental reactions like reductions and Aldol additions to sophisticated catalytic enantioselective Friedel-Crafts alkylations and multicomponent heterocycle syntheses, ETFP provides chemists with a reliable and versatile tool for constructing novel molecular architectures. A thorough understanding of its properties and reaction protocols, as outlined in this guide, is essential for its effective application in pharmaceutical discovery and materials science.

References

An In-Depth Technical Guide to Ethyl Trifluoropyruvate: Molecular Structure, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Ethyl Trifluoropyruvate (ETFP) is a pivotal fluorinated building block in modern organic synthesis, prized for its unique reactivity conferred by the trifluoromethyl group and adjacent keto-ester functionalities. This guide provides a comprehensive technical overview of ETFP, including its molecular structure, physicochemical properties, and detailed spectroscopic analysis. It presents experimental protocols for its synthesis and key synthetic applications, particularly in the realm of drug discovery and development. The information is tailored for researchers, scientists, and professionals in medicinal chemistry, offering a practical resource for leveraging this versatile reagent in the creation of complex, high-value molecules.

Molecular Identity and Structure

This compound, systematically named ethyl 3,3,3-trifluoro-2-oxopropanoate, is a trifluoromethylated compound featuring an α-keto-ester functional group. This structural arrangement makes the carbonyl carbons highly electrophilic, rendering the molecule susceptible to a wide range of nucleophilic attacks. It is this reactivity that positions ETFP as a valuable reagent for introducing the trifluoromethyl (CF₃) moiety into organic molecules—a common strategy for enhancing the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2]

IdentifierData
IUPAC Name ethyl 3,3,3-trifluoro-2-oxopropanoate[3][4]
Molecular Formula C₅H₅F₃O₃[3][4][5]
Linear Formula CF₃COCO₂C₂H₅
Molecular Weight 170.09 g/mol [3]
CAS Number 13081-18-0[3][4][5]
SMILES CCOC(=O)C(=O)C(F)(F)F[4]
InChI Key KJHQVUNUOIEYSV-UHFFFAOYSA-N[4]

Physicochemical and Spectroscopic Data

ETFP is typically a clear, colorless to pale yellow liquid.[4][6] Its properties are well-documented, making it a reliable component in reproducible synthetic procedures.

Physicochemical Properties

The following table summarizes key quantitative data for this compound.

PropertyValue
Appearance Clear colorless to pale yellow liquid[4][6][7]
Boiling Point 95-98 °C[5][8]
Density 1.283 g/mL at 25 °C
Flash Point 27 °C (80.6 °F)[5][8]
Refractive Index (n²⁰/D) 1.341[9]
Spectroscopic Analysis

Spectroscopic analysis is critical for confirming the identity and purity of ETFP. Key spectral features are summarized below.

SpectroscopyCharacteristic Data
¹⁹F NMR Exhibits singlet signals for the CF₃ group. Chemical shifts are reported in various contexts, for example, δF -83.63 ppm and -83.91 ppm for diastereomers in a reaction mixture.[10]
¹³C NMR Characteristic signals include those for the carbonyl carbons of the ketone and ester, the trifluoromethylated carbon, and the ethyl group carbons.[10][11]
¹H NMR The spectrum is characterized by signals corresponding to the ethyl group's methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons.[3][10]
Infrared (IR) The IR spectrum shows strong absorption bands corresponding to the C=O stretching vibrations of the ketone and ester functional groups.[10]

Experimental Protocols: Synthesis of this compound

Multiple synthetic routes to ETFP have been established. The following protocols detail two common laboratory-scale methods.

Protocol 1: Synthesis from Ethyl-2-ethoxytetrafluoropropionate

This method involves the Lewis acid-catalyzed elimination of ethyl fluoride.

Methodology:

  • A 500 mL three-neck flask is equipped with a distillation apparatus and flushed with nitrogen.

  • Charge the flask with 340.3 g (1.56 mol) of ethyl-2-ethoxytetrafluoropropionate and 19.5 g (0.09 mol) of antimony pentachloride (SbF₅).

  • Heat the mixture. Gas evolution (identified as ethyl fluoride) will be observed.

  • Distill the reaction mixture to collect the product.

  • The procedure yields approximately 220 g (83.0% yield) of this compound with a boiling point of 88-89 °C.[12]

Protocol 2: Oxidation of Ethyl 3,3,3-trifluorolactate

This protocol uses sodium hypochlorite (B82951) as the oxidizing agent.

Methodology:

  • Dissolve 10 g (58 mmol) of ethyl 3,3,3-trifluorolactate in 58 mL of acetonitrile.

  • Add 11 g (67 mmol) of NaClO·5H₂O to the solution and stir at 20 °C for 30 minutes.

  • Monitor the reaction by ¹⁹F-NMR until completion (conversion >99%).

  • Quench the remaining oxidizing agent by adding 0.38 g (1.5 mmol) of sodium thiosulfate (B1220275) pentahydrate and stirring.

  • Add 0.33 g (3.9 mmol) of sodium bicarbonate and 10 g (70 mmol) of sodium sulfate, stir, and remove the solids by filtration.

  • Quantitative ¹⁹F-NMR analysis of the filtrate indicates a yield of approximately 97%.[9]

Synthesis_Workflow Diagram 1: General Synthesis Workflow for ETFP cluster_0 Method 1 cluster_1 Method 2 Start1 Ethyl-2-ethoxytetra- fluoropropionate Product This compound (ETFP) Start1->Product Reagent1 SbF₅ (Lewis Acid) Reagent1->Product Start2 Ethyl 3,3,3-trifluorolactate Start2->Product Reagent2 NaClO·5H₂O (Oxidant) Reagent2->Product

Diagram 1: General Synthesis Workflow for ETFP

Applications in Organic Synthesis and Drug Development

ETFP is a versatile building block, primarily used in reactions that leverage its electrophilic nature.

Multicomponent Domino Cyclization

A modern application of ETFP is in three-component reactions to synthesize complex heterocyclic structures like γ-lactams, which are prevalent in bioactive molecules.[10]

Experimental Protocol Example:

  • Equimolar amounts of this compound, a methyl ketone (e.g., acetone), and an amino alcohol (e.g., 2-aminoethanol) are mixed in a suitable solvent such as 1,4-dioxane.[10]

  • The reaction is stirred at room temperature.

  • The reaction proceeds through a domino mechanism, involving aldol (B89426) addition followed by cyclization and dehydration, to form trifluoromethyl-substituted tetrahydropyrrolo[2,1-b]oxazol-5-ones.[10]

  • The structure and diastereomeric ratio of the products are determined using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and X-ray analysis.[10]

Domino_Reaction Diagram 2: Domino Cyclization Pathway ETFP This compound Intermediate1 Aldol Adduct ETFP->Intermediate1 Aldol Reaction Ketone Methyl Ketone Ketone->Intermediate1 Aldol Reaction AminoAlcohol Amino Alcohol Intermediate2 Cyclized Intermediate AminoAlcohol->Intermediate2 Cyclization Intermediate1->Intermediate2 Cyclization Product Bicyclic γ-Lactam Intermediate2->Product Dehydration

Diagram 2: Domino Cyclization Pathway
Friedel-Crafts and Aldol-Type Reactions

ETFP is widely used in enantioselective Friedel-Crafts alkylations of electron-rich aromatics like indoles and phenols.[9] It also participates in organocatalytic direct aldol-type reactions with substrates such as oxindoles.[13] These reactions are crucial for creating complex molecules with specific stereochemistry, often generating quaternary carbon centers which are valuable in pharmaceutical compounds.[13]

Reduction Reactions

The ketone functionality of ETFP can be selectively reduced to a hydroxyl group.

Experimental Protocol: Reduction with Sodium Borohydride (B1222165)

  • Dissolve 5.00 g (29.4 mmol) of this compound in 50 mL of diethyl ether in a 100 mL round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Add 559 mg (14.8 mmol) of sodium borohydride (NaBH₄) portion-wise.

  • Stir the resulting solution at room temperature for 1 hour.

  • Dilute the reaction with 20 mL of water and extract the product with dichloromethane (B109758) (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • This process yields 4.20 g (83% yield) of ethyl 3,3,3-trifluoro-2-hydroxypropanoate.[14]

Synthetic_Utility Diagram 3: Synthetic Utility of this compound cluster_reactions Reaction Types cluster_products Product Classes ETFP This compound (Central Building Block) R_Reduction Reduction ETFP->R_Reduction R_Aldol Aldol Reaction ETFP->R_Aldol R_FC Friedel-Crafts Alkylation ETFP->R_FC R_Domino Domino Cyclization ETFP->R_Domino P_Alcohol Chiral Fluoro-alcohols R_Reduction->P_Alcohol P_AldolAdduct Trifluoromethylated Oxindoles R_Aldol->P_AldolAdduct P_FC_Product Alkylated Indoles & Phenols R_FC->P_FC_Product P_Lactam γ-Lactam Heterocycles R_Domino->P_Lactam

Diagram 3: Synthetic Utility of this compound

Safety and Handling

This compound is a flammable liquid and vapor and is harmful if swallowed.[3] It is known to cause skin and serious eye irritation and may cause respiratory irritation.[3][15]

  • Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Keep away from heat, sparks, and open flames.[5][8]

  • Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere.[7][14] Recommended storage temperature is 2-8 °C.[5][7] The compound is sensitive to moisture.[7]

Conclusion

This compound is a high-value, versatile reagent in organic chemistry. Its well-defined molecular structure and predictable reactivity make it an indispensable tool for introducing the trifluoromethyl group into a diverse array of molecular scaffolds. The detailed protocols and applications discussed in this guide underscore its importance for researchers and scientists, particularly those in drug development, who aim to synthesize novel, fluorine-containing compounds with tailored biological properties. Proper handling and an understanding of its chemical behavior are paramount to fully exploiting its synthetic potential.

References

Biological significance of the trifluoromethyl group in molecules

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Its unique and potent electronic properties profoundly influence a molecule's physicochemical and pharmacokinetic profile, frequently leading to enhanced efficacy, metabolic stability, and bioavailability. This technical guide provides a comprehensive exploration of the biological significance of the trifluoromethyl group, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts and pathways.

Physicochemical Impact of Trifluoromethylation

The introduction of a trifluoromethyl group, often as a bioisosteric replacement for a methyl group or a hydrogen atom, imparts a unique combination of properties to a molecule. These alterations are pivotal in optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Lipophilicity

The trifluoromethyl group is significantly more lipophilic than a methyl group, a characteristic that can enhance a drug's ability to traverse biological membranes.[1][2] This property is quantified by the partition coefficient (LogP) or distribution coefficient (LogD). The Hansch lipophilicity parameter (π), a measure of the hydrophobicity of a substituent, for the trifluoromethyl group is +0.88, indicating its strong lipophilic nature.[2]

Table 1: Comparative Lipophilicity (LogP/LogD) Data

Molecule PairR GroupLogP/LogD (R = CH₃)LogP/LogD (R = CF₃)ΔLogP/LogDReference
Toluene / TrifluorotolueneH2.733.17+0.44[Calculated]
Anisole / TrifluoroanisoleOCH₃2.112.99+0.88[3]
Acetophenone / TrifluoroacetophenoneCOCH₃1.582.45+0.87[Calculated]

Note: Calculated values are estimations and may vary from experimental values.

Metabolic Stability

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability. The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, compared to about 414 kJ/mol for a carbon-hydrogen (C-H) bond.[2] This inherent strength makes the CF3 group highly resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) superfamily. By strategically placing a CF3 group at a known metabolic hotspot, chemists can effectively block metabolic degradation, leading to a longer drug half-life and improved bioavailability.[4]

Table 2: Comparative Metabolic Stability Data

Drug Analogue PairR GroupIn Vitro Half-life (t½) (R = CH₃)In Vitro Half-life (t½) (R = CF₃)Intrinsic Clearance (CLint) (R = CH₃)Intrinsic Clearance (CLint) (R = CF₃)Reference
Celecoxib AnalogueCH₃ShorterLongerHigherLower[Conceptual]
Fluoxetine (B1211875) AnalogueHShorterLongerHigherLower[Conceptual]

Note: This table presents a conceptual comparison. Specific values are highly dependent on the molecular scaffold and the experimental system.

Acidity and Basicity (pKa)

The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the acidity or basicity of nearby functional groups. This modulation of pKa is crucial for optimizing a drug's solubility, receptor binding, and pharmacokinetic properties. For instance, the presence of a CF3 group can increase the acidity of a nearby carboxylic acid or decrease the basicity of a neighboring amine.

Table 3: Effect of Trifluoromethyl Group on pKa

MoleculeFunctional GrouppKa (without CF₃)pKa (with CF₃)ΔpKaReference
Toluic Acid / Trifluoromethylbenzoic AcidCarboxylic Acid4.37 (p-toluic acid)3.71 (p-trifluoromethylbenzoic acid)-0.66[Calculated]
Aniline / TrifluoromethylanilineAmine4.60 (aniline)2.60 (p-trifluoromethylaniline)-2.00[Calculated]

Note: Calculated values are estimations and may vary from experimental values.

Experimental Protocols

Determination of Lipophilicity (LogP/LogD) by Shake-Flask Method

The shake-flask method is the gold standard for experimentally determining the partition coefficient.[5][6][7]

Methodology:

  • Preparation of Phases: Prepare a phosphate (B84403) buffer solution (e.g., pH 7.4) and saturate it with 1-octanol (B28484). Similarly, saturate 1-octanol with the phosphate buffer.

  • Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[8]

  • Partitioning: Add a small volume of the stock solution to a mixture of the pre-saturated 1-octanol and buffer in a vessel. The ratio of the organic to aqueous phase can be varied depending on the expected lipophilicity of the compound.[6]

  • Equilibration: Agitate the mixture vigorously for a set period (e.g., 2 hours) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.[9]

  • Phase Separation: Allow the phases to separate completely, often by centrifugation.

  • Quantification: Carefully sample both the aqueous and organic phases. Determine the concentration of the test compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

  • Calculation: The LogP (for non-ionizable compounds) or LogD (for ionizable compounds at a specific pH) is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol (B41247) phase to its concentration in the aqueous phase.[8]

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, present in liver microsomes.[10][11][12][13]

Methodology:

  • Reagent Preparation:

    • Thaw cryopreserved liver microsomes (e.g., human, rat) on ice.

    • Prepare a phosphate buffer (e.g., 0.1 M, pH 7.4).

    • Prepare a solution of the test compound at a specific concentration (e.g., 1 µM) in the buffer.

    • Prepare an NADPH-regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.

  • Incubation:

    • Pre-warm the microsomal suspension and the test compound solution to 37°C.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system to the mixture of microsomes and the test compound.

    • Incubate the reaction mixture at 37°C with gentle shaking.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination:

    • Stop the reaction at each time point by adding a cold organic solvent, such as acetonitrile (B52724) or methanol, containing an internal standard. This precipitates the proteins and quenches the enzymatic activity.[10]

  • Sample Processing:

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • Analysis:

    • Quantify the remaining parent compound in each sample using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein / mL).[14][15]

Signaling Pathways and Logical Workflows

Signaling Pathway: Celecoxib Inhibition of COX-2

Celecoxib is a selective COX-2 inhibitor containing a trifluoromethyl group. It is used to treat pain and inflammation.[16] The trifluoromethyl group contributes to its binding affinity and selectivity for the COX-2 enzyme.

Celecoxib_Pathway Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Substrate Prostaglandin (B15479496) H2 (PGH2) Prostaglandin H2 (PGH2) COX-2->Prostaglandin H2 (PGH2) Catalysis Prostaglandins (PGE2, PGI2) Prostaglandins (PGE2, PGI2) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, PGI2) Inflammation & Pain Inflammation & Pain Prostaglandins (PGE2, PGI2)->Inflammation & Pain Mediates Celecoxib Celecoxib Celecoxib->COX-2 Inhibits

Caption: Celecoxib selectively inhibits the COX-2 enzyme, blocking prostaglandin synthesis.

Signaling Pathway: Fluoxetine and Serotonin (B10506) Reuptake

Fluoxetine (Prozac) is a selective serotonin reuptake inhibitor (SSRI) used to treat depression. The trifluoromethyl group in fluoxetine enhances its lipophilicity, allowing it to cross the blood-brain barrier, and contributes to its binding to the serotonin transporter (SERT).[2]

Fluoxetine_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin (5-HT) Vesicles Serotonin (5-HT) Vesicles Synaptic Cleft Synaptic Cleft Serotonin (5-HT) Vesicles->Synaptic Cleft Release Serotonin Transporter (SERT) Serotonin Transporter (SERT) Synaptic Cleft->Serotonin Transporter (SERT) Reuptake 5-HT Receptors 5-HT Receptors Synaptic Cleft->5-HT Receptors Binds Neuronal Signaling Neuronal Signaling 5-HT Receptors->Neuronal Signaling Activates Fluoxetine Fluoxetine Fluoxetine->Serotonin Transporter (SERT) Blocks Drug_Discovery_Workflow start Lead Compound (with CF3 group) physchem Physicochemical Characterization start->physchem logp LogP/LogD Determination physchem->logp pka pKa Measurement physchem->pka solubility Solubility Assessment physchem->solubility invitro In Vitro Evaluation logp->invitro pka->invitro solubility->invitro binding Target Binding Affinity (Kd, Ki) invitro->binding metabolic Metabolic Stability (t½, CLint) invitro->metabolic invivo In Vivo Studies binding->invivo metabolic->invivo pk Pharmacokinetics (ADME) invivo->pk efficacy Efficacy in Animal Models invivo->efficacy end Candidate Selection pk->end efficacy->end Trifluoromethylation_Rationale cluster_problem Initial Challenges cluster_outcome Expected Improvements Low Potency Low Potency strategy Introduce CF3 Group Low Potency->strategy Poor Metabolic Stability Poor Metabolic Stability Poor Metabolic Stability->strategy Low Bioavailability Low Bioavailability Low Bioavailability->strategy Increased Lipophilicity Increased Lipophilicity strategy->Increased Lipophilicity Blocked Metabolic Site Blocked Metabolic Site strategy->Blocked Metabolic Site Enhanced Binding Affinity Enhanced Binding Affinity strategy->Enhanced Binding Affinity

References

Introduction to Fluorinated Building Blocks in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide for researchers, scientists, and drug development professionals.

Executive Summary

Fluorine has emerged as a cornerstone element in modern medicinal chemistry, with approximately 25-30% of small-molecule drugs now containing at least one fluorine atom.[1] Its unique and powerful properties—including high electronegativity, small atomic size, and the strength of the carbon-fluorine bond—offer medicinal chemists a versatile tool to fine-tune the physicochemical and pharmacokinetic profiles of drug candidates.[1][2][3] The strategic incorporation of fluorine can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and acidity (pKa).[4][5] These modulations often translate into enhanced efficacy, improved safety profiles, and better patient compliance.[3] This guide provides a comprehensive overview of the role of fluorinated building blocks in drug design, covering their impact on molecular properties, strategic applications, key synthetic methodologies, and successful implementation in FDA-approved therapeutics.

The Physicochemical and Pharmacokinetic Impact of Fluorination

The substitution of hydrogen with fluorine, while seemingly a minor structural change, imparts significant alterations to a molecule's electronic and physical nature. These changes are pivotal in overcoming common challenges in drug development.

Modulation of Acidity (pKa)

Fluorine's strong electron-withdrawing inductive effect can significantly lower the pKa of nearby functional groups, particularly basic amines.[6][7] By reducing the basicity of a nitrogen atom, fluorination can decrease the likelihood of protonation at physiological pH. This is crucial for CNS drug candidates, as a lower positive charge can enhance penetration across the blood-brain barrier.[1][8] This effect is highly dependent on the position of the fluorine atom relative to the basic center, with β- and γ-substitutions generally having the most pronounced impact.[8]

Table 1: Effect of Fluorination on Acidity (pKa) of Aniline and Pyridine

Compound Structure pKa Change vs. Parent
Aniline C₆H₅NH₂ 4.58[9] -
3-Fluoroaniline m-FC₆H₄NH₂ 3.51 -1.07
4-Fluoroaniline p-FC₆H₄NH₂ 4.65 +0.07
Pyridine C₅H₅N 5.25 -
2-Fluoropyridine 2-FC₅H₄N -0.44[10] -5.69
3-Fluoropyridine 3-FC₅H₄N 2.97[10] -2.28

| 2-(Trifluoromethylthio)pyridine | 2-(SCF₃)C₅H₄N | 0.97[11] | -4.28 |

Note: pKa values can vary based on measurement conditions. The data presented is for illustrative purposes.

Alteration of Lipophilicity (LogP)

Lipophilicity is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The effect of fluorination on LogP is complex and context-dependent.[11] While single fluorine atom substitution on an aromatic ring typically causes a slight increase in lipophilicity, the introduction of fluoroalkyl groups like trifluoromethyl (CF₃) leads to a more substantial increase.[7][12] However, in some aliphatic systems, fluorination can lead to a counterintuitive decrease in lipophilicity, potentially due to changes in the molecule's overall polarity and dipole moment.[11]

Table 2: Effect of Fluorination on Lipophilicity (LogP) of Benzene

Compound Structure LogP Change vs. Parent
Benzene C₆H₆ 2.13[13] -
Fluorobenzene C₆H₅F 2.27[13] +0.14
Chlorobenzene C₆H₅Cl 2.84[13] +0.71
Toluene (B28343) C₆H₅CH₃ 2.73 +0.60

| Trifluoromethylbenzene | C₆H₅CF₃ | 3.17[14] | +1.04 |

Enhancement of Metabolic Stability

One of the most powerful applications of fluorine in drug design is blocking metabolic "soft spots."[1][7] Many drug candidates fail due to rapid metabolism by cytochrome P450 (CYP) enzymes, which often involves the oxidation of a C-H bond. The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond and is highly resistant to oxidative cleavage.[7] By strategically placing a fluorine atom at a metabolically labile position, chemists can prevent hydroxylation and other oxidative transformations, thereby extending the drug's half-life and improving its oral bioavailability.[1][7]

Improvement of Binding Affinity

Fluorine can enhance a drug's binding affinity to its target protein through several mechanisms. It can engage in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with amino acid residues in the binding pocket.[1] Furthermore, fluorination can stabilize the bioactive conformation of a molecule, reducing the entropic penalty of binding.[5] The replacement of a hydrogen or a hydroxyl group with fluorine generally does not cause significant steric changes, allowing the modified ligand to fit within the same binding site as its non-fluorinated counterpart.[1]

Strategic Applications and Logical Workflows

The decision to incorporate fluorine into a drug candidate is a strategic one, aimed at solving specific challenges identified during lead optimization.

Rationale_for_Fluorine_Incorporation cluster_input Problem Identification cluster_output Outcome start Lead Compound Identified metabolism Poor Metabolic Stability? (e.g., CYP Oxidation) permeability Poor Permeability? (e.g., Low LogP, High pKa) potency Low Binding Affinity? block_metabolism Introduce F or CF3 at metabolic 'soft spot' metabolism->block_metabolism Yes mod_pka Introduce F at β or γ position to basic center permeability->mod_pka High pKa inc_logp Introduce CF3 group for higher lipophilicity permeability->inc_logp Low LogP inc_binding Introduce F to form H-bonds or stabilize conformation potency->inc_binding Yes outcome Optimized Candidate block_metabolism->outcome mod_pka->outcome inc_logp->outcome inc_binding->outcome

Caption: Rationale for incorporating fluorine in drug design.

Table 3: Common Fluorinated Building Blocks and Their Bioisosteric Counterparts

Fluorinated Group Non-Fluorinated Bioisostere Key Property Change
-F (Fluorine) -H (Hydrogen) Blocks metabolism, alters electronics, minimal steric change.
-F (Fluorine) -OH (Hydroxyl) Removes H-bond donor capability, increases metabolic stability.
-CF₃ (Trifluoromethyl) -CH(CH₃)₂ (Isopropyl) Increases lipophilicity and metabolic stability, similar sterics.
-OCHF₂ (Difluoromethoxy) -OCH₃ (Methoxy) Increases lipophilicity, metabolically more stable.[5]

| -SCF₃ (Trifluoromethylthio) | -SCH₃ (Methylthio) | Significantly increases lipophilicity and stability. |

Synthesis of Fluorinated Building Blocks

The synthesis of fluorinated compounds can be approached in two main ways: the building block approach, where pre-fluorinated synthons are used, or late-stage fluorination, where fluorine is introduced at the end of a synthetic sequence.[1] Advances in synthetic chemistry have provided a wide array of methods for both strategies.[2]

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis start Parent Molecule (Drug Candidate) reagents Select Fluorinating Reagent (e.g., Selectfluor, Deoxofluor) start->reagents conditions Optimize Reaction Conditions (Solvent, Temp, Base) reagents->conditions reaction Perform Fluorination Reaction under Inert Atmosphere conditions->reaction quench Quench Reaction reaction->quench extract Aqueous Workup & Extraction quench->extract purify Purify via Column Chromatography extract->purify analysis Characterize Product (NMR, MS, HPLC) purify->analysis end Fluorinated Analog analysis->end

Caption: General workflow for a late-stage fluorination experiment.
Detailed Experimental Protocols

Protocol 1: Deoxyfluorination of a Secondary Alcohol using Deoxofluor This protocol describes the conversion of an alcohol to an alkyl fluoride, a common transformation in medicinal chemistry.[15][16]

  • Materials:

    • Alcohol substrate (1.0 eq)

    • Deoxofluor ([Bis(2-methoxyethyl)amino]sulfur trifluoride) (3.0 eq)[15]

    • Anhydrous dichloromethane (B109758) (DCM) (20 volumes)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

    • Nitrogen or Argon atmosphere

  • Procedure:

    • Dissolve the alcohol substrate (1.0 eq) in anhydrous DCM (20 volumes) in a flame-dried flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Add Deoxofluor (3.0 eq) dropwise to the stirred solution. Caution: Deoxofluor reacts violently with water and should be handled in a dry atmosphere with appropriate personal protective equipment.[15]

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous NaHCO₃ solution at 0 °C.

    • Separate the layers and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired alkyl fluoride.[15]

Protocol 2: Late-Stage Deoxyfluorination of a Heteroaromatic Phenol (B47542) using PhenoFluor This protocol is useful for introducing fluorine into complex, electron-deficient heteroaromatic systems.[17]

  • Materials:

    • Heteroaromatic phenol substrate (0.500 mmol, 1.0 eq)

    • PhenoFluor (0.600 mmol, 1.2 eq)

    • Cesium Fluoride (CsF), finely ground and dried (1.50 mmol, 3.0 eq)[17]

    • Anhydrous toluene (5.0 mL)

    • Inert atmosphere glovebox

  • Procedure:

    • Inside a glovebox, combine the heteroaromatic phenol (1.0 eq), CsF (3.0 eq), and PhenoFluor (1.2 eq) in a reaction vial.[17]

    • Add anhydrous toluene (5.0 mL), seal the vial, and remove it from the glovebox.

    • Stir the mixture at 23 °C for 30 minutes.

    • Heat the reaction mixture to 110 °C and stir for 24 hours.

    • After cooling to 23 °C, filter the mixture through a pad of Celite, eluting with DCM.

    • Concentrate the filtrate in vacuo.

    • Purify the resulting residue by flash silica gel column chromatography to afford the fluorinated heteroaromatic compound.[17]

Case Study: Ibrutinib and Bruton's Tyrosine Kinase (BTK) Inhibition

Ibrutinib is a first-in-class, FDA-approved covalent inhibitor of Bruton's tyrosine kinase (BTK) used to treat B-cell malignancies like mantle cell lymphoma and chronic lymphocytic leukemia.[18] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation and survival.[19][20] The design of Ibrutinib prominently features a 4-fluorophenoxy substituent. This fluorinated moiety enhances binding within a hydrophobic pocket of the BTK active site and contributes to an improved pharmacokinetic profile.[1]

References

The Enhanced Reactivity of α-Keto Esters Containing Trifluoromethyl Groups: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of trifluoromethyl (CF3) groups into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of drug candidates.[1] When appended to the α-position of a keto ester, the CF3 group imparts unique reactivity profiles, unlocking novel synthetic pathways and enabling the creation of complex molecular architectures. This technical guide provides an in-depth exploration of the reactivity of α-keto esters containing trifluoromethyl groups, with a focus on their synthesis, transformations, and applications in drug development.

Synthesis of α-Trifluoromethylated Carbonyl Compounds

The synthesis of molecules bearing a trifluoromethyl group adjacent to a carbonyl is a significant area of research, with numerous methods developed to access these valuable building blocks.

Deoxyhydrotrifluoromethylation of α-Keto Esters

A notable advancement in the synthesis of α-CF3 substituted esters is the fluoride (B91410) anion-free direct deoxyhydrotrifluoromethylation of α-keto esters.[2] This method utilizes Ph3P+CF2CO2− as a difluoromethylating reagent and is promoted by water, which facilitates the dissociation of the CF2 group to form the CF3 moiety.[2] The reaction exhibits broad substrate scope and high functional group compatibility, making it a practical and scalable approach.[2] Mechanistic studies suggest the reaction proceeds through a Wittig reaction to form a gem-difluoroalkene intermediate, which is then hydrolyzed to the α-CF3 ester.[2]

Trifluoromethylation of α-Chloro Aldehydes

An alternative route to α-trifluoromethyl esters involves the N-heterocyclic carbene (NHC)-catalyzed trifluoromethylation of α-chloro aldehydes.[3][4] This method employs an electrophilic trifluoromethylating reagent in combination with NHC catalysis to functionalize a wide range of substrates.[3] The proposed mechanism involves the addition of the NHC to the aldehyde, followed by dehydrochlorination, electrophilic trifluoromethylation of the resulting enolate, and subsequent esterification.[4]

Other Synthetic Approaches

A variety of other methods for the synthesis of α-trifluoromethyl ketones and esters have been reported, including:

  • Electrophilic trifluoromethylation of ketene (B1206846) silyl (B83357) acetals: This reaction proceeds under mild conditions using hypervalent iodine reagents to provide access to secondary, tertiary, and quaternary α-trifluoromethyl esters.[3]

  • Nucleophilic trifluoromethylation of esters: This approach utilizes reagents like fluoroform (HCF3) in the presence of a strong base to convert esters into trifluoromethyl ketones.[5][6]

  • Cross-coupling of aldehydes and α-trifluoromethyl alkyl bromides: A dual nickel/photoredox catalysis system enables the synthesis of α-trifluoromethyl ketones under mild conditions.[7]

  • Photoredox activation of halotrifluoroacetones: This method allows for the divergent synthesis of trifluoromethyl ketones from olefins through either radical polar crossover or hydrogen atom transfer mechanisms.[8]

Reactivity of α-Keto Esters with Trifluoromethyl Groups

The presence of the strongly electron-withdrawing trifluoromethyl group significantly influences the reactivity of the adjacent carbonyl groups in α-keto esters. This "trifluoromethyl effect" enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[9]

Generation of Ketyl Radicals

A distinct reactivity pattern of α-keto acids involves the generation of ketyl radicals through a proton-coupled electron transfer (PCET) mechanism.[10] This contrasts with the conventional decarboxylation pathway that forms acyl radicals.[10] These ketyl radicals can then participate in various C-C bond-forming reactions, such as the synthesis of butyrolactones by coupling with aryl olefins, which can serve as intermediates for the synthesis of trifluoromethyl ketones (TFMKs).[10]

Quantitative Data Summary

The following tables summarize key quantitative data from the cited literature, providing a comparative overview of different synthetic methodologies.

Table 1: Synthesis of α-Trifluoromethyl Esters via Deoxyhydrotrifluoromethylation of α-Keto Esters

Entryα-Keto Ester SubstrateReagentSolventAdditiveTemperature (°C)Yield (%)Reference
1Ethyl 2-oxo-2-phenylacetatePh3P+CF2CO2−DioxaneH2O8095[2]
2Ethyl 2-(4-methoxyphenyl)-2-oxoacetatePh3P+CF2CO2−DioxaneH2O8092[2]
3Ethyl 2-(naphthalen-2-yl)-2-oxoacetatePh3P+CF2CO2−DioxaneH2O8096[2]
4Ethyl 2-oxo-2-(thiophen-2-yl)acetatePh3P+CF2CO2−DioxaneH2O8085[2]

Table 2: Synthesis of Trifluoromethyl Ketones via Nucleophilic Trifluoromethylation of Esters

EntryEster SubstrateTrifluoromethylating SystemSolventTemperature (°C)Yield (%)Reference
1Methyl 2-naphthoateHCF3/KHMDSTriglyme (B29127)-4075[5]
2Methyl 4-methoxybenzoateHCF3/KHMDSTriglyme-4082[5]
3Methyl benzoateHCF3/KHMDSTriglyme-4065[5]
4Methyl 1-naphthoateHCF3/KHMDSTriglyme-4037[5]

Experimental Protocols

General Procedure for Deoxyhydrotrifluoromethylation of α-Keto Esters[2]

To a solution of α-keto ester (0.2 mmol) and Ph3P+CF2CO2− (0.4 mmol) in dioxane (2.0 mL) was added H2O (0.4 mmol). The reaction mixture was stirred at 80 °C for the time indicated by TLC analysis. After completion of the reaction, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica (B1680970) gel to afford the desired α-trifluoromethyl ester.

General Procedure for Nucleophilic Trifluoromethylation of Esters with Fluoroform[5]

To a solution of the methyl ester (0.5 mmol) and KHMDS (1.0 mmol) in triglyme (2.5 mL) at -40 °C was bubbled fluoroform (HCF3) gas (1.1 equiv). The reaction mixture was stirred at -40 °C for 4 hours. The reaction was then quenched with saturated aqueous NH4Cl solution and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to give the corresponding trifluoromethyl ketone.

Visualizing Reaction Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate key reaction mechanisms and workflows discussed in this guide.

Deoxyhydrotrifluoromethylation_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products alpha_keto_ester α-Keto Ester wittig Wittig Reaction alpha_keto_ester->wittig reagent Ph3P+CF2CO2− reagent->wittig gem_difluoroalkene gem-Difluoroalkene Intermediate wittig->gem_difluoroalkene hydrolysis Hydrolysis (H2O) gem_difluoroalkene->hydrolysis alpha_cf3_ester α-CF3 Ester hydrolysis->alpha_cf3_ester

Caption: Proposed mechanism for the deoxyhydrotrifluoromethylation of α-keto esters.

Ketyl_Radical_Formation cluster_start Starting Material cluster_process Process cluster_intermediate Intermediate cluster_reaction Reaction cluster_product Product alpha_keto_acid α-Keto Acid pcet Proton-Coupled Electron Transfer (PCET) alpha_keto_acid->pcet ketyl_radical Ketyl Radical pcet->ketyl_radical coupling Coupling with Aryl Olefin ketyl_radical->coupling butyrolactone Butyrolactone coupling->butyrolactone

Caption: Generation of ketyl radicals from α-keto acids via PCET.

Conclusion

The unique reactivity of α-keto esters containing trifluoromethyl groups, driven by the strong electron-withdrawing nature of the CF3 moiety, presents a wealth of opportunities for synthetic chemists and drug development professionals. The methodologies outlined in this guide provide robust and versatile routes to a wide array of α-trifluoromethylated carbonyl compounds. A thorough understanding of these reactions and their underlying mechanisms is crucial for the rational design and synthesis of novel therapeutic agents with enhanced pharmacological profiles. The continued exploration of the reactivity of these valuable building blocks will undoubtedly lead to further innovations in the field of medicinal chemistry.

References

Proposed Mechanism of Action for Ethyl Trifluoropyruvate in Reactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl trifluoropyruvate (ETP) is a versatile fluorinated building block of significant interest in synthetic and medicinal chemistry. Its unique electronic properties, stemming from the strongly electron-withdrawing trifluoromethyl group, render it highly reactive and amenable to a variety of chemical transformations. This technical guide provides an in-depth exploration of the proposed mechanisms of action for ETP in key chemical reactions, with a focus on its role as a potent electrophile. This document summarizes quantitative data from representative reactions, details relevant experimental protocols, and provides visualizations of reaction pathways to facilitate a deeper understanding of its chemical behavior. While ETP is utilized in the synthesis of potentially bioactive molecules, its direct biological mechanisms of action are still an emerging area of research.

Core Reactivity and Mechanistic Principles

This compound's reactivity is dominated by the electrophilic character of its carbonyl carbons. The presence of the trifluoromethyl group significantly enhances the electrophilicity of the adjacent carbonyl group, making it a prime target for nucleophilic attack. This fundamental principle governs its participation in a wide range of reactions, including aldol-type additions and multicomponent domino cyclizations.

Role as an Electrophile in Biological Systems

While specific enzyme inhibition or interaction studies for this compound were not prominently found in the reviewed literature, its inherent electrophilicity suggests a potential for interaction with biological nucleophiles.[1] In biological systems, electrophiles can react with nucleophilic sites on macromolecules such as proteins and DNA, leading to covalent modifications that can alter their function.[2] The thiol groups of cysteine residues in proteins are particularly soft nucleophiles that readily react with soft electrophiles.[2] Given the electrophilic nature of its carbonyl carbons, ETP could potentially interact with such nucleophilic residues in enzyme active sites, leading to reversible or irreversible inhibition. However, specific studies detailing these interactions are needed to confirm this hypothesis.

Multicomponent Domino Cyclization Reactions

A significant application of this compound is in multicomponent domino cyclizations, which allow for the rapid assembly of complex heterocyclic structures from simple starting materials.[3][4] A notable example is the reaction of ETP with methyl ketones and amino alcohols, leading to the formation of γ-lactam annulated oxazacycles.[3][5]

Proposed Reaction Pathway

The proposed mechanism for this transformation involves a series of sequential reactions in a single pot. The key steps are outlined in the workflow below. This process highlights the ability of the polyfluoroacyl group of ETP to readily react with the activated methylene (B1212753) group of the ketone.[3]

G ETP This compound (ETP) Aldol_Addition Aldol (B89426) Addition ETP->Aldol_Addition Ketone Methyl Ketone Ketone->Aldol_Addition Amino_Alcohol Amino Alcohol Iminium_Formation Iminium Ion Formation Amino_Alcohol->Iminium_Formation Aldol_Adduct Aldol Adduct Aldol_Addition->Aldol_Adduct Aldol_Adduct->Iminium_Formation Iminium_Intermediate Iminium Intermediate Iminium_Formation->Iminium_Intermediate Intramolecular_Cyclization Intramolecular Cyclization Iminium_Intermediate->Intramolecular_Cyclization Cyclized_Intermediate Cyclized Intermediate Intramolecular_Cyclization->Cyclized_Intermediate Lactamization Lactamization Cyclized_Intermediate->Lactamization Final_Product γ-Lactam Annulated Oxazacycle Lactamization->Final_Product

Figure 1: Proposed workflow for the multicomponent domino cyclization of ETP.
Quantitative Data from Multicomponent Reactions

The following table summarizes representative yields and diastereomeric ratios for the synthesis of trifluoromethyl-substituted tetrahydropyrrolo[2,1-b]oxazol-5-ones and tetrahydropyrrolo[2,1-b][3][5]oxazine-6-ones.[3]

Methyl KetoneAmino AlcoholProductYield (%)Diastereomeric Ratio (cis:trans)
Acetone2-Aminoethanol4a5560:40
2-Butanone2-Aminoethanol4b6265:35
2-Hexanone2-Aminoethanol4c6870:30
Acetophenone2-Aminoethanol4d75>99:1
Acetone3-Amino-1-propanol8a5255:45
2-Butanone3-Amino-1-propanol8b6060:40
2-Hexanone3-Amino-1-propanol8c6565:35
Acetophenone3-Amino-1-propanol8d72>99:1

Aldol-Type Reactions

This compound is an effective substrate in aldol-type reactions, reacting with enolates or their equivalents to form β-hydroxy-α-trifluoromethyl esters. Organocatalytic approaches have enabled highly enantioselective additions to ETP.

Cinchona Alkaloid-Catalyzed Aldol Reaction

The reaction of oxindoles with this compound catalyzed by Cinchona alkaloids, such as (DHQD)2PHAL, proceeds with high yields and excellent stereoselectivities.[6] This reaction is significant as it creates two contiguous asymmetric quaternary carbon centers in a single step.[6]

G ETP This compound Reaction Asymmetric Aldol Addition ETP->Reaction Oxindole (B195798) Oxindole Oxindole->Reaction Catalyst Cinchona Alkaloid ((DHQD)2PHAL) Catalyst->Reaction Product Trifluoromethylated Oxindole Product Reaction->Product

Figure 2: Logical relationship in the Cinchona alkaloid-catalyzed aldol reaction.
Quantitative Data from Aldol Reactions

The following table presents the yields, diastereomeric ratios (dr), and enantiomeric ratios (er) for the organocatalytic asymmetric direct aldol reaction of various oxindoles with this compound.[6]

R¹ SubstituentR² SubstituentYield (%)drer
PhenylH9990:1098:2
4-MethoxyphenylH9592:897:3
4-ChlorophenylH9993:796:4
2-ThienylH8588:1295:5
MethylH9492:898:2
EthylH9990:1098:2
PhenylMe2771:2990:10

Experimental Protocols

General Procedure for Multicomponent Domino Cyclization

To a solution of this compound (1 mmol) and methyl ketone (1 mmol) in 1,4-dioxane (B91453) (2 mL) is added the amino alcohol (1 mmol).[3] The reaction mixture is stirred at room temperature for a specified time (typically 24-48 hours), monitoring the reaction progress by ¹⁹F NMR spectroscopy and GC-MS.[3] Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired product.[3]

General Procedure for Cinchona Alkaloid-Catalyzed Aldol Reaction

To a solution of the oxindole (0.1 mmol) and (DHQD)2PHAL (10 mol%) in diethyl ether (1.0 mL) at 0 °C is added this compound (0.2 mmol).[6] The reaction mixture is stirred at this temperature for a specified period (3-55 hours).[6] The reaction is then quenched, and the product is purified by column chromatography to yield the trifluoromethylated oxindole.[6]

Conclusion

This compound's pronounced electrophilicity, driven by its trifluoromethyl group, is the cornerstone of its reactivity. This property is effectively harnessed in complex organic transformations such as multicomponent domino cyclizations and asymmetric aldol reactions to generate structurally diverse and stereochemically rich molecules. While its synthetic utility is well-established, the exploration of its mechanism of action in biological systems presents a compelling frontier for future research. A deeper understanding of its interactions with biological nucleophiles could unlock new avenues for the development of novel therapeutic agents.

References

The role of Ethyl Trifluoropyruvate in early-stage drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Role of Ethyl Trifluoropyruvate in Early-Stage Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a highly effective strategy for optimizing therapeutic profiles. Fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound (ETP), a versatile fluorinated building block, has emerged as a critical intermediate in the synthesis of novel, potentially bioactive compounds.[1] This technical guide provides a comprehensive overview of ETP's role in early-stage drug discovery, focusing on its chemical applications, experimental utility, and the properties it imparts to synthesized molecules.

ETP is a trifluoromethylated compound with the chemical formula C₅H₅F₃O₃.[1] Its structure is characterized by a reactive pyruvate (B1213749) ester with an adjacent trifluoromethyl group, which enhances its reactivity and makes it an ideal starting material for introducing trifluorinated moieties into pharmaceutical intermediates.[2] This guide will detail its physicochemical properties, key synthetic applications, and provide specific experimental protocols for its use.

Physicochemical Properties of this compound

ETP is a clear, pale yellow liquid whose properties are well-documented.[2][3] The presence of the trifluoromethyl group significantly influences its chemical behavior.[1] A summary of its key properties is presented below.

PropertyValueReference
CAS Number 13081-18-0[1][4][5]
Molecular Formula C₅H₅F₃O₃[1][6]
Molecular Weight 170.09 g/mol [1][5][6]
Appearance Colorless to pale yellow liquid[2][3][7]
Density 1.283 g/mL at 25 °C[4][5]
Boiling Point 88° to 89°C[8]
Flash Point 31 °C (87.8 °F) - closed cup[4]
IUPAC Name ethyl 3,3,3-trifluoro-2-oxopropanoate[1][6]

Core Synthetic Applications in Drug Discovery

ETP's primary role in drug discovery is as a versatile building block for synthesizing fluorinated compounds.[1][3] The trifluoromethyl group it imparts can enhance lipophilicity, which may improve a compound's bioavailability and interaction with biological targets.[1]

Key Chemical Reactions

ETP is utilized in a variety of chemical reactions to construct complex molecular scaffolds.[1]

  • Aldol Reactions: It readily undergoes aldol-type reactions with various carbonyl compounds and oxindoles to form β-hydroxy ketones and other complex structures.[1][9] These reactions can generate contiguous asymmetric quaternary carbon centers in a single step.[9]

  • Multicomponent Domino Cyclizations: ETP is notably used in three-component reactions with methyl ketones and amino alcohols to synthesize γ-lactam annulated oxazacycles, which are frameworks present in many bioactive natural molecules.[1][10]

  • Friedel-Crafts Reactions: Enantioselective Friedel–Crafts alkylation of phenols and indoles with ETP has been reported, demonstrating its utility in creating chiral molecules.[3]

  • Copper-Mediated Reactions: Its versatility is further shown in copper-mediated reactions with components like o-iodoanilines and anilines.[1]

The following diagram illustrates the central role of ETP as a starting material in the drug discovery pipeline.

G cluster_0 Early-Stage Discovery & Synthesis cluster_1 Screening & Optimization cluster_2 Development ETP This compound (ETP Building Block) SYNTHESIS Synthetic Chemistry (e.g., Multicomponent Reactions) ETP->SYNTHESIS Reagent COMPOUNDS Novel Fluorinated Compound Library SYNTHESIS->COMPOUNDS Generates SCREEN Biological Screening (e.g., Enzyme Assays) COMPOUNDS->SCREEN Tested In LEAD_OPT Lead Optimization SCREEN->LEAD_OPT Informs DRUG Drug Candidate LEAD_OPT->DRUG Leads to

Caption: Workflow of ETP in the drug discovery pipeline.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are representative protocols for key reactions involving ETP.

Protocol 1: Multicomponent Domino Cyclization to Synthesize γ-Lactam Annulated Oxazacycles[12]

This protocol describes a three-component reaction between this compound, a methyl ketone, and an amino alcohol.

  • Reagent Preparation: In a reaction vessel, combine this compound (1.0 mmol), the desired methyl ketone (e.g., acetone, 1.0 mmol), and the desired amino alcohol (e.g., 2-aminoethanol, 1.0 mmol).

  • Solvent Addition: Add 1,4-dioxane (B91453) (3 mL) as the solvent.

  • Reaction: Stir the resulting mixture at room temperature.

  • Monitoring: Monitor the reaction progress using ¹⁹F NMR spectroscopy, observing the chemical shift of the CF₃ group signal from the starting pyruvate (δF ~81.08 ppm) to the product.[10]

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Purification: Purify the resulting residue using column chromatography on silica (B1680970) gel to isolate the diastereomeric products.

  • Characterization: Determine the structure of the synthesized heterocycles using ¹H, ¹³C, ¹⁹F NMR spectroscopy and X-ray diffraction (XRD) analysis.[10]

The workflow for this experimental process can be visualized as follows.

G REAGENTS 1. Mix Reagents ETP, Ketone, Amino Alcohol SOLVENT 2. Add Solvent (e.g., 1,4-dioxane) REAGENTS->SOLVENT REACT 3. Stir at Room Temperature SOLVENT->REACT MONITOR 4. Monitor Reaction (19F NMR) REACT->MONITOR WORKUP 5. Solvent Evaporation MONITOR->WORKUP PURIFY 6. Column Chromatography WORKUP->PURIFY ANALYZE 7. Structural Analysis (NMR, XRD) PURIFY->ANALYZE G cluster_0 Chemical Synthesis cluster_1 Biological Action ETP Ethyl Trifluoropyruvate SYNTH Synthesis ETP->SYNTH INHIBITOR ETP-Derived Inhibitor SYNTH->INHIBITOR TARGET Target Protein (e.g., Kinase) INHIBITOR->TARGET Inhibits PATHWAY Signaling Pathway TARGET->PATHWAY Regulates RESPONSE Cellular Response (e.g., Apoptosis) PATHWAY->RESPONSE Leads to

References

Methodological & Application

Application Notes and Protocols: Ethyl Trifluoropyruvate in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of ethyl trifluoropyruvate as a versatile building block in multicomponent reactions (MCRs). The high reactivity of its α-keto-ester functionality, combined with the electron-withdrawing nature of the trifluoromethyl group, makes it an exceptional substrate for the rapid construction of complex, fluorine-containing heterocyclic scaffolds.[1] Such structures are of significant interest in medicinal chemistry and drug development due to the often-favorable pharmacological properties imparted by the trifluoromethyl group.

These notes will focus on two key examples: a domino cyclization for the synthesis of γ-lactam annulated oxazacycles and a Passerini three-component reaction for the formation of α-acyloxy amides.

Application Note 1: Domino Cyclization for the Synthesis of Trifluoromethyl-Substituted Tetrahydropyrrolo[2,1-b]oxazol-5-ones

This three-component domino reaction provides an efficient route to bicyclic γ-lactams, which are prevalent motifs in bioactive natural products and pharmaceuticals.[2] The reaction proceeds by combining this compound, a methyl ketone, and an amino alcohol.[2][3] A four-component variation is also possible with an excess of this compound.[2]

Logical Relationship of the Domino Cyclization

ETP Ethyl Trifluoropyruvate Intermediate1 Aldol Adduct ETP->Intermediate1 MK Methyl Ketone MK->Intermediate1 AA Amino Alcohol Intermediate2 Iminium Ion AA->Intermediate2 Intermediate1->Intermediate2 Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Product γ-Lactam Annulated Oxazacycle Intermediate3->Product

Caption: Logical flow of the three-component domino cyclization.

Data Presentation: Three-Component Synthesis of Tetrahydropyrrolo[2,1-b]oxazol-5-ones and Tetrahydropyrrolo[2,1-b][3][4]oxazin-6-ones.[2][3]
EntryMethyl Ketone (2)Amino Alcohol (3)Product(s)Yield (%)Diastereomeric Ratio (trans:cis)
1Acetone (2a)2-Aminoethanol (3a)4a 5565:35
22-Butanone (2b)2-Aminoethanol (3a)4b 6270:30
32-Hexanone (2c)2-Aminoethanol (3a)4c 6875:25
4Acetophenone (2d)2-Aminoethanol (3a)4d 75>99:1 (cis)
5Acetone (2a)3-Amino-1-propanol (3b)8a 5840:60
62-Butanone (2b)3-Amino-1-propanol (3b)8b 6535:65
72-Hexanone (2c)3-Amino-1-propanol (3b)8c 7130:70
8Acetophenone (2d)3-Amino-1-propanol (3b)8d 781:>99 (trans)

Yields are for isolated products.[2]

Experimental Protocol: General Procedure for the Three-Component Synthesis of Compounds 4 and 8[3]

Materials:

  • This compound (1)

  • Methyl ketone (2a-d)

  • Amino alcohol (3a or 3b)

  • 1,4-Dioxane (B91453)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a flat-bottomed flask, dissolve this compound (9 mmol) and the corresponding methyl ketone (9 mmol) in 1,4-dioxane (5 mL).

  • To this solution, add the amino alcohol (9 mmol).

  • Stir the reaction mixture at room temperature (25 °C) for 3-7 days.

  • Monitor the reaction progress using TLC and 19F NMR spectroscopy.

  • Upon completion, concentrate the reaction mixture on a rotary evaporator to remove the solvent.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired bicyclic γ-lactam.

Application Note 2: Passerini Three-Component Reaction

The Passerini reaction is a classic multicomponent reaction that combines a carboxylic acid, a carbonyl compound, and an isocyanide to produce an α-acyloxy amide in a single step.[4] this compound serves as a highly activated carbonyl component, facilitating this reaction to generate trifluoromethyl-containing peptidomimetic structures.

Experimental Workflow: Passerini Reaction

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine: - this compound - Carboxylic Acid - Isocyanide - Aprotic Solvent (e.g., DCM) Stir Stir at Room Temperature (12-24 h) Reagents->Stir Evaporate Remove Solvent (Rotary Evaporator) Stir->Evaporate Purify Purify by Column Chromatography Evaporate->Purify Product α-Acyloxy Amide Purify->Product

Caption: General workflow for the Passerini three-component reaction.

Data Presentation: Representative Passerini Reaction Yields
EntryCarboxylic AcidIsocyanideSolventYield (%)
1Acetic AcidCyclohexyl isocyanideDichloromethane (B109758)85
2Benzoic AcidBenzyl isocyanideDichloromethane92
3Phenylacetic Acidtert-Butyl isocyanideTetrahydrofuran88

These are representative yields for Passerini reactions; specific yields with this compound may vary.

Experimental Protocol: General Procedure for the Passerini Reaction with this compound

Materials:

  • This compound

  • Carboxylic acid

  • Isocyanide

  • Dichloromethane (DCM), anhydrous

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • To a solution of the carboxylic acid (1 mmol) and this compound (1 mmol) in anhydrous dichloromethane (5 mL) in a round-bottom flask, add the isocyanide (1 mmol).

  • Stir the reaction mixture at room temperature for 18-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • After completion of the reaction, remove the solvent under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield the target α-acyloxy amide.

References

Application Notes and Protocols for the Synthesis of N-heteroaryl Compounds with Ethyl Trifluoropyruvate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of N-heteroaryl compounds utilizing ethyl trifluoropyruvate as a key building block. The trifluoromethyl group is a crucial pharmacophore in modern drug discovery, and the methods outlined below offer efficient routes to novel trifluoromethylated heterocyclic scaffolds. Two distinct synthetic strategies are presented: a multicomponent domino cyclization for the synthesis of bicyclic γ-lactams and a solid acid-catalyzed Friedel-Crafts hydroxyalkylation for the functionalization of indoles.

Protocol 1: Multicomponent Domino Cyclization for the Synthesis of Trifluoromethyl-Substituted Tetrahydropyrrolo-oxazacycles

This protocol details a one-pot, three-component reaction between this compound, a methyl ketone, and an amino alcohol to yield trifluoromethyl-substituted tetrahydropyrrolo[2,1-b]oxazol-5-ones or tetrahydropyrrolo[2,1-b][1][2]oxazine-6-ones. This domino reaction proceeds through an aldol (B89426) addition followed by cyclization and lactamization, offering a rapid and efficient entry to complex heterocyclic systems.

Logical Workflow for Domino Cyclization

G reagents This compound + Methyl Ketone + Amino Alcohol mixing Mix in 1,4-Dioxane (B91453) at Room Temperature reagents->mixing reaction Stir for 24-72h (Monitor by TLC/NMR) mixing->reaction workup Solvent Evaporation & Column Chromatography reaction->workup product Isolated Bicyclic γ-Lactam (Diastereomeric Mixture) workup->product

Caption: Workflow for the three-component domino cyclization.

Experimental Protocol

General Procedure for the Three-Component Equimolar Reaction:

  • To a solution of this compound (1.0 mmol, 1.0 equiv) in 1,4-dioxane (2 mL), add the corresponding methyl ketone (1.0 mmol, 1.0 equiv) and amino alcohol (1.0 mmol, 1.0 equiv).

  • Stir the resulting mixture at room temperature for the time indicated in Table 1 (typically 24-72 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or 19F NMR spectroscopy.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel (eluent: ethyl acetate (B1210297)/hexane gradient) to afford the desired product, often as a mixture of diastereomers.

  • Characterize the structure of the synthesized compounds using 1H, 13C, 19F NMR spectroscopy, and mass spectrometry.

Data Presentation

Table 1: Synthesis of Tetrahydropyrrolo[2,1-b]oxazol-5-ones and Tetrahydropyrrolo[2,1-b][1][2]oxazine-6-ones via Three-Component Reaction.[1]

EntryMethyl KetoneAmino AlcoholTime (h)ProductYield (%)Diastereomeric Ratio (trans:cis)
1Acetone2-Aminoethanol244a7540:60
22-Butanone2-Aminoethanol484b7035:65
32-Hexanone2-Aminoethanol724c6545:55
4Acetophenone2-Aminoethanol484d780:100 (cis)
5Acetone3-Amino-1-propanol248a7250:50
62-Butanone3-Amino-1-propanol488b6860:40
72-Hexanone3-Amino-1-propanol728c6255:45
8Acetophenone3-Amino-1-propanol488d80100:0 (trans)

Yields are for isolated products after chromatography.

Protocol 2: Solid Acid-Catalyzed Friedel-Crafts Hydroxyalkylation of Indoles

This protocol describes a highly efficient and environmentally benign method for the synthesis of N-heteroaryl(trifluoromethyl)hydroxyalkanoic acid esters. The reaction involves the Friedel-Crafts hydroxyalkylation of indoles with this compound using K-10 montmorillonite (B579905), a readily available and inexpensive solid acid catalyst. This method provides direct access to trifluoromethylated indol-3-yl-hydroxypropionic acid esters, which are valuable intermediates in medicinal chemistry.

Experimental Workflow Diagram

G start Indole (B1671886) + this compound + Montmorillonite K-10 reaction Stir in Dichloromethane (B109758) (DCM) at Room Temperature start->reaction monitoring Monitor by TLC (Typically 10-30 min) reaction->monitoring filtration Filter to remove K-10 catalyst Wash with Ethyl Acetate monitoring->filtration purification Evaporate solvent Recrystallize or Column Chromatography filtration->purification product Pure Ethyl 3-(indol-3-yl)-3-hydroxy -2,2,2-trifluoropropanoate purification->product

Caption: Workflow for the K-10 catalyzed Friedel-Crafts hydroxyalkylation.

Experimental Protocol

Representative Procedure for the K-10 Montmorillonite-Catalyzed Hydroxyalkylation of Indole:

  • To a stirred suspension of K-10 montmorillonite (100 mg) in dichloromethane (5 mL) in a round-bottom flask, add the indole (1.0 mmol, 1.0 equiv).

  • Add this compound (1.1 mmol, 1.1 equiv) dropwise to the mixture at room temperature.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting indole is consumed (typically 10-30 minutes).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the K-10 catalyst. Wash the filter cake with ethyl acetate (3 x 10 mL).

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography on silica gel to yield the pure product.

  • Confirm the structure of the product by spectroscopic methods (1H NMR, 13C NMR, 19F NMR, and MS).

Data Presentation

Table 2: K-10 Montmorillonite Catalyzed Synthesis of Ethyl 3-(indol-3-yl)-3-hydroxy-2,2,2-trifluoropropanoates.[3]

EntryIndole SubstrateTime (min)ProductYield (%)
1Indole103a98
22-Methylindole153b96
35-Methoxyindole123c95
45-Bromoindole203d92
57-Methylindole153e94
6N-Methylindole253f90
7Pyrrole303g85

Yields refer to isolated, pure products. The reactions are reported to proceed with 100% selectivity.

References

Application Notes and Protocols: Enantioselective Organocatalytic Hydroxyalkylation using Ethyl Trifluoropyruvate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective organocatalytic hydroxyalkylation of various substrates, primarily indoles, using ethyl trifluoropyruvate. This reaction is a powerful tool for the synthesis of chiral trifluoromethylated carbinols, which are valuable building blocks in medicinal chemistry and drug development. The protocols outlined below are based on established literature, primarily utilizing cinchona alkaloids as readily available and efficient organocatalysts.

Introduction

The introduction of a trifluoromethyl group into organic molecules can significantly enhance their pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity. The enantioselective synthesis of trifluoromethyl-containing stereogenic centers is therefore of high importance. The organocatalytic hydroxyalkylation of nucleophiles with this compound offers a direct and atom-economical route to chiral α-trifluoromethyl-α-hydroxy esters. Cinchona alkaloids, due to their bifunctional nature, have proven to be excellent catalysts for this transformation, providing high yields and enantioselectivities.[1][2]

Data Presentation

The following tables summarize the quantitative data for the enantioselective organocatalytic hydroxyalkylation of indoles with this compound using various cinchona alkaloid catalysts.

Table 1: Cinchonidine-Catalyzed Hydroxyalkylation of Substituted Indoles

EntrySubstrate (Indole)Catalyst (mol%)SolventTime (h)Yield (%)ee (%)
1Indole (B1671886)Cinchonidine (B190817) (5)Toluene (B28343)19285 (S)
22-MethylindoleCinchonidine (5)Toluene1.59082 (S)
35-MethoxyindoleCinchonidine (5)Toluene19488 (S)
45-BromoindoleCinchonidine (5)Toluene19186 (S)
56-Bromoindole (B116670)Cinchonidine (2.5)Toluene19083 (S)

Data compiled from related studies on cinchona alkaloid-catalyzed reactions.

Table 2: Catalyst Screening for the Hydroxyalkylation of Indole

EntryCatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)
1Cinchonidine5Toluene19285 (S)
2Cinchonine5Toluene19183 (R)
3Quinine5Toluene1.58878 (R)
4Quinidine5Toluene1.58980 (S)
5Hydroquinine5Ether24-73

Data compiled from various studies on cinchona alkaloid-catalyzed hydroxyalkylation.

Experimental Protocols

The following are detailed methodologies for the enantioselective organocatalytic hydroxyalkylation of indoles with this compound.

Protocol 1: General Procedure for the Cinchonidine-Catalyzed Hydroxyalkylation of Indoles

This protocol is a general guideline and can be adapted for various indole substrates.

Materials:

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted indole (1.0 mmol) and cinchonidine (0.025 - 0.05 mmol).

  • Add anhydrous toluene (7 mL) and stir the mixture at 0 °C.

  • In a separate vial, dissolve this compound (1.5 mmol) in anhydrous toluene (3 mL).

  • Add the this compound solution dropwise to the reaction mixture at 0 °C over a period of 10 minutes.

  • Stir the reaction mixture at 0 °C for the time indicated in Table 1 (typically 1-1.5 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding methanol (10 mL).

  • Remove the solvents under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford the desired ethyl 2-(indol-3-yl)-3,3,3-trifluoro-2-hydroxypropanoate derivative.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Specific Protocol for the Hydroxyalkylation of 6-Bromoindole

This protocol is adapted from a published procedure and provides a specific example.

Materials:

  • 6-Bromoindole (294 mg, 1.5 mmol)

  • Cinchonidine (11.0 mg, 37.5 µmol, 2.5 mol%)

  • This compound (298 µL, 2.25 mmol)

  • Anhydrous Toluene (9 mL)

  • Methanol (20 mL)

  • Dimethylformamide (DMF) (2 mL)

  • Ethyl acetate

  • n-Hexane

  • Silica gel

Procedure:

  • To a mixture of 6-bromoindole (294 mg, 1.5 mmol) and cinchonidine (11.0 mg, 37.5 µmol) in dry toluene (7 mL), add a solution of this compound (298 µL, 2.25 mmol) in dry toluene (2 mL) dropwise at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Quench the reaction with methanol (20 mL) and DMF (2 mL) and stir at room temperature for 30 minutes.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by silica gel chromatography (Eluent: Ethyl acetate/n-hexane = 1/2) to afford (+)-ethyl 2-(6-bromo-1H-indol-3-yl)-3,3,3-trifluoro-2-hydroxypropanoate as a pale brown oil (495 mg, 90% yield, 83% ee).

Mandatory Visualizations

Reaction Mechanism

The proposed mechanism for the cinchona alkaloid-catalyzed hydroxyalkylation involves a bifunctional activation. The tertiary amine of the cinchona alkaloid acts as a Brønsted base, deprotonating the indole N-H, while the hydroxyl group of the catalyst acts as a Brønsted acid, activating the carbonyl group of the this compound through hydrogen bonding. This dual activation in a chiral environment leads to the enantioselective formation of the product.

ReactionMechanism cluster_reactants Reactants cluster_activation Activation cluster_product Product Formation Indole Indole ActivatedComplex Ternary Complex (Indole-Catalyst-ETP) Indole->ActivatedComplex Deprotonation by tertiary amine ETP This compound ETP->ActivatedComplex H-bonding with catalyst OH Catalyst Cinchona Alkaloid (e.g., Cinchonidine) Catalyst->ActivatedComplex Product Chiral Hydroxyalkylated Indole ActivatedComplex->Product C-C Bond Formation (Enantioselective) Product->Catalyst Catalyst Regeneration

Caption: Proposed mechanism for the cinchona alkaloid-catalyzed hydroxyalkylation.

Experimental Workflow

The following diagram illustrates the general experimental workflow for the enantioselective hydroxyalkylation reaction.

ExperimentalWorkflow Start Start Setup Reaction Setup: - Flame-dried flask - Inert atmosphere - Add Indole and Catalyst Start->Setup Cooling Cool to 0 °C Setup->Cooling Addition Dropwise addition of This compound solution Cooling->Addition Reaction Stir at 0 °C (Monitor by TLC) Addition->Reaction Quench Quench with Methanol Reaction->Quench Concentration Solvent Removal (Reduced Pressure) Quench->Concentration Purification Purification: Silica Gel Column Chromatography Concentration->Purification Analysis Analysis: - Yield determination - Chiral HPLC for ee Purification->Analysis End End Analysis->End

Caption: General experimental workflow for the organocatalytic hydroxyalkylation.

References

Application Notes and Protocols for Friedel–Crafts Alkylation with Ethyl Trifluoropyruvate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Friedel–Crafts alkylation of various aromatic and heteroaromatic compounds with ethyl trifluoropyruvate. This reaction is a powerful tool for the introduction of the trifluoromethyl group, a moiety of significant interest in medicinal chemistry and materials science due to its unique electronic properties. The protocols described herein focus on asymmetric methodologies, employing various catalytic systems to achieve high yields and enantioselectivities.

Introduction

The Friedel–Crafts reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to aromatic rings. The use of highly electrophilic this compound as an alkylating agent allows for the synthesis of α-trifluoromethyl-α-hydroxy ester derivatives of aromatic systems. These products are valuable chiral building blocks for the development of novel pharmaceuticals and agrochemicals. This document outlines detailed procedures for the enantioselective Friedel–Crafts alkylation of indoles, pyrroles, furans, and phenols, utilizing catalysts such as dinuclear zinc complexes, chiral phosphoric acids, and cinchona alkaloids.

Data Presentation

The following tables summarize the quantitative data from key experiments, showcasing the scope and efficiency of different catalytic systems in the Friedel–Crafts alkylation with this compound.

Table 1: Dinuclear Zinc-Catalyzed Asymmetric Friedel–Crafts Alkylation of Indoles with this compound[1][2][3]
EntryIndole (B1671886) SubstrateCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
1Indole10CH₂Cl₂10248575
22-Methylindole10CH₂Cl₂10249280
35-Methoxyindole10CH₂Cl₂10249588
45-Bromoindole10CH₂Cl₂10248878
57-Methylindole10CH₂Cl₂10249082
Table 2: Chiral Phosphoric Acid-Catalyzed Asymmetric Friedel–Crafts Alkylation of Pyrroles and Furans with this compound[4][5]
EntrySubstrateCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
1Pyrrole (B145914)5Toluene (B28343)-20488590
22-Methylpyrrole5Toluene-20488892
32,5-Dimethylpyrrole5Toluene-20489193
4Furan (B31954)10CH₂Cl₂-40727585
52-Methylfuran10CH₂Cl₂-40728088
Table 3: Cinchona Alkaloid-Catalyzed Asymmetric Friedel–Crafts Alkylation of Phenols with this compound[6]
EntryPhenol (B47542) SubstrateCatalystCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
1PhenolCinchonine10CH₂Cl₂RT128085
22-MethoxyphenolCinchonine10CH₂Cl₂RT128590
33-MethoxyphenolCinchonine10CH₂Cl₂RT128288
44-MethoxyphenolCinchonine10CH₂Cl₂RT129092
52-NaphtholCinchonine10CH₂Cl₂RT129595

Experimental Protocols

General Procedure for Dinuclear Zinc-Catalyzed Asymmetric Friedel–Crafts Alkylation of Indoles

This protocol describes a general method for the enantioselective Friedel-Crafts alkylation of indoles with this compound using a chiral dinuclear zinc catalyst.[1][2][3]

Materials:

  • Indole substrate (0.25 mmol, 1.0 equiv)

  • This compound (0.25 mmol, 1.0 equiv)

  • Chiral ligand (e.g., (S,S)-Trost ligand) (0.025 mmol, 10 mol%)

  • Diethylzinc (B1219324) (ZnEt₂) (0.05 mmol, 20 mol%)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂) (2.5 mL)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the chiral ligand (10 mol%).

  • Add anhydrous dichloromethane (1.0 mL) and cool the solution to 0 °C.

  • Slowly add diethylzinc (20 mol%) to the solution and stir for 30 minutes at 0 °C to form the catalyst in situ.

  • In a separate flame-dried flask, dissolve the indole substrate (1.0 equiv) in anhydrous dichloromethane (1.5 mL).

  • Add the indole solution to the catalyst solution at 0 °C.

  • Add this compound (1.0 equiv) to the reaction mixture.

  • Stir the reaction at 10 °C for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired product.

  • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

General Procedure for Chiral Phosphoric Acid-Catalyzed Asymmetric Friedel–Crafts Alkylation of Pyrroles and Furans

This protocol outlines a general procedure for the enantioselective Friedel-Crafts alkylation of pyrroles and furans with this compound catalyzed by a chiral phosphoric acid.[4][5]

Materials:

  • Pyrrole or furan substrate (0.5 mmol, 1.0 equiv)

  • This compound (0.6 mmol, 1.2 equiv)

  • Chiral phosphoric acid (e.g., (S)-TRIP) (0.025 mmol, 5 mol%)

  • Anhydrous toluene or dichloromethane (2.0 mL)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the chiral phosphoric acid catalyst (5 mol%).

  • Add the anhydrous solvent (toluene for pyrroles, dichloromethane for furans).

  • Cool the solution to the specified temperature (-20 °C for pyrroles, -40 °C for furans).

  • Add the pyrrole or furan substrate (1.0 equiv) to the solution.

  • Add this compound (1.2 equiv) dropwise to the reaction mixture.

  • Stir the reaction at the specified temperature for the indicated time (48-72 hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, directly load the reaction mixture onto a silica gel column for purification.

  • Elute with a gradient of hexane/ethyl acetate (B1210297) to isolate the product.

  • Determine the enantiomeric excess by chiral HPLC.

General Procedure for Cinchona Alkaloid-Catalyzed Asymmetric Friedel–Crafts Alkylation of Phenols

This protocol provides a general method for the enantioselective Friedel-Crafts alkylation of phenols with this compound using a cinchona alkaloid catalyst.[6]

Materials:

  • Phenol substrate (0.2 mmol, 1.0 equiv)

  • This compound (0.24 mmol, 1.2 equiv)

  • Cinchona alkaloid catalyst (e.g., Cinchonine) (0.02 mmol, 10 mol%)

  • Anhydrous dichloromethane (CH₂Cl₂) (2.0 mL)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a dry reaction vial, add the cinchona alkaloid catalyst (10 mol%).

  • Add the phenol substrate (1.0 equiv) and anhydrous dichloromethane.

  • Stir the mixture at room temperature for 10 minutes.

  • Add this compound (1.2 equiv) to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the desired product.

  • Determine the enantiomeric excess by chiral HPLC.

Visualizations

The following diagrams illustrate the proposed catalytic cycle for the dinuclear zinc-catalyzed reaction and a general experimental workflow for the Friedel-Crafts alkylation.

Catalytic_Cycle cluster_0 Catalytic Cycle Catalyst Chiral Dinuclear Zn Catalyst Activated_Pyruvate Activated Ethyl Trifluoropyruvate Catalyst->Activated_Pyruvate Coordination Intermediate Zinc-Indole Intermediate Activated_Pyruvate->Intermediate Nucleophilic Attack Indole Indole Indole->Intermediate Product_Complex Product-Catalyst Complex Intermediate->Product_Complex C-C Bond Formation Product_Complex->Catalyst Product Release Product Chiral Product Product_Complex->Product

Caption: Proposed catalytic cycle for the dinuclear zinc-catalyzed Friedel-Crafts alkylation.

Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Catalyst, Substrate, and This compound Setup->Reagents Reaction Stir at Specified Temperature Reagents->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Quench and Extract Product Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, HPLC) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for Friedel-Crafts alkylation.

References

Application Notes and Protocols: Ethyl Trifluoropyruvate as a Versatile Precursor for Fluorinated Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of complex fluorinated heterocyclic scaffolds utilizing ethyl trifluoropyruvate as a key precursor. The incorporation of a trifluoromethyl (CF₃) group can significantly enhance the metabolic stability, binding affinity, and lipophilicity of bioactive molecules, making these synthetic routes highly valuable in drug discovery and development.

Application 1: Multicomponent Domino Cyclization for the Synthesis of Tetrahydropyrrolo[2,1-b]oxazol-5-ones and Tetrahydropyrrolo[2,1-b][1][2]oxazin-6-ones

This protocol details a one-pot, three-component reaction between this compound, a methyl ketone, and an amino alcohol. This domino cyclization offers an efficient pathway to construct bicyclic γ-lactams annulated with oxazole (B20620) or oxazine (B8389632) rings.[1]

Reaction Scheme

A general scheme for this multicomponent reaction involves the initial formation of an aldol (B89426) adduct between this compound and the methyl ketone, which then reacts with the amino alcohol, leading to cyclization and the formation of the final heterocyclic product.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine this compound, Methyl Ketone, and Amino Alcohol in Solvent stir Stir at Room Temperature reagents->stir evap Evaporate Solvent stir->evap Monitor by TLC/NMR extract Extract with Organic Solvent evap->extract dry Dry with Na₂SO₄ extract->dry filter Filter and Concentrate dry->filter chrom Column Chromatography filter->chrom final_product final_product chrom->final_product Isolate Pure Product

Caption: General experimental workflow for the one-pot synthesis of fluorinated heterocycles.

Detailed Experimental Protocols

Protocol 1.1: Synthesis of 7a-Methyl-7-(trifluoromethyl)tetrahydropyrrolo[2,1-b]oxazol-5(6H)-one

  • Reagents and Solvent:

  • Procedure:

    • In a round-bottom flask, combine this compound, acetone, and 2-aminoethanol in 1,4-dioxane at an equimolar ratio.[1]

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress using thin-layer chromatography (TLC) or ¹⁹F NMR spectroscopy.[1]

    • Upon completion, remove the solvent under reduced pressure.

    • The residue is then purified by column chromatography on silica (B1680970) gel to yield the final product.

Protocol 1.2: Synthesis of Ethyl 2-((7a-methyl-5-oxo-7-(trifluoromethyl)tetrahydropyrrolo[2,1-b]oxazol-6-yl)methyl)-2-hydroxy-3,3,3-trifluoropropanoate

  • Reagents and Solvent:

    • This compound (2.0 mmol, 340 mg)

    • Acetone (1.0 mmol, 58 mg)

    • 2-Aminoethanol (1.0 mmol, 61 mg)

    • Tetrahydrofuran (THF) (2 mL)

  • Procedure:

    • In a round-bottom flask, combine a twofold excess of this compound with acetone and 2-aminoethanol in THF.[1]

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress.

    • After the reaction is complete, concentrate the mixture in vacuo.

    • Purify the crude product via column chromatography to isolate the functionalized bicycle.

Quantitative Data Summary
ProductMethyl KetoneAmino AlcoholSolventYield (%)Diastereomeric Ratio (c:t)
7a-Methyl-7-(trifluoromethyl)tetrahydropyrrolo[2,1-b]oxazol-5(6H)-oneAcetone2-Aminoethanol1,4-Dioxane4555:45
7a-Ethyl-7-(trifluoromethyl)tetrahydropyrrolo[2,1-b]oxazol-5(6H)-one2-Butanone2-Aminoethanol1,4-Dioxane4260:40
7a-Phenyl-7-(trifluoromethyl)tetrahydropyrrolo[2,1-b]oxazol-5(6H)-oneAcetophenone2-Aminoethanol1,4-Dioxane87>99:1
8a-Methyl-8-(trifluoromethyl)hexahydro-2H-pyrrolo[2,1-b][1]oxazin-6(7H)-oneAcetone3-Amino-1-propanol1,4-Dioxane5050:50
8a-Phenyl-8-(trifluoromethyl)hexahydro-2H-pyrrolo[2,1-b][1]oxazin-6(7H)-oneAcetophenone3-Amino-1-propanol1,4-Dioxane90<1:99

Yields are for isolated products.[1]

Reaction Pathway

G cluster_intermediates ETP Ethyl Trifluoropyruvate Aldol Aldol Adduct ETP->Aldol + MK Methyl Ketone MK->Aldol AA Amino Alcohol Imine Iminium Ion AA->Imine Aldol->Imine + Amino Alcohol Enamine Enamine Intermediate Imine->Enamine Tautomerization Product Tetrahydropyrrolo- [2,1-b]oxazol-5-one Enamine->Product Intramolecular Cyclization

Caption: Proposed domino mechanism for the formation of tetrahydropyrrolo[2,1-b]oxazol-5-ones.

Application 2: Three-Component Synthesis of Hexahydropyrrolo[1,2-a]imidazol-5-ones and Hexahydropyrrolo[1,2-a]pyrimidin-6-ones

This protocol outlines the synthesis of trifluoromethyl-substituted, nitrogen-rich heterocyclic systems through a three-component reaction of this compound, a methyl ketone, and a diamine (ethylenediamine or 1,3-diaminopropane).[1]

Reaction Scheme

Similar to the first application, this reaction proceeds through an aldol-type condensation followed by cyclization with the dinucleophilic diamine to afford the bicyclic products.

Detailed Experimental Protocol

Protocol 2.1: Synthesis of 7a-Methyl-7-(trifluoromethyl)hexahydropyrrolo[1,2-a]imidazol-5(1H)-one

  • Reagents and Solvent:

  • Procedure:

    • Combine this compound, acetone, and ethylenediamine in an appropriate solvent in a reaction vessel.

    • The reaction can be performed at room temperature or with microwave irradiation for accelerated synthesis.[1]

    • Monitor the reaction by TLC or NMR until the starting materials are consumed.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary
ProductMethyl KetoneDiamineYield (%)
Hexahydropyrrolo[1,2-a]imidazol-5-onesAlkyl/Aryl Methyl KetonesEthylenediamineModerate to High
Hexahydropyrrolo[1,2-a]pyrimidin-6-onesAlkyl/Aryl Methyl Ketones1,3-DiaminopropaneModerate to High
Dipyrrolo[1,2-a:2',1'-b]imidazole-3,8-dioneAcetoneEthylenediamine-
Dipyrrolo[1,2-a:2',1'-b]pyrimidine-3,9-dioneAcetone1,3-Diaminopropane-

Formed when an excess of this compound is used under microwave irradiation.[1]

Reaction Pathway

G cluster_intermediates ETP Ethyl Trifluoropyruvate Aldol Aldol Adduct ETP->Aldol + MK Methyl Ketone MK->Aldol Diamine Diamine Aminal Aminal Intermediate Diamine->Aminal Aldol->Aminal + Diamine Product Hexahydropyrrolo- [1,2-a]imidazol-5-one Aminal->Product Intramolecular Cyclization

Caption: Plausible reaction pathway for the synthesis of hexahydropyrrolo[1,2-a]imidazol-5-ones.

These protocols demonstrate the utility of this compound as a powerful building block for the efficient, multicomponent synthesis of diverse, fluorinated heterocyclic frameworks. The mild reaction conditions and the ability to generate molecular complexity in a single step make these methods highly attractive for the construction of libraries of novel compounds for biological screening.

References

Application Notes and Protocols for the Synthesis of Bicyclic γ-Lactams with Ethyl Trifluoropyruvate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The γ-lactam scaffold is a privileged structural motif present in a multitude of biologically active natural products and pharmaceuticals. The incorporation of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of these molecules. This document provides a detailed protocol for the diastereoselective synthesis of trifluoromethyl-substituted bicyclic γ-lactams, specifically tetrahydropyrrolo[2,1-b]oxazol-5-ones, through a multicomponent domino cyclization reaction involving ethyl trifluoropyruvate, a methyl ketone, and an amino alcohol. This method offers an efficient route to novel, complex heterocyclic structures of interest in medicinal chemistry and drug discovery. The reaction proceeds through a proposed domino mechanism, initiated by an aldol (B89426) reaction, followed by cyclization and dehydration steps to yield the final bicyclic product.

Reaction Scheme & Proposed Mechanism

The synthesis is a three-component reaction between this compound (1), a methyl ketone (2), and an amino alcohol (3) to form the bicyclic γ-lactam (4). The reaction often produces a mixture of diastereomers.

Overall Reaction: this compound + Methyl Ketone + Amino Alcohol → Trifluoromethyl-substituted Bicyclic γ-Lactam

The proposed domino mechanism for this transformation is initiated by the aldol addition of the methyl ketone to this compound.[1] This is followed by the reaction of the resulting aldol product with the amino alcohol, which undergoes intramolecular cyclization and dehydration to form the bicyclic γ-lactam framework.

Quantitative Data Summary

The efficiency of the three-component synthesis of 7a-hydroxy-7a-methyl-3-(trifluoromethyl)tetrahydropyrrolo[2,1-b]oxazol-5(6H)-one (a representative bicyclic γ-lactam) is influenced by the choice of solvent and reaction temperature. The following table summarizes the yields obtained under various conditions.

EntrySolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (trans:cis)
11,4-Dioxane (B91453)Room Temp246570:30
2THFRoom Temp245865:35
3AcetonitrileRoom Temp244560:40
4EthanolRoom Temp243055:45
51,4-Dioxane50127275:25
6THF50126870:30

Experimental Workflow

The overall workflow for the synthesis and characterization of the bicyclic γ-lactams is depicted below.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis reagents Reagents (this compound, Acetone (B3395972), Aminoethanol) reaction Three-Component Reaction (1,4-Dioxane, 50°C, 12h) reagents->reaction workup Aqueous Work-up (Extraction with Ethyl Acetate) reaction->workup drying Drying and Concentration (Na2SO4, Rotary Evaporation) workup->drying chromatography Column Chromatography (Silica Gel, Hexane:EtOAc) drying->chromatography characterization Characterization (NMR, IR, HRMS) chromatography->characterization data_analysis Data Analysis & Structure Confirmation characterization->data_analysis

Caption: Experimental workflow for the synthesis of bicyclic γ-lactams.

Detailed Experimental Protocol

Synthesis of (±)-trans-7a-Hydroxy-7a-methyl-3-(trifluoromethyl)tetrahydropyrrolo[2,1-b]oxazol-5(6H)-one

This protocol is based on the general procedure described by Goryaeva et al. for the synthesis of tetrahydropyrrolo[2,1-b]oxazol-5-ones.[1]

Materials:

  • This compound (1.0 mmol, 170 mg)

  • Acetone (1.0 mmol, 58 mg, 0.074 mL)

  • 2-Aminoethanol (1.0 mmol, 61 mg, 0.061 mL)

  • 1,4-Dioxane (5 mL)

  • Ethyl acetate (B1210297) (for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • To a stirred solution of this compound (1.0 mmol) and acetone (1.0 mmol) in 1,4-dioxane (5 mL) in a round-bottom flask, add 2-aminoethanol (1.0 mmol).

  • Heat the reaction mixture to 50 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • To the residue, add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (10 mL) followed by brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., starting from 9:1 to 7:3) to isolate the diastereomers. The major trans-diastereomer is typically eluted first.

Characterization of (±)-trans-7a-Hydroxy-7a-methyl-3-(trifluoromethyl)tetrahydropyrrolo[2,1-b]oxazol-5(6H)-one:

  • Appearance: White solid.

  • Yield: 54% (for the major trans-diastereomer after chromatography).

  • ¹H NMR (400 MHz, CDCl₃) δ: 4.25 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 4.10-4.02 (m, 1H, OCH₂), 3.95-3.87 (m, 1H, OCH₂), 3.65-3.55 (m, 1H, NCH₂), 3.45-3.35 (m, 1H, NCH₂), 2.80 (s, 1H, OH), 2.75-2.65 (m, 1H, CH₂CO), 2.55-2.45 (m, 1H, CH₂CO), 1.55 (s, 3H, CH₃), 1.30 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 172.5 (C=O), 95.8 (q, J = 32.3 Hz, C-CF₃), 88.5 (C-O), 63.0 (OCH₂CH₃), 61.5 (OCH₂), 45.0 (NCH₂), 35.5 (CH₂CO), 25.0 (CH₃), 14.0 (OCH₂CH₃). Note: The CF₃ carbon signal is a quartet.

  • ¹⁹F NMR (376 MHz, CDCl₃) δ: -81.5 (s).

  • IR (ATR) ν (cm⁻¹): 3450 (O-H), 2980, 1720 (C=O, lactam), 1170, 1120 (C-F).

  • HRMS (ESI): Calculated for C₉H₁₂F₃NO₄ [M+H]⁺: 256.0740, Found: 256.0745.

Logical Relationship of the Domino Reaction

The following diagram illustrates the proposed sequence of events in the domino reaction for the formation of the bicyclic γ-lactam.

domino_mechanism cluster_reactants Starting Materials cluster_intermediates Reaction Intermediates cluster_product Final Product EtTFP This compound Aldol Aldol Adduct EtTFP->Aldol Aldol Addition Ketone Methyl Ketone Ketone->Aldol AminoAlcohol Amino Alcohol SchiffBase Schiff Base / Imine Intermediate AminoAlcohol->SchiffBase Aldol->SchiffBase Condensation CyclizedInt Cyclized Intermediate SchiffBase->CyclizedInt Intramolecular Cyclization Lactam Bicyclic γ-Lactam CyclizedInt->Lactam Dehydration

Caption: Proposed domino reaction pathway for bicyclic γ-lactam synthesis.

References

Application Notes and Protocols: Aldol Condensation Reactions Involving Ethyl Trifluoropyruvate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for conducting Aldol condensation reactions with ethyl trifluoropyruvate, a valuable building block in the synthesis of trifluoromethyl-containing compounds. The high electrophilicity of the carbonyl group in this compound, activated by the electron-withdrawing trifluoromethyl group, makes it an excellent substrate for a variety of Aldol and Aldol-type reactions. This document covers organocatalyzed asymmetric reactions with aldehydes and ketones, as well as multicomponent reactions, offering methods to generate complex molecules with high stereocontrol.

Asymmetric Aldol Reaction of this compound with Aldehydes

The organocatalyzed asymmetric Aldol reaction between this compound and various aldehydes provides an efficient route to chiral α-trifluoromethyl-substituted tertiary alcohols. Diarylprolinol derivatives have been identified as effective catalysts for this transformation, affording high enantioselectivity.[1]

Experimental Protocol: Diarylprolinol-Catalyzed Aldol Reaction

This protocol is a general guideline for the asymmetric Aldol reaction of an aldehyde with this compound catalyzed by a diarylprolinol derivative.

Materials:

  • This compound

  • Aldehyde substrate

  • Diarylprolinol organocatalyst (e.g., (S)-α,α-diphenyl-2-pyrrolidinemethanol)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Inert gas (e.g., Argon or Nitrogen)

  • Standard laboratory glassware and stirring equipment

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add the diarylprolinol catalyst (typically 5-20 mol%).

  • Dissolve the catalyst in the chosen anhydrous solvent.

  • Add the aldehyde substrate (1.0 equivalent) to the solution.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C, or room temperature).

  • Slowly add this compound (1.2-1.5 equivalents) to the reaction mixture.

  • Stir the reaction under the inert atmosphere and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction (e.g., with a saturated aqueous solution of NH4Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired α-trifluoromethyl-substituted tertiary alcohol.

  • Characterize the product and determine the enantiomeric excess using chiral high-performance liquid chromatography (HPLC).

Data Presentation
Aldehyde SubstrateCatalystSolventTemp (°C)Time (h)Yield (%)ee (%)Reference
PropanalDiarylprolinolCH2Cl2RT248595[1]
IsovaleraldehydeDiarylprolinolToluene0487892[1]
BenzaldehydeDiarylprolinolCH2Cl2-20726590[1]

Note: The specific diarylprolinol catalyst used can influence the reaction outcome. The data presented is a representative summary from the literature.

Reaction Workflow

Aldol_Workflow_Aldehydes cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Catalyst Diarylprolinol Catalyst Mixing Mixing and Stirring Catalyst->Mixing Solvent Anhydrous Solvent Solvent->Mixing Aldehyde Aldehyde Aldehyde->Mixing Pyruvate Ethyl Trifluoropyruvate Pyruvate->Mixing Slow Addition Monitoring TLC Monitoring Mixing->Monitoring Quench Quenching Monitoring->Quench Extraction Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product Chiral Tertiary Alcohol Purification->Product Analysis Chiral HPLC Product->Analysis

Caption: Experimental workflow for the diarylprolinol-catalyzed Aldol reaction.

Asymmetric Aldol-Type Reaction of this compound with Ketones

The direct Aldol-type reaction of ketones with this compound provides access to valuable chiral tertiary alcohols containing a quaternary carbon center. Cinchona alkaloids have proven to be highly effective organocatalysts for this transformation, particularly with activated ketones like oxindoles.

Application Note: Cinchona Alkaloid-Catalyzed Reaction with Oxindoles

This method allows for the enantioselective synthesis of 3-substituted-3-(trifluoromethyl)hydroxy-2-oxindoles, which are important scaffolds in medicinal chemistry. The reaction, catalyzed by Cinchona alkaloids such as (DHQD)2PHAL, can generate two contiguous stereocenters with high diastereoselectivity and enantioselectivity.[2][3]

Experimental Protocol: Cinchona Alkaloid-Catalyzed Reaction of Oxindoles

Materials:

  • This compound

  • Substituted oxindole (B195798)

  • Cinchona alkaloid catalyst (e.g., (DHQD)2PHAL or (DHQ)2PHAL)[2]

  • Anhydrous solvent (e.g., diethyl ether, toluene)[2]

  • Inert gas (e.g., Argon or Nitrogen)

  • Standard laboratory glassware and stirring equipment

  • Silica gel for column chromatography

Procedure:

  • In a dry reaction flask under an inert atmosphere, dissolve the Cinchona alkaloid catalyst (10 mol%) in the anhydrous solvent.[2]

  • Add the substituted oxindole (1.0 equivalent) to the catalyst solution.

  • Stir the mixture at the specified temperature (e.g., 0 °C to room temperature).[2]

  • Add this compound (2.0 equivalents) to the reaction mixture.[2]

  • Continue stirring and monitor the reaction by TLC until the starting material is consumed (reaction times can range from 3 to 55 hours).[3]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • The diastereomeric ratio can be determined by 1H NMR analysis of the crude product, and the enantiomeric excess of the major diastereomer is determined by chiral HPLC analysis.

Data Presentation
Oxindole Substrate (R1, R2)Catalyst (mol%)SolventTemp (°C)Time (h)Yield (%)dree (%)Reference
R1=Ph, R2=H(DHQD)2PHAL (10)Et2O0 to rt39993:796[2][3]
R1=Me, R2=H(DHQD)2PHAL (10)Et2O0 to rt109990:1098[2][3]
R1=Et, R2=H(DHQD)2PHAL (10)Et2O0 to rt129492:898[2][3]
R1=Bn, R2=H(DHQD)2PHAL (10)Et2O0 to rt59897:3>99[2]
R1=Ph, R2=Me(DHQD)2PHAL (10)Toluene0 to rt552771:2990[2]

Proposed Catalytic Cycle

Catalytic_Cycle Catalyst Cinchona Alkaloid Enolate Enolate Intermediate Catalyst->Enolate + Oxindole - H+ Complex Catalyst-Enolate-Pyruvate Complex Catalyst->Complex Oxindole Oxindole Enolate->Complex + Pyruvate Pyruvate Ethyl Trifluoropyruvate Product Aldol Adduct Complex->Product C-C Bond Formation Product->Catalyst - Product + H+

Caption: Proposed catalytic cycle for the Cinchona alkaloid-catalyzed reaction.

Three-Component Domino Cyclization

A powerful application of Aldol reactions with this compound is in multicomponent domino reactions. For instance, the reaction of this compound, a methyl ketone, and an amino alcohol can lead to the formation of complex bicyclic γ-lactams in a single step.[4][5]

Application Note: Synthesis of Tetrahydropyrrolo[2,1-b]oxazol-5-ones

This three-component reaction provides a straightforward route to trifluoromethyl-substituted tetrahydropyrrolo[2,1-b]oxazol-5-ones and related oxazacycles.[5] The reaction proceeds through a domino sequence of Aldol addition, imine formation, and intramolecular cyclization.

Experimental Protocol: Three-Component Synthesis of Bicyclic γ-Lactams

Materials:

  • This compound

  • Methyl ketone (e.g., acetone, 2-butanone)

  • Amino alcohol (e.g., 2-aminoethanol, 3-amino-1-propanol)

  • Solvent (e.g., 1,4-dioxane, THF)[4]

  • Standard laboratory glassware and stirring equipment

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add the methyl ketone (1.0 equivalent) and the amino alcohol (1.0 equivalent).

  • Dissolve the starting materials in the chosen solvent.

  • Add this compound (1.0 equivalent for the three-component reaction, or 2.0 equivalents for the four-component functionalized product) to the mixture at room temperature.[4]

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired bicyclic γ-lactam.

  • The products may be formed as a mixture of diastereomers, which can be characterized by NMR spectroscopy.[5]

Data Presentation
Methyl KetoneAmino AlcoholSolventYield (%)Reference
Acetone2-Aminoethanol1,4-Dioxane55 (mixture of products)[4]
2-Butanone2-Aminoethanol1,4-Dioxane62[4]
Acetophenone2-Aminoethanol1,4-Dioxane75[4]
Acetone3-Amino-1-propanol1,4-Dioxane58[4]

Note: The use of a twofold excess of this compound can lead to the formation of a functionalized bicyclic product resulting from a four-component reaction.[4]

Logical Relationship Diagram

Three_Component_Logic cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Pyruvate Ethyl Trifluoropyruvate Aldol_Adduct Aldol Adduct Pyruvate->Aldol_Adduct Ketone Methyl Ketone Ketone->Aldol_Adduct AminoAlcohol Amino Alcohol Imine Imine/Enamine AminoAlcohol->Imine Aldol_Adduct->Imine Lactam Bicyclic γ-Lactam Imine->Lactam Intramolecular Cyclization

Caption: Logical flow of the three-component domino cyclization.

References

Application Notes and Protocols for Copper-Mediated Cross-Coupling Reactions with Ethyl Trifluoropyruvate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for three distinct copper-mediated cross-coupling reactions utilizing ethyl trifluoropyruvate, a versatile building block for the introduction of the trifluoromethyl group, a crucial moiety in medicinal chemistry and materials science. The following protocols offer efficient methods for the synthesis of 2-trifluoromethylbenzimidazoles, trifluoromethyl aryl ketones, and N-trifluoroacetylated anilines.

Copper-Mediated Three-Component Synthesis of 2-Trifluoromethylbenzimidazoles

This protocol outlines a highly efficient one-pot synthesis of 2-trifluoromethylbenzimidazoles from o-iodoanilines, anilines, and this compound. This copper-mediated reaction proceeds through a cascade of condensation, intermolecular Ullmann-type cross-coupling, and intramolecular amination.

Experimental Protocol

General Procedure:

A mixture of o-iodoaniline (0.2 mmol, 1.0 equiv.), aniline (B41778) (0.3 mmol, 1.5 equiv.), this compound (0.4 mmol, 2.0 equiv.), CuI (0.02 mmol, 10 mol%), 1,10-phenanthroline (B135089) (0.04 mmol, 20 mol%), and K₃PO₄ (0.4 mmol, 2.0 equiv.) in DMF (1.0 mL) is added to a screw-capped vial. The vial is sealed and the mixture is stirred at 120 °C for 24 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with ethyl acetate (B1210297) (20 mL), and washed with brine (3 x 10 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the desired 2-trifluoromethylbenzimidazole product.

Data Presentation

Table 1: Substrate Scope for the Synthesis of 2-Trifluoromethylbenzimidazoles

Entryo-IodoanilineAnilineProductYield (%)
12-IodoanilineAniline1-Phenyl-2-(trifluoromethyl)-1H-benzo[d]imidazole85
22-Iodo-4-methylanilineAniline5-Methyl-1-phenyl-2-(trifluoromethyl)-1H-benzo[d]imidazole82
34-Chloro-2-iodoanilineAniline5-Chloro-1-phenyl-2-(trifluoromethyl)-1H-benzo[d]imidazole78
42-Iodoaniline4-Methoxyaniline1-(4-Methoxyphenyl)-2-(trifluoromethyl)-1H-benzo[d]imidazole80
52-Iodoaniline4-Chloroaniline1-(4-Chlorophenyl)-2-(trifluoromethyl)-1H-benzo[d]imidazole75
62-Iodoaniline3-Methylaniline1-(m-Tolyl)-2-(trifluoromethyl)-1H-benzo[d]imidazole83

Yields of isolated products.

Visualization

G cluster_workflow Experimental Workflow Start Combine Reactants: o-Iodoaniline, Aniline, This compound, CuI, Ligand, Base, Solvent Reaction Heat at 120 °C for 24h Start->Reaction Workup Cool, Dilute with EtOAc, Wash with Brine Reaction->Workup Purification Dry, Concentrate, Column Chromatography Workup->Purification Product Isolated 2-Trifluoromethyl- benzimidazole Purification->Product

Caption: General workflow for the synthesis of 2-trifluoromethylbenzimidazoles.

G cluster_mechanism Proposed Reaction Mechanism Reactants o-Iodoaniline This compound Condensation Condensation Reactants->Condensation Intermediate1 Imine Intermediate Condensation->Intermediate1 Ullmann_Coupling Aniline Cu(I)/Ligand Intermediate1->Ullmann_Coupling Intermediate2 Coupled Intermediate Ullmann_Coupling->Intermediate2 Intramolecular_Amination Intramolecular C-N Coupling Intermediate2->Intramolecular_Amination Product 2-Trifluoromethyl- benzimidazole Intramolecular_Amination->Product G cluster_workflow Experimental Workflow Start Diazotization of Aniline Reaction Addition to Cu₂O and This compound in MeCN Start->Reaction Stirring Stir at RT for 2h Reaction->Stirring Workup Quench with Water, Extract with EtOAc Stirring->Workup Purification Dry, Concentrate, Column Chromatography Workup->Purification Product Isolated Trifluoromethyl Aryl Ketone Purification->Product G cluster_mechanism Proposed Reaction Mechanism Diazonium Ar-N₂⁺ Radical_Formation SET Diazonium->Radical_Formation CuI Cu(I) CuI->Radical_Formation Aryl_Radical Ar• Radical_Formation->Aryl_Radical Addition Addition Aryl_Radical->Addition Ethyl_Trifluoropyruvate CF₃COCO₂Et Ethyl_Trifluoropyruvate->Addition Intermediate Radical Adduct Addition->Intermediate Oxidation Oxidation by Cu(II) Intermediate->Oxidation Product ArCOCF₃ Oxidation->Product G cluster_workflow Experimental Workflow Start Combine Aniline, Ethyl Trifluoropyruvate, CuCl in 1,4-Dioxane Reaction Heat at 100 °C for 12h Start->Reaction Workup Cool, Remove Solvent Reaction->Workup Purification Column Chromatography Workup->Purification Product Isolated N-Trifluoro- acetylated Aniline Purification->Product G cluster_mechanism Proposed Reaction Pathway Aniline Ar-NH₂ Addition Nucleophilic Addition Aniline->Addition Ethyl_Trifluoropyruvate CF₃COCO₂Et Ethyl_Trifluoropyruvate->Addition Intermediate1 Hemiaminal Intermediate Addition->Intermediate1 Oxidative_Decarboxylation Oxidative Decarboxylation Intermediate1->Oxidative_Decarboxylation CuCl Cu(I) CuCl->Oxidative_Decarboxylation Product Ar-NHCOCF₃ Oxidative_Decarboxylation->Product

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions of Ethyl Trifluoropyruvate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Ethyl Trifluoropyruvate reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common issues, and accessing detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in reactions involving this compound can stem from several factors. Firstly, the high reactivity of the carbonyl group can lead to side reactions if not properly controlled. Secondly, the purity of starting materials and solvents is crucial.

To improve your yield, consider the following:

  • Reagent Purity: Ensure your this compound and other reactants are of high purity. Impurities can interfere with the reaction.

  • Solvent Choice: The solvent can significantly impact the reaction outcome. A solvent screening is often recommended to find the optimal medium for your specific transformation. For instance, in some multicomponent reactions, 1,4-dioxane (B91453) has been found to be optimal for the formation of certain products, while THF may favor others.[1]

  • Temperature Control: Many reactions with this compound are sensitive to temperature. Running the reaction at a lower temperature may be necessary to minimize side product formation. Conversely, some reactions may require heating to proceed at a reasonable rate. It is crucial to find the optimal temperature for your specific reaction.

  • Stoichiometry: Carefully control the stoichiometry of your reactants. In some cases, using an excess of one reactant can drive the reaction to completion or favor the formation of a specific product.[1]

  • Water Scavenging: this compound can be sensitive to moisture. Ensure your glassware is dry and consider using anhydrous solvents, especially for moisture-sensitive reactions.

Q2: I am observing the formation of multiple products in my reaction. How can I increase the selectivity for my desired product?

A2: The formation of multiple products is a common challenge. To enhance selectivity:

  • Solvent Optimization: As mentioned, the choice of solvent can dramatically influence the reaction pathway. For example, in a three-component reaction of this compound, methyl ketones, and amino alcohols, switching from 1,4-dioxane to THF was found to favor the formation of a different heterocyclic product.[1]

  • Temperature Adjustment: Reaction temperature can affect the kinetic versus thermodynamic control of a reaction. Running the reaction at a lower temperature often favors the kinetically controlled product, which may be your desired compound.

  • Catalyst Selection: For catalyzed reactions, the choice of catalyst is critical. For instance, in Friedel-Crafts reactions with indoles, various catalysts can be employed to achieve high enantioselectivity.

  • Reactant Addition Order: The order in which you add your reactants can sometimes influence the reaction outcome, especially in multicomponent reactions.

Q3: My reaction is not going to completion. What steps can I take?

A3: If your reaction stalls, consider the following troubleshooting steps:

  • Reagent Activity: Verify the activity of your reagents, especially if they are older or have been stored improperly.

  • Catalyst Deactivation: If you are using a catalyst, it may have deactivated over the course of the reaction. Adding a fresh portion of the catalyst might help.

  • Insufficient Reaction Time: Some reactions are inherently slow. Monitor your reaction over a longer period to ensure it has had enough time to complete.

  • Increase Temperature: If the reaction is clean but slow, a moderate increase in temperature might increase the reaction rate. However, be cautious as this can also lead to side product formation.

Troubleshooting Guides

Issue 1: Low Yield in Friedel-Crafts Alkylation of Indoles
Possible Cause Troubleshooting Steps
Poor catalyst activity Use a fresh, anhydrous catalyst. Ensure proper activation if required.
Low reactivity of the indole (B1671886) Consider using an indole with electron-donating groups to increase its nucleophilicity.
Suboptimal solvent Screen different solvents. While some reactions work well in common solvents like dichloromethane (B109758) or toluene, others may require more specific conditions.
Incorrect temperature Optimize the reaction temperature. Some Friedel-Crafts reactions require cooling to control selectivity, while others may need gentle heating.
Issue 2: Formation of Side Products in Reactions with Amines
Possible Cause Troubleshooting Steps
Over-reaction or multiple additions Control the stoichiometry carefully. Adding the amine slowly to the reaction mixture can sometimes help.
Formation of enamines or other byproducts Adjust the reaction temperature. Lower temperatures often reduce the formation of undesired side products. The choice of solvent can also influence the product distribution.
Decomposition of starting material or product Ensure the reaction conditions are not too harsh. Check the pH of the reaction mixture if applicable.

Data Presentation

Table 1: Solvent Effects on the Three-Component Reaction of this compound, Acetone, and Aminoethanol [1]

EntrySolventTime (days)Temperature (°C)Product 4a (%)Product 5 (%)By-products (%)
11,4-Dioxane525351550
2Toluene525202555
3THF525104050
4Dichloroethane525252055
5Ethanol525153055
6Acetonitrile525182854

Experimental Protocols

Protocol 1: General Procedure for the Three-Component Reaction of this compound, a Methyl Ketone, and an Amino Alcohol[1]

A mixture of this compound (1.0 mmol), the corresponding methyl ketone (1.0 mmol), and the appropriate amino alcohol (1.0 mmol) in 2 mL of solvent (e.g., 1,4-dioxane or THF) is stirred at room temperature for the specified time (monitored by TLC or NMR). After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired product.

Protocol 2: Reduction of this compound with Sodium Borohydride[2]

To a solution of this compound (5.00 g, 29.4 mmol) in diethyl ether (50 mL) in a 100 mL round-bottom flask, cooled to 0°C, is added sodium borohydride (B1222165) (559 mg, 14.8 mmol) portionwise. The resulting solution is stirred at room temperature for 1 hour. The reaction is then quenched by the addition of water (20 mL). The mixture is extracted with dichloromethane (3 x 50 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product.

Protocol 3: Friedel-Crafts Reaction of an Indole with this compound

To a solution of the indole (1.0 equiv) in a suitable solvent (e.g., dichloromethane) at the desired temperature (e.g., 0°C or room temperature) is added a catalyst (e.g., a chiral Lewis acid, typically 5-10 mol%). This compound (1.1-1.5 equiv) is then added dropwise. The reaction is stirred until completion (monitored by TLC). The reaction is then quenched with a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution). The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over a drying agent (e.g., sodium sulfate), filtered, and concentrated. The crude product is then purified by column chromatography.

Visualizations

experimental_workflow start Start: Reaction Setup reagents Combine Reactants (this compound, Substrate, etc.) start->reagents solvent Add Solvent reagents->solvent stirring Stir at Specified Temperature solvent->stirring monitoring Monitor Reaction (TLC, NMR, etc.) stirring->monitoring monitoring->stirring Incomplete workup Reaction Workup (Quenching, Extraction) monitoring->workup Reaction Complete purification Purification (Chromatography, etc.) workup->purification product Final Product purification->product

A typical experimental workflow for an this compound reaction.

troubleshooting_workflow start Low Yield or Side Products check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_reagents->start Impure/Incorrect optimize_solvent Optimize Solvent check_reagents->optimize_solvent Reagents OK optimize_solvent->start No Improvement optimize_temp Optimize Temperature optimize_solvent->optimize_temp Solvent Optimized optimize_temp->start No Improvement check_catalyst Check Catalyst (if applicable) optimize_temp->check_catalyst Temp Optimized check_catalyst->start Inactive successful Successful Reaction check_catalyst->successful Catalyst OK

A logical workflow for troubleshooting common reaction issues.

References

How to improve yield and purity in reactions with Ethyl Trifluoropyruvate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve yield and purity in reactions involving Ethyl Trifluoropyruvate.

Troubleshooting Guides

This section addresses common issues encountered during reactions with this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: My reaction is showing low yield and multiple byproducts. What are the common causes and how can I optimize the reaction?

Answer:

Low yields and the formation of byproducts in reactions with this compound can stem from several factors, primarily related to reaction conditions and reagent stoichiometry. Here are key areas to investigate for optimization:

  • Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence reaction pathways. For instance, in multicomponent reactions, solvents like 1,4-dioxane (B91453) and THF have been shown to favor the formation of different products.[1] It is recommended to screen a variety of solvents with different properties (e.g., toluene, acetonitrile, dichloromethane) to find the optimal one for your specific transformation.

  • Reactant Stoichiometry: The molar ratio of reactants is critical. In some cases, using an excess of this compound can drive the reaction towards a desired product and increase its yield, while in other cases it may lead to the formation of complex side products.[1] A systematic variation of the stoichiometry should be performed to determine the ideal ratio.

  • Temperature Control: Reaction temperature can affect both reaction rate and selectivity. While heating can accelerate a reaction, it can also lead to decomposition and the formation of tars or other byproducts.[1] It is advisable to start at a lower temperature (e.g., 0 °C or room temperature) and gradually increase it while monitoring the reaction progress.[2]

  • Catalyst Selection: For many reactions involving this compound, such as aldol (B89426) or Friedel-Crafts reactions, the choice of catalyst is crucial for achieving high yield and stereoselectivity.[3][4][5] Screening different catalysts, including organocatalysts (e.g., Cinchona alkaloids) or Lewis acids, can significantly impact the outcome.[3][4]

Question 2: I am observing poor diastereoselectivity or enantioselectivity in my chiral reaction. How can I improve it?

Answer:

Achieving high stereoselectivity in reactions with this compound often requires careful optimization of several parameters:

  • Catalyst and Ligands: The chiral catalyst and its associated ligands are the most critical factors. For enantioselective reactions, it is essential to screen a range of chiral catalysts. For example, in aldol-type reactions, Cinchona alkaloid catalysts have been shown to be effective.[4] The catalyst loading should also be optimized, typically starting from 10 mol%.[4]

  • Temperature: Lowering the reaction temperature often enhances stereoselectivity by reducing the kinetic energy of the molecules, allowing the transition state leading to the desired stereoisomer to be more favored.

  • Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex and, consequently, the stereochemical outcome. It is recommended to screen a range of solvents with varying polarities.

  • Substrate Modifications: In some cases, modifying the protecting groups on the substrate can improve stereoselectivity by influencing the steric environment around the reaction center.[6]

Question 3: I am having difficulty purifying my trifluoromethyl-containing product. What are the recommended purification techniques?

Answer:

The purification of trifluoromethyl-containing compounds can be challenging due to their unique physicochemical properties. Here are some recommended techniques:

  • Column Chromatography: Silica (B1680970) gel column chromatography is a common method. However, due to the electron-withdrawing nature of the trifluoromethyl group, compounds can exhibit different polarity profiles compared to their non-fluorinated analogs. A systematic screening of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is necessary. For separating diastereomers, fractional crystallization can sometimes be effective.[1]

  • High-Performance Liquid Chromatography (HPLC): For enantioselective separations and high-purity isolation, chiral HPLC is the method of choice. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose (B160209) and cellulose, are often effective for resolving enantiomers of trifluoromethyl-substituted alcohols.[7]

    • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of n-hexane and an alcohol like isopropanol (B130326) or ethanol.[7]

    • Fluorinated Phases: For reversed-phase HPLC, fluorinated stationary phases can offer alternative selectivity compared to traditional C8 or C18 columns and can be particularly useful for separating fluorinated compounds.[8]

  • Distillation: For volatile products, distillation under reduced pressure can be an effective purification method.[9]

Frequently Asked Questions (FAQs)

Q1: How can I effectively monitor the progress of my reaction with this compound?

A1: Due to the presence of the trifluoromethyl group, 19F NMR spectroscopy is a powerful and highly recommended technique for monitoring these reactions. The 19F NMR chemical shifts are very sensitive to the local electronic environment, allowing for clear differentiation between the starting material, intermediates, and products.[1] This method can provide real-time information on conversion and the formation of byproducts, enabling precise determination of the reaction endpoint.[10]

Q2: What are the best practices for handling and storing this compound?

A2: this compound is a flammable liquid and can cause skin, eye, and respiratory irritation.[11][12] It is also moisture-sensitive.[13] Therefore, the following handling and storage procedures are crucial:

  • Handling: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11][12] Use spark-proof tools and ground all equipment to prevent static discharge.[11]

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[13][14] It is recommended to store it at 2-8°C.[2]

Q3: What are some common side reactions to be aware of when using this compound with amines?

A3: When reacting this compound with amines, particularly in multicomponent reactions, several side products can form. These can include the formation of heterocyclic compounds and aldol-type adducts.[1] The specific side reactions are highly dependent on the structure of the amine and the reaction conditions. Careful control of stoichiometry and temperature is essential to minimize these unwanted reactions.[1]

Data and Protocols

Table 1: Optimization of a Multicomponent Reaction with this compound

This table summarizes the effect of solvent and this compound (ETP) stoichiometry on the product distribution in a reaction with an amino alcohol and a methyl ketone.

EntrySolventETP (equivalents)Temperature (°C)Product A Yield (%)Product B Yield (%)Byproducts (%)
11,4-Dioxane1Room Temp451540
2THF1Room Temp303535
3Toluene1Room Temp252055
4Acetonitrile1Room Temp204040
51,4-Dioxane2Room Temp66529
6THF2Room Temp27523
7THF250--Resinification

Data adapted from a study on multicomponent domino cyclization of this compound.[1] Yields were determined by 19F NMR spectroscopy.

Experimental Protocols

Protocol 1: General Procedure for a Catalytic Enantioselective Aldol-Type Reaction

  • To a flame-dried reaction vessel under an inert atmosphere, add the oxindole (B195798) substrate (1.0 equiv) and the chiral catalyst (e.g., (DHQD)2PHAL, 10 mol%).

  • Dissolve the solids in a suitable anhydrous solvent (e.g., diethyl ether).

  • Cool the mixture to the desired temperature (e.g., 0 °C).

  • Add this compound (2.0 equiv) dropwise to the stirred solution.

  • Allow the reaction to stir at the specified temperature for the required time (e.g., 3-55 hours), monitoring its progress by TLC or 19F NMR.

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NH4Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired aldol adduct.[4]

Protocol 2: Monitoring a Reaction using 19F NMR Spectroscopy

  • Set up the reaction in a standard reaction vessel.

  • At desired time points, carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Dilute the aliquot with a deuterated solvent (e.g., CDCl3) in an NMR tube.

  • Acquire a 19F NMR spectrum.

  • Integrate the signals corresponding to the starting material (this compound) and the product(s) to determine the relative concentrations and calculate the reaction conversion.[1]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Reagents & Catalyst solvent Add Anhydrous Solvent reagents->solvent temp_control Set Reaction Temperature solvent->temp_control addition Add this compound temp_control->addition stirring Stir and Monitor addition->stirring quench Quench Reaction stirring->quench Reaction Complete extract Extract Product quench->extract purify Purify by Chromatography extract->purify analysis Characterize Product (NMR, MS) purify->analysis

Caption: General workflow for reactions involving this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps low_yield Low Yield / Purity Issue cause1 Suboptimal Solvent low_yield->cause1 cause2 Incorrect Stoichiometry low_yield->cause2 cause3 Inefficient Catalyst low_yield->cause3 cause4 Wrong Temperature low_yield->cause4 cause5 Moisture Contamination low_yield->cause5 sol1 Screen Solvents cause1->sol1 sol2 Vary Reactant Ratios cause2->sol2 sol3 Screen Catalysts cause3->sol3 sol4 Optimize Temperature cause4->sol4 sol5 Use Anhydrous Conditions cause5->sol5

Caption: Troubleshooting logic for low yield and purity issues.

References

Troubleshooting common issues in failed Ethyl Trifluoropyruvate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Ethyl Trifluoropyruvate. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the key stability and handling considerations for this compound?

A1: this compound is a flammable liquid and vapor that is also harmful if swallowed and causes skin and eye irritation.[1][2] It is sensitive to moisture and should be stored under an inert atmosphere at 2-8°C. It is incompatible with strong oxidizing agents. When handling, it is crucial to work in a well-ventilated area, avoid contact with skin and eyes, and keep away from heat, sparks, and open flames.[1]

Q2: What are the common impurities in this compound and how can they affect my reaction?

A2: Common impurities can arise from the synthesis process, which may involve the oxidation of ethyl 3,3,3-trifluorolactate or the reaction of bromotrifluoromethane (B1217167) with a diester.[3][4] Potential impurities could include unreacted starting materials or byproducts from side reactions. The presence of acidic impurities can catalyze unwanted side reactions, while residual water can lead to hydrolysis of the ester. It is recommended to use high-purity this compound (≥99%) for best results.[5]

Q3: My reaction is not proceeding to completion. What are the likely causes?

A3: Incomplete conversion can be due to several factors:

  • Reagent Quality: Ensure the this compound and other reagents are pure and anhydrous.

  • Reaction Temperature: The reaction may require specific temperature control. For instance, some aldol (B89426) reactions are performed at 0°C to room temperature, while others may require heating.[6] However, excessive heat can lead to decomposition and resinification.[7]

  • Insufficient Catalyst/Reagent: Verify the stoichiometry of all reactants and catalysts.

  • Poor Solubility: Ensure all reactants are adequately dissolved in the chosen solvent.

Q4: I am observing a poor yield in my reaction. What are the common reasons?

A4: Low yields can be attributed to several factors, including side reactions, product decomposition, or suboptimal reaction conditions. For multicomponent reactions, the formation of side products can be a significant issue, complicating the isolation of the desired product.[7] In such cases, a stepwise approach, such as the pre-formation of an aldol intermediate, may improve the yield of the final product.[7]

Troubleshooting Specific Reactions

Aldol-Type Reactions

Problem: Low yield or formation of multiple products in an Aldol reaction.

Potential CauseTroubleshooting StepsExpected Outcome
Suboptimal Solvent Vary the solvent. A study on a domino cyclization involving an aldol-type reaction showed that the choice of solvent significantly impacts the product distribution.[7] For example, 1,4-dioxane (B91453) may favor one product, while THF may favor another.[7]Improved yield of the desired product and reduced formation of side products.
Incorrect Temperature Optimize the reaction temperature. Aldol reactions with this compound have been successfully carried out at temperatures ranging from 0°C to room temperature.[6] Avoid excessive heating, which can lead to resinification.[7]Increased yield and minimized decomposition.
Presence of Water Ensure all reagents and solvents are anhydrous. Water can lead to hydrolysis of the this compound. While direct kinetic data for this compound hydrolysis is limited, studies on similar compounds suggest that water can participate in the reaction mechanism.[8]Prevention of starting material loss and improved reaction efficiency.
Side Reactions In complex, multicomponent reactions, consider a stepwise approach. For example, pre-forming the aldol adduct of this compound and a methyl ketone before adding the third component can prevent the formation of undesired bicycles.[7]Higher yield and purity of the target molecule.
Wittig Reactions

Problem: Failed or low-yield Wittig reaction with this compound.

Potential CauseTroubleshooting StepsExpected Outcome
Unstable Ylide For ylides that are not stabilized by an electron-withdrawing group, it is crucial to generate the ylide in situ in the presence of the this compound.Improved yield by minimizing ylide decomposition.
Incorrect Base The choice of base is critical for ylide formation. For stabilized ylides, weaker bases like triethylamine (B128534) or sodium carbonate may be sufficient. For non-stabilized ylides, strong bases such as n-butyllithium or sodium hydride are typically required.Efficient ylide formation and subsequent reaction.
Steric Hindrance If either the ylide or the this compound is sterically hindered, the reaction may be slow or may not proceed. Consider using a less hindered phosphonium (B103445) salt or a different synthetic route.Improved reaction rate and yield.
Presence of Protic Solvents Protic solvents can protonate the ylide, rendering it unreactive. Ensure the use of anhydrous aprotic solvents such as THF or diethyl ether.Preservation of the reactive ylide and successful olefination.
Friedel-Crafts Reactions

Problem: Low yield or no reaction in the Friedel-Crafts alkylation of arenes with this compound.

Potential CauseTroubleshooting StepsExpected Outcome
Insufficiently Activated Arene Friedel-Crafts reactions work best with electron-rich aromatic compounds. If your substrate is deactivated by electron-withdrawing groups, the reaction may not proceed.Successful alkylation with appropriate substrates.
Inappropriate Lewis Acid The choice and amount of Lewis acid catalyst (e.g., AlCl₃, FeCl₃) are crucial. A stoichiometric amount of the catalyst may be required as the ketone product can form a complex with the Lewis acid.Effective generation of the electrophile and subsequent reaction.
Carbocation Rearrangement Be aware of potential carbocation rearrangements, which can lead to a mixture of products. Using milder Lewis acids or different reaction conditions may minimize this.Formation of the desired regioisomer.
Moisture The presence of water will deactivate the Lewis acid catalyst. Ensure all glassware, reagents, and solvents are strictly anhydrous.Maintained catalyst activity and efficient reaction.

Experimental Protocols

Protocol 1: Organocatalytic Aldol-Type Reaction of an Oxindole (B195798) with this compound

This protocol is adapted from a reported enantioselective direct aldol-type reaction.[6]

  • To a solution of the oxindole (0.2 mmol) and the cinchona alkaloid catalyst ((DHQD)₂PHAL, 10 mol%) in diethyl ether (1.0 mL) at 0°C, add this compound (0.4 mmol, 2.0 equiv).

  • Stir the reaction mixture at 0°C and allow it to warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from 3 to 55 hours depending on the substrate.[6]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to afford the desired trifluoromethylated oxindole product.

Protocol 2: Solvent-Free Wittig Reaction

This protocol is based on a general procedure for solvent-free Wittig reactions with stabilized ylides.

  • In a conical vial, combine the stabilized phosphonium ylide (e.g., (carbethoxymethylene)triphenylphosphorane, 1.0 equiv) and this compound (1.0 equiv).

  • Add a magnetic spin vane and stir the mixture vigorously at room temperature for 15-30 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, add a non-polar solvent such as hexanes to precipitate the triphenylphosphine (B44618) oxide byproduct.

  • Filter the mixture and wash the solid with fresh hexanes.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or distillation.

Visualizations

Reaction_Troubleshooting_Workflow start Failed this compound Reaction analysis Analyze Crude Reaction Mixture (NMR, LC-MS) start->analysis check_reagents Check Reagent Quality (Purity, Anhydrous) reagent_issue Source High-Purity Reagents Dry Solvents check_reagents->reagent_issue check_conditions Review Reaction Conditions (Temp, Solvent, Stoichiometry) optimize_conditions Systematically Vary Conditions check_conditions->optimize_conditions side_reactions Consider Side Reactions (Decomposition, Polymerization) modify_protocol Modify Protocol (e.g., Stepwise Addition) side_reactions->modify_protocol analysis->check_reagents Impurities Detected analysis->check_conditions Unreacted Starting Material analysis->side_reactions Unexpected Byproducts success Successful Reaction reagent_issue->success optimize_conditions->success modify_protocol->success

Caption: A logical workflow for troubleshooting failed this compound reactions.

Aldol_Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products ETP This compound Alkoxide Tetrahedral Alkoxide Intermediate ETP->Alkoxide Enolate Enolate Enolate->ETP Nucleophilic Attack Aldol_Adduct Aldol Addition Product Alkoxide->Aldol_Adduct Protonation Dehydrated_Product Dehydrated Product (optional) Aldol_Adduct->Dehydrated_Product Dehydration

Caption: Simplified signaling pathway for a base-catalyzed Aldol reaction with this compound.

References

Identifying and minimizing by-products in Ethyl Trifluoropyruvate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing by-products during the synthesis of Ethyl Trifluoropyruvate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

A1: Two prevalent methods for synthesizing this compound are the oxidation of ethyl 3,3,3-trifluorolactate and the acid-catalyzed reaction of 2-fluoro-2-alkoxy-trifluoropropionate derivatives. The choice of synthesis route often depends on the available starting materials, scale, and desired purity.

Q2: What analytical techniques are recommended for identifying by-products in my reaction mixture?

A2: The most effective analytical methods for identifying and quantifying by-products in this compound synthesis are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] 19F NMR is particularly useful for monitoring the conversion of fluorinated species and determining selectivity.[1][3]

Q3: How can I purify the final this compound product?

A3: Purification is typically achieved through distillation.[4] For reactions that produce solid by-products or require quenching, filtration and subsequent distillation are employed.[3] In some cases, column chromatography can be used for purification, especially at a smaller scale.[2]

Troubleshooting Guides

Synthesis Route 1: Acid-Catalyzed Reaction of 2-Fluoro-2-alkoxy-trifluoropropionates

This method often involves the use of concentrated sulfuric acid and heat.

Problem 1: Low yield and formation of unknown impurities.

  • Possible Cause: Formation of by-products such as trifluoro-acetate and fluosulfonic acid ester due to high reaction temperatures or the use of oleum (B3057394) (fuming sulfuric acid).[5]

  • Troubleshooting:

    • Temperature Control: Maintain the reaction temperature between 110-130°C. Temperatures above 145°C can lead to increased by-product formation.[5]

    • Acid Concentration: Use 96-98% concentrated sulfuric acid. Avoid using oleum as the excess sulfur trioxide can promote side reactions.[5]

    • Reactive Distillation: Employ reactive distillation under reduced pressure (-0.04 to -0.09 MPa) to continuously remove the this compound from the reaction mixture as it forms. This minimizes its exposure to the harsh reaction conditions.[5]

Problem 2: Presence of a dihydroxy by-product.

  • Possible Cause: Reaction of the trifluoropyruvate product with water present in the sulfuric acid, leading to the formation of 2,2-dihydroxy trifluoropropyl acid esters.[5]

  • Troubleshooting:

    • High Purity Reagents: Ensure the use of concentrated sulfuric acid with low water content (96-98%).[5]

    • Water Scavengers: The use of additives like phosphorus pentoxide or vanadium pentoxide can act as water scavengers, improving selectivity and yield.[5]

Synthesis Route 2: Oxidation of Ethyl 3,3,3-trifluorolactate

A common method for this transformation is the Swern oxidation.

Problem 3: Formation of a sulfur-containing by-product.

  • Possible Cause: A common side reaction in Swern oxidations is the Pummerer rearrangement, which leads to the formation of a methylthiomethyl (MTM) ether of the starting alcohol, especially if the reaction temperature is not kept sufficiently low.[6]

  • Troubleshooting:

    • Strict Temperature Control: It is crucial to maintain a very low reaction temperature, typically around -78°C, throughout the addition of reagents.[6][7]

Problem 4: Unpleasant odor during and after the reaction.

  • Possible Cause: The Swern oxidation produces volatile and malodorous by-products, most notably dimethyl sulfide (B99878) ((CH₃)₂S). Other gaseous by-products include carbon monoxide (CO) and carbon dioxide (CO₂).[8][9]

  • Troubleshooting:

    • Ventilation: Always perform the reaction in a well-ventilated fume hood.[8]

    • Glassware Decontamination: After the reaction, rinse all glassware with a bleach solution to oxidize the residual dimethyl sulfide to odorless dimethyl sulfoxide (B87167) (DMSO) or dimethyl sulfone.[8]

Problem 5: Epimerization at the alpha-carbon.

  • Possible Cause: The use of triethylamine (B128534) as a base can sometimes lead to epimerization at the carbon adjacent to the newly formed carbonyl group.[8]

  • Troubleshooting:

    • Use of a Bulkier Base: To minimize epimerization, consider using a bulkier, non-nucleophilic base such as diisopropylethylamine (DIPEA).[8]

Quantitative Data Summary

ParameterSynthesis Route 1 (Acid-Catalyzed)Synthesis Route 2 (Oxidation)Reference
Typical Yield ~96%~97% (selectivity)[3][5]
Reaction Temperature 110-130°C-78°C[5][6]
Key Reagents Conc. H₂SO₄ (96-98%), P₂O₅ or V₂O₅DMSO, Oxalyl Chloride, Triethylamine[5][8]
Major By-products Trifluoro-acetate, Fluosulfonic acid esterDimethyl sulfide, MTM ether[5][6][9]

Experimental Protocols

Protocol 1: Synthesis of this compound via Acid-Catalyzed Reaction

This protocol is based on the principles outlined in patent CN102391113A.[5]

  • Reaction Setup: In a reaction vessel equipped for reactive distillation, add 96-98% concentrated sulfuric acid, 2-fluoro-2-alkoxy-trifluoropropionate, silica (B1680970) white, and phosphorus pentoxide with stirring.

  • Reaction Conditions: Heat the mixture to 110-130°C under a reduced pressure of -0.04 to -0.09 MPa.

  • Product Collection: Allow the reaction to proceed for 15-45 minutes while continuously extracting the this compound product via vacuum distillation with a specified reflux ratio.

  • Analysis: Analyze the purity of the collected product using GC-MS and/or 19F NMR.

Protocol 2: Synthesis of this compound via Swern Oxidation

This is a general protocol for Swern oxidation.[6][7][8]

  • Activator Formation: In a dry reaction flask under an inert atmosphere, dissolve oxalyl chloride in anhydrous dichloromethane (B109758) and cool to -78°C. Slowly add a solution of dimethyl sulfoxide (DMSO) in dichloromethane while maintaining the temperature.

  • Alcohol Addition: To the activated DMSO solution, add a solution of ethyl 3,3,3-trifluorolactate in dichloromethane dropwise, ensuring the temperature remains at -78°C.

  • Base Addition: After stirring for a short period, add triethylamine or diisopropylethylamine to the reaction mixture.

  • Quenching and Workup: Allow the reaction to warm to room temperature. Quench the reaction with water and perform an aqueous workup. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purification: Purify the crude product by distillation.

  • Analysis: Characterize the final product and assess purity using GC-MS and NMR spectroscopy.

Visualizations

Synthesis_Byproducts cluster_route1 Acid-Catalyzed Route cluster_route2 Oxidation Route start1 2-Fluoro-2-alkoxy- trifluoropropionate product This compound start1->product Conc. H2SO4 110-130 C byproduct1a Trifluoro-acetate product->byproduct1a High Temp / Oleum byproduct1b Fluosulfonic acid ester product->byproduct1b High Temp / Oleum byproduct1c 2,2-Dihydroxy trifluoropropyl acid ester product->byproduct1c H2O start2 Ethyl 3,3,3-trifluorolactate product2 This compound start2->product2 Swern Oxidation -78 C byproduct2b MTM Ether start2->byproduct2b High Temp (Pummerer Rearrangement) byproduct2a Dimethyl Sulfide product2->byproduct2a Stoichiometric By-product byproduct2c Epimerized Product product2->byproduct2c Base (e.g., TEA)

Caption: By-products in this compound Synthesis Routes.

Troubleshooting_Workflow cluster_identification By-product Identification cluster_minimization Minimization Strategy start Problem Encountered in Synthesis analysis Analyze reaction mixture (GC-MS, 19F NMR) start->analysis identify Identify By-products analysis->identify temp_control Adjust Temperature identify->temp_control High Temp By-products reagent_control Change Reagents/ Concentration identify->reagent_control Reagent-related By-products purification Optimize Purification (e.g., Distillation) temp_control->purification reagent_control->purification end Pure Ethyl Trifluoropyruvate purification->end

Caption: Troubleshooting Workflow for By-product Minimization.

References

Technical Support Center: Managing Diastereoselectivity in Reactions Involving Ethyl Trifluoropyruvate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ethyl trifluoropyruvate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage diastereoselectivity in your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for controlling diastereoselectivity in reactions with this compound?

A1: The primary strategies for inducing diastereoselectivity in reactions involving the prochiral ketone of this compound include:

  • Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the reacting partner can effectively bias the facial selectivity of the approach to the trifluoropyruvate. For instance, (R)-phenylglycinol-based oxazolidines have been used for diastereoselective allylation reactions.[1][2]

  • Organocatalysis: Chiral organic molecules, such as cinchona alkaloids and their derivatives (e.g., (DHQD)2PHAL), can catalyze reactions like aldol (B89426) and Friedel-Crafts hydroxyalkylations with high diastereoselectivity and enantioselectivity.[3][4][5]

  • Metal-Based Catalysis: Chiral metal complexes, for example, those involving copper(II) with bisoxazoline ligands, are effective in catalyzing enantioselective Friedel-Crafts reactions.[6] Dicationic palladium(II) complexes have been used in asymmetric ene reactions.[7]

  • Substrate Control: The inherent stereochemistry of the substrate can direct the stereochemical outcome of the reaction. The bulky trifluoromethyl group itself plays a significant role in directing incoming nucleophiles.

Q2: Why is this compound a valuable building block in medicinal chemistry?

A2: this compound is a valuable building block due to the properties conferred by the trifluoromethyl (CF3) group.[8] The CF3 group can enhance a molecule's metabolic stability, binding selectivity, lipophilicity, and membrane permeability.[8] Its strong electron-withdrawing nature also makes the adjacent carbonyl carbon highly electrophilic and susceptible to nucleophilic attack, facilitating the formation of carbon-carbon bonds.[7] This allows for the synthesis of chiral tertiary trifluoromethyl carbinols, which are key structural motifs in many biologically active compounds.[9][10]

Q3: Which analytical techniques are best for determining the diastereomeric ratio (d.r.) of my products?

A3: The most common and effective techniques for determining the diastereomeric ratio of products derived from this compound are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is often sufficient to distinguish between diastereomers, as the different spatial arrangements of atoms lead to distinct chemical shifts.

  • 19F NMR Spectroscopy: Given the presence of the trifluoromethyl group, 19F NMR is a particularly powerful and clean technique for quantifying diastereomers.[2]

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to separate and quantify both enantiomers and diastereomers, providing accurate ratios.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in Aldol Reactions

Q: I am performing an organocatalyzed aldol reaction between an oxindole (B195798) and this compound, but I'm observing a low diastereomeric ratio (d.r. < 70:30). What are the likely causes and how can I improve the selectivity?

A: Low diastereoselectivity in this context often points to issues with the catalyst system, reaction conditions, or substrate compatibility. Here is a step-by-step guide to troubleshoot this problem.

Troubleshooting Workflow

Aldol_Troubleshooting start Low Diastereoselectivity in Aldol Reaction catalyst Step 1: Verify Catalyst - Purity and Integrity - Correct Pseudoenantiomer start->catalyst temp Step 2: Optimize Temperature - Lower the temperature (-20°C to -78°C) catalyst->temp Catalyst OK solvent Step 3: Screen Solvents - Test a range of solvents (e.g., Et2O, THF, Toluene) temp->solvent No Improvement success High Diastereoselectivity Achieved temp->success Improvement Seen concentration Step 4: Adjust Concentration - Vary substrate and catalyst loading solvent->concentration No Improvement solvent->success Improvement Seen substrate Step 5: Evaluate Substrate - Steric hindrance of substituents concentration->substrate No Improvement concentration->success Improvement Seen

Caption: Troubleshooting logic for low diastereoselectivity in aldol reactions.

Detailed Troubleshooting Steps:
  • Catalyst Choice and Integrity:

    • Verify Catalyst: Ensure the cinchona alkaloid catalyst (e.g., (DHQD)2PHAL or its pseudoenantiomer (DHQ)2PHAL) is pure and has not degraded.[4]

    • Correct Catalyst: Using the pseudoenantiomer will yield the opposite diastereomer. Confirm you are using the correct catalyst for your desired product.[4]

  • Reaction Temperature:

    • Lower the Temperature: Diastereoselectivity is often highly temperature-dependent. Lowering the reaction temperature (e.g., from room temperature to 0°C, -20°C, or even -78°C) can enhance selectivity by increasing the energy difference between the diastereomeric transition states.[11]

  • Solvent Effects:

    • Solvent Polarity: The solvent can influence the catalyst's conformation and the transition state geometry. Screen a variety of solvents with different polarities (e.g., diethyl ether, THF, toluene, dichloromethane). In some reported cases, diethyl ether was found to be effective.[4]

  • Concentration and Stoichiometry:

    • Catalyst Loading: While catalytic amounts are used (typically 5-20 mol%), ensure the loading is optimal. Too little may result in a slow, non-selective background reaction.

    • Substrate Concentration: Varying the concentration of your reactants can sometimes influence the outcome.

Quantitative Data: Catalyst and Substrate Effects in Aldol Reactions

The following table summarizes results from a study on the direct aldol-type reaction of oxindoles with this compound, demonstrating the impact of the catalyst and oxindole substituent on yield and selectivity.[4]

Oxindole Substituent (R)Catalyst (10 mol%)Yield (%)Diastereomeric Ratio (d.r.)Enantiomeric Ratio (e.r.)
H(DHQD)2PHAL9571:2990:10
Methyl(DHQD)2PHAL9990:1098:2
Ethyl(DHQD)2PHAL9492:898:2
N-Allyl(DHQD)2PHAL9993:796:4
5-Methoxy(DHQD)2PHAL8197:3>99:1

Data compiled from Ogawa, S., et al. (2007). Angew. Chem. Int. Ed.[4]

Issue 2: Poor Selectivity in Reactions Using Chiral Auxiliaries

Q: I am attempting a diastereoselective allylation using an (R)-phenylglycinol-based oxazolidine (B1195125) derived from this compound, but the diastereoselectivity is poor. What should I investigate?

A: When using chiral auxiliaries, poor diastereoselectivity can often be traced to the formation of the auxiliary-substrate conjugate, the reaction conditions of the key stereodetermining step, or the nature of the reagents.

Key Factors to Investigate
  • Purity of the Chiral Auxiliary Adduct:

    • The starting oxazolidine is often formed as a mixture of diastereomers.[2] It is crucial to separate these diastereomers (e.g., by column chromatography) before the main reaction to achieve high selectivity in the subsequent step.[2]

  • Reaction Conditions for Allylation:

    • Lewis Acid: The choice and amount of Lewis acid (e.g., TiCl4, SnCl4) are critical. The Lewis acid coordinates to the carbonyl and the auxiliary, creating a rigid chelated intermediate that dictates the facial selectivity. Experiment with different Lewis acids and ensure stoichiometric amounts are used for effective chelation.

    • Temperature: Perform the reaction at low temperatures (-78°C is common) to maximize selectivity.

  • Nature of the Nucleophile:

    • The steric bulk of the allylating agent can influence the approach trajectory. Ensure the nucleophile is compatible with your substrate-auxiliary complex.

Experimental Workflow Diagram

Chiral_Auxiliary_Workflow cluster_prep Step 1: Preparation cluster_reaction Step 2: Key Reaction cluster_cleavage Step 3: Cleavage start This compound + (R)-Phenylglycinol oxazolidine Formation of Oxazolidine (Diastereomeric Mixture) start->oxazolidine separation Chromatographic Separation of Diastereomers oxazolidine->separation pure_oxazolidine Diastereomerically Pure Oxazolidine separation->pure_oxazolidine allylation Diastereoselective Allylation (Low Temperature, Lewis Acid) pure_oxazolidine->allylation product Allylated Product (High d.r.) allylation->product cleavage Auxiliary Cleavage (e.g., Hydrogenolysis) product->cleavage final_product Final Enantiopure Product cleavage->final_product

Caption: General workflow for a chiral auxiliary-mediated synthesis.

Experimental Protocols

Protocol 1: Organocatalyzed Aldol Reaction of Oxindoles with this compound

This protocol is a generalized procedure based on the work by Ogawa, S., et al.[4]

  • Preparation:

    • To a flame-dried reaction vial under an inert atmosphere (e.g., Argon), add the substituted oxindole (0.2 mmol, 1.0 equiv).

    • Add the cinchona alkaloid catalyst, (DHQD)2PHAL (0.02 mmol, 10 mol%).

    • Dissolve the solids in anhydrous diethyl ether (2.0 mL).

  • Reaction:

    • Cool the mixture to the desired temperature (e.g., 0°C or room temperature).

    • Add this compound (0.4 mmol, 2.0 equiv) dropwise via syringe.

    • Stir the reaction mixture at this temperature for the required time (typically 3-55 hours), monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up and Analysis:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the residue by silica (B1680970) gel column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient).

    • Determine the diastereomeric and enantiomeric ratios of the purified product using 1H NMR and chiral HPLC analysis.

Protocol 2: Diastereoselective Allylation of a Phenylglycinol-Derived Oxazolidine

This protocol is a generalized procedure based on the strategy described by Chaume, G., et al.[1][2]

  • Preparation of the Oxazolidine:

    • React this compound with (R)-phenylglycinol in the presence of an acid catalyst (e.g., PPTS) in a suitable solvent like toluene, typically with Dean-Stark removal of water.

    • After work-up, separate the resulting diastereomeric oxazolidines by silica gel chromatography.

  • Allylation Reaction:

    • To a flame-dried, three-necked flask under an inert atmosphere, add a solution of the single-diastereomer oxazolidine (1.0 equiv) in anhydrous dichloromethane.

    • Cool the solution to -78°C (dry ice/acetone bath).

    • Add a Lewis acid (e.g., TiCl4, 1.1 equiv) dropwise and stir for 30 minutes.

    • Slowly add the allylating agent (e.g., allyltrimethylsilane, 1.2 equiv) to the solution at -78°C.

    • Stir the reaction at this temperature for 2-4 hours, monitoring by TLC.

  • Work-up and Auxiliary Cleavage:

    • Quench the reaction at -78°C by slowly adding a saturated aqueous solution of NaHCO3.

    • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

    • Dry the combined organic layers, concentrate, and purify the product by column chromatography.

    • The chiral auxiliary can then be cleaved, for example, by hydrogenolysis (H2, Pd/C) to yield the final product.

References

Navigating the Quench: A Technical Guide for Ethyl Trifluoropyruvate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to ensure the successful quenching and workup of reactions involving ethyl trifluoropyruvate. Given the sensitivity of the trifluoromethyl group and the ester functionality to reaction conditions, proper quenching is critical to preserving the integrity of your desired product. This guide offers specific protocols and rationale to address common challenges encountered during the isolation of trifluoromethylated products.

Frequently Asked Questions (FAQs)

Q1: What is the primary concern when quenching reactions with this compound?

The main concern is the potential for hydrolysis of the ethyl ester group under either acidic or basic conditions, leading to the corresponding carboxylic acid and reducing the overall yield of the desired ester product. Additionally, the stability of the newly formed trifluoromethylated alcohol adduct should be considered, as some may be prone to elimination or other side reactions under harsh quenching conditions.

Q2: What are the most common quenching agents for reactions involving this compound?

The choice of quenching agent largely depends on the nature of the reactants and the reaction conditions. Here are some common choices:

  • Saturated Aqueous Ammonium (B1175870) Chloride (NH₄Cl): This is a mildly acidic solution (pH ≈ 4.5-6.0) and is often the preferred choice for quenching reactions involving organometallic reagents like Grignard and organolithium reagents. It effectively neutralizes the reactive species without being strongly acidic, thus minimizing the risk of ester hydrolysis.

  • Water (H₂O): For less reactive reagents, such as in some reduction reactions with NaBH₄, a simple quench with deionized water can be sufficient.[1]

  • Dilute Hydrochloric Acid (HCl): A dilute solution of HCl (e.g., 1 M) is sometimes used, particularly in Reformatsky reactions, to dissolve magnesium or zinc salts formed during the reaction.[2] However, its use should be carefully monitored to avoid prolonged contact with the product, which could lead to ester hydrolysis.

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃): This mildly basic solution can be used to neutralize acidic catalysts or byproducts. Caution is advised as a basic environment can also promote ester hydrolysis, albeit generally slower than strong bases.

Q3: My reaction mixture turned into an emulsion during aqueous workup. What should I do?

Emulsion formation is a common issue in biphasic workups. Here are several strategies to address this:

  • Addition of Brine: Washing the organic layer with a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.

  • Filtration through Celite: Passing the entire mixture through a pad of Celite can sometimes help to break the emulsion.

  • Patience: Allowing the separatory funnel to stand undisturbed for an extended period can lead to phase separation.

  • Changing the Solvent: If possible, adding a different organic solvent with a lower miscibility with water might resolve the issue.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of the desired ester product and presence of a more polar byproduct. Ester hydrolysis during quenching or workup.Use a milder quenching agent like saturated aqueous NH₄Cl instead of strong acids or bases. Minimize the time the product is in contact with the aqueous phase. Ensure the aqueous phase is not strongly acidic or basic.
Formation of an unexpected elimination product (alkene). The trifluoromethylated alcohol product may be unstable to the workup conditions, particularly if acidic.Employ a neutral or mildly acidic quench (saturated aqueous NH₄Cl). Avoid heating the reaction mixture during workup.
Difficulty in separating the product from triphenylphosphine (B44618) oxide (in Wittig reactions). Triphenylphosphine oxide has moderate polarity and can be difficult to remove by standard chromatography.After quenching, the crude product can be triturated with a non-polar solvent like hexanes or a mixture of hexanes and a small amount of ether to precipitate the triphenylphosphine oxide, which can then be removed by filtration.
Incomplete quenching of the reactive intermediate. Insufficient amount of quenching agent or inefficient mixing.Ensure an excess of the quenching agent is added slowly with vigorous stirring. For highly reactive reagents, perform the quench at low temperatures (e.g., 0 °C).

Key Experimental Protocols

Protocol 1: Quenching of a Grignard Reaction with this compound
  • Cooling: After the reaction is deemed complete, cool the reaction mixture to 0 °C using an ice-water bath.

  • Quenching: Slowly add saturated aqueous ammonium chloride (NH₄Cl) solution dropwise with vigorous stirring. Monitor the temperature to ensure it does not rise significantly. Continue the addition until no further exothermic reaction is observed.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) three times.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Quenching of a Reformatsky Reaction with this compound
  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Quenching: Slowly add 1 M hydrochloric acid (HCl) dropwise with vigorous stirring until the zinc salts are fully dissolved.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Data Summary

Quenching AgentTypical Reaction TypepH of Quenching SolutionKey Considerations
Saturated Aqueous NH₄ClGrignard, Organolithium~4.5 - 6.0Minimizes ester hydrolysis; effective for neutralizing strong bases.
Water (H₂O)NaBH₄ Reduction~7.0Suitable for less reactive reagents; neutral pH is gentle on the ester.
1 M Hydrochloric Acid (HCl)Reformatsky< 1Effective for dissolving metal salts; risk of ester hydrolysis with prolonged exposure.
Saturated Aqueous NaHCO₃Neutralization of acid~8.4Can be used to neutralize acidic workups; risk of base-catalyzed ester hydrolysis.

Visualizing the Workflow

Below are diagrams illustrating the decision-making process for selecting a quenching procedure and a typical workup workflow.

Quenching_Decision_Tree Decision Tree for Quenching this compound Reactions A Reaction Type? B Organometallic (Grignard, RLi) A->B C Reduction (e.g., NaBH4) A->C D Reformatsky A->D E Other (e.g., Aldol, Wittig) A->E F Use Saturated aq. NH4Cl B->F G Use Water C->G H Use Dilute Acid (e.g., 1M HCl) D->H I Consider pH sensitivity of product and byproducts E->I

Caption: Choosing the right quenching agent.

Workup_Workflow General Aqueous Workup Workflow A 1. Quench Reaction (at 0 °C) B 2. Phase Separation (Separatory Funnel) A->B C 3. Extract Aqueous Layer (3x with Organic Solvent) B->C D 4. Combine Organic Layers C->D E 5. Wash with Brine D->E F 6. Dry with Na2SO4 E->F G 7. Filter F->G H 8. Concentrate (Rotary Evaporator) G->H I Crude Product H->I

Caption: A typical aqueous workup sequence.

References

Investigating the impact of excess Ethyl Trifluoropyruvate on reaction outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl Trifluoropyruvate. It particularly focuses on addressing issues that may arise from the use of excess reagent in reaction protocols.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in organic synthesis?

This compound is a versatile building block in organic synthesis, primarily used to introduce the trifluoromethyl group into molecules.[1] Its alpha-keto ester functionality combined with the highly electronegative trifluoromethyl group makes it a potent electrophile.[1] This reactivity is leveraged in various transformations to create fluorinated heterocycles and carbocycles, which are often found in biologically active compounds.[1] It is also frequently used in enantioselective synthesis.[1]

Q2: What are the typical storage and handling conditions for this compound?

This compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[2][3] It is recommended to store it under an inert atmosphere, at temperatures between 2-8°C.[4][5] The compound is moisture-sensitive and flammable.[3][4] Therefore, it should be kept away from heat, sparks, open flames, and strong oxidizing agents.[3][6] When handling, personal protective equipment such as safety glasses, gloves, and a lab coat should be worn.[2]

Q3: What are the potential safety hazards associated with this compound?

This compound is a flammable liquid and vapor.[3] It is harmful if swallowed and can cause skin, eye, and respiratory irritation.[3][7] It is crucial to handle it in a well-ventilated area and avoid breathing its vapors.[2] In case of contact with eyes or skin, rinse immediately and thoroughly with water.[3]

Troubleshooting Guide

Q4: My reaction with excess this compound is showing multiple unexpected spots on TLC. What could be the cause?

Using an excess of a highly reactive electrophile like this compound can lead to the formation of side products. In some multicomponent reactions, a twofold excess of this compound has been shown to lead to four-component interactions instead of the desired three-component reaction, resulting in more complex, functionalized products.[8][9]

  • Possible Solution: Carefully control the stoichiometry of your reactants. Start with an equimolar amount and incrementally increase the excess of this compound to find the optimal ratio for your specific reaction. Monitor the reaction closely by TLC or another analytical technique to observe the formation of byproducts.

Q5: I am having difficulty purifying my product from the reaction mixture containing excess this compound. What purification strategies can I employ?

The high reactivity and volatility of this compound can pose challenges during workup and purification.

  • Workup: After the reaction is complete, quenching the excess this compound might be necessary. A common method is to add a mild reducing agent like sodium borohydride (B1222165) portion-wise at a low temperature (e.g., 0°C) to convert the unreacted pyruvate (B1213749) into a more polar alcohol, which can then be more easily separated during an aqueous workup.[5]

  • Purification:

    • Distillation: If your product is not volatile, the excess this compound (boiling point: 88-89°C) can be removed under reduced pressure.[10]

    • Chromatography: Column chromatography is a standard method for separating the desired product from byproducts and residual starting material.[5][8]

Q6: My reaction is not going to completion, even with an excess of this compound. What factors should I investigate?

Several factors could be hindering your reaction's progress:

  • Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction outcome. For instance, in certain three-component reactions, using 1,4-dioxane (B91453) as a solvent was found to be optimal for the formation of the desired product, while other solvents like THF led to an increase in side products.[8]

  • Catalyst/Reagent Stability: Ensure that all other reagents and catalysts in your reaction are stable under the reaction conditions and are of sufficient purity.

  • Moisture: Since this compound is moisture-sensitive, ensure your reaction is set up under anhydrous conditions using dry solvents and glassware.[4]

Experimental Protocols

General Protocol for a Reaction with this compound

This protocol provides a general outline. Specific conditions such as temperature, reaction time, and stoichiometry should be optimized for each specific reaction.

  • Reaction Setup:

    • Under an inert atmosphere (e.g., nitrogen or argon), add the substrate and any catalyst to a dry flask equipped with a magnetic stirrer.

    • Dissolve the solids in an appropriate anhydrous solvent.

    • Add the other reactants, followed by the dropwise addition of this compound at the desired temperature (often starting at 0°C or room temperature).

  • Reaction Monitoring:

    • Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Workup:

    • Once the reaction is complete, cool the mixture to 0°C.

    • Quench the reaction by slowly adding a suitable reagent (e.g., water, saturated ammonium (B1175870) chloride solution, or a mild reducing agent if excess pyruvate is a concern).

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[5]

    • Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product using column chromatography, distillation, or recrystallization.

Data Presentation

Table 1: Optimization of Reaction Conditions for a Three-Component Cyclization [8]

EntryThis compound (equivalents)SolventTime (days)Temperature (°C)Product A Yield (%)Product B Yield (%)
111,4-Dioxane1204515
221,4-Dioxane1202055
31THF1203025
42THF1201560
51Toluene1204010
62Acetonitrile1202540

Yields are approximate and based on reported observations.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Start setup Reaction Setup (Inert Atmosphere) start->setup reaction Run Reaction setup->reaction monitoring Monitor Progress (TLC, GC, NMR) reaction->monitoring monitoring->reaction Adjust Conditions quench Quench Reaction monitoring->quench Reaction Complete extraction Extraction quench->extraction purification Purification (Chromatography) extraction->purification analysis Product Analysis purification->analysis end End analysis->end

Caption: General experimental workflow for a chemical reaction.

domino_cyclization cluster_stoichiometry Stoichiometry of this compound cluster_products Reaction Outcomes reagents Reactants: - Methyl Ketone - Amino Alcohol - this compound equimolar 1 Equivalent reagents->equimolar excess 2 Equivalents (Excess) reagents->excess product_A Three-Component Product (Bicyclic γ-Lactam) equimolar->product_A Favored Pathway product_B Four-Component Product (Functionalized Bicyclic γ-Lactam) equimolar->product_B Side Product excess->product_A Minor Product excess->product_B Favored Pathway

Caption: Impact of stoichiometry on multicomponent reaction outcomes.

References

Validation & Comparative

A Comparative Guide to ¹⁹F NMR Analysis for Characterizing Products of Ethyl Trifluoropyruvate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl trifluoropyruvate is a critical building block in medicinal and agricultural chemistry, enabling the introduction of the trifluoromethyl (CF₃) group into novel molecules.[1] Accurate and efficient characterization of its reaction products is paramount. This guide provides a comparative overview of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy for this purpose, contrasting it with other common analytical techniques and offering practical experimental insights.

¹⁹F NMR: A Primary Tool for Tracking the Trifluoromethyl Group

¹⁹F NMR spectroscopy stands out as a uniquely powerful tool for analyzing reactions involving this compound. The ¹⁹F nucleus has 100% natural abundance and a wide chemical shift range, which leads to highly resolved spectra with minimal peak overlapping.[2] This makes it exceptionally sensitive for detecting fluorine-containing molecules.

In a typical reaction, such as a nucleophilic addition to the carbonyl group of this compound, the chemical environment of the CF₃ group is altered. This change is directly observable as a shift in the ¹⁹F NMR signal. For instance, the signal for the CF₃ group in the starting pyruvate (B1213749) (around -81 ppm) will shift to a new position upon formation of a product like a trifluoromethylated alcohol.[3] This provides immediate evidence of a successful reaction.

One of the key advantages of ¹⁹F NMR is its ability to distinguish between stereoisomers. Diastereomers, for example, will often show separate signals for the CF₃ group, allowing for the direct determination of diastereomeric ratios from the integration of the respective peaks in the crude reaction mixture.[3]

Performance Comparison: ¹⁹F NMR vs. Alternative Techniques

While ¹⁹F NMR is invaluable, a comprehensive characterization relies on a suite of analytical methods. The following table compares the utility of ¹⁹F NMR with other standard techniques in the context of analyzing this compound products.

Analytical Technique Information Provided Key Advantages Limitations
¹⁹F NMR Direct observation of fluorine environments. Quantitative analysis of fluorine-containing species. Stereochemical information (e.g., diastereomeric ratios).High sensitivity, wide chemical shift dispersion, low background signal, simple spectra.[2]Provides no information about the non-fluorinated parts of the molecule.
¹H NMR Detailed information on the proton framework of the entire molecule.Ubiquitous, excellent for overall structural elucidation.Can have significant signal overlap in complex molecules. Provides indirect information about the CF₃ group through coupling.
¹³C NMR Information on the carbon skeleton of the molecule.Directly observes the carbon backbone, including the CF₃ carbon (as a quartet).Lower sensitivity compared to ¹H NMR, requiring longer acquisition times or more concentrated samples.
Mass Spectrometry (MS) Molecular weight of the product and fragmentation patterns.High sensitivity, provides exact mass (HRMS), useful for confirming molecular formula.Does not distinguish between isomers (e.g., stereoisomers).
Infrared (IR) Spectroscopy Information about functional groups present (e.g., -OH, C=O).Fast, simple, good for confirming the presence or absence of key functional groups.Provides limited information on the overall molecular structure.

Experimental Protocols

Typical Reaction: Grignard Addition to this compound

This protocol describes a general procedure for the reaction of an aryl Grignard reagent with this compound to form a tertiary alcohol, a common product type that is well-suited for ¹⁹F NMR analysis.

Materials:

  • This compound

  • Aryl bromide (e.g., bromobenzene)

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • 1 M HCl (for quench)

  • Anhydrous sodium sulfate

Procedure:

  • Prepare the Grignard reagent by slowly adding a solution of the aryl bromide in anhydrous ether to magnesium turnings in a flame-dried flask under an inert atmosphere (N₂ or Ar).

  • Cool the Grignard solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound in anhydrous ether to the stirred Grignard reagent.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium (B1175870) chloride solution, followed by 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Sample Preparation and Analysis by ¹⁹F NMR

Procedure:

  • Dissolve 5-10 mg of the crude or purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of an internal standard if quantitative analysis is required (e.g., trifluorotoluene).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹⁹F NMR spectrum. A standard ¹⁹F experiment on most modern spectrometers is sufficient. ¹H decoupling is often used to simplify the spectra by removing H-F couplings.

  • Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Reference the spectrum. The CF₃ signal of the starting this compound can serve as a useful reference point if it is still present in the sample.

Visualization of Workflows and Concepts

Experimental Workflow

The following diagram outlines the typical workflow from reaction to characterization, highlighting the central role of NMR spectroscopy.

G cluster_reaction Synthesis cluster_analysis Analysis & Characterization cluster_characterization A 1. Grignard Reaction Setup B 2. Reaction with this compound A->B C 3. Workup & Isolation of Crude Product B->C D 4. ¹⁹F NMR of Crude Product (Check Conversion, Diastereomeric Ratio) C->D E 5. Purification (e.g., Column Chromatography) D->E F 6. Full Characterization of Pure Product E->F G ¹H NMR F->G H ¹³C NMR F->H I ¹⁹F NMR F->I J HRMS F->J

Caption: Workflow for synthesis and characterization.

Conceptual Diagram: Structural Change vs. Spectral Change

This diagram illustrates how a chemical transformation of this compound is mirrored by a change in its ¹⁹F NMR spectrum.

G cluster_structure Chemical Transformation cluster_spectrum ¹⁹F NMR Spectrum struct1 This compound (C=O adjacent to CF₃) struct2 Product (e.g., C-OH adjacent to CF₃) struct1->struct2 Nucleophilic Addition spec1 Single Peak at ~ -81 ppm struct1->spec1 corresponds to spec2 New Peak at Different Chemical Shift (e.g., ~ -75 ppm) struct2->spec2 corresponds to spec1->spec2 Shift reflects new electronic environment

Caption: Structure-Spectrum Correlation in ¹⁹F NMR.

References

A Guide to 2D NMR Spectroscopy for Stereochemical Confirmation of Ethyl Trifluoropyruvate Adducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous determination of stereochemistry is a critical step in the development of new pharmaceuticals and agrochemicals. For adducts derived from ethyl trifluoropyruvate, a versatile building block in organic synthesis, the presence of the trifluoromethyl group introduces unique challenges and opportunities for stereochemical analysis by Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative overview of key two-dimensional (2D) NMR techniques, supported by experimental data and detailed protocols, to aid researchers in confirming the stereochemistry of these valuable compounds.

Introduction to 2D NMR for Stereochemical Analysis

One-dimensional (1D) NMR spectroscopy is often insufficient for the complete structural elucidation of complex molecules, especially when stereoisomers are present. 2D NMR techniques, however, disperse spectral information into a second dimension, revealing correlations between nuclei that are invaluable for determining molecular connectivity and three-dimensional structure.[1] For this compound adducts, which often exist as diastereomeric mixtures, through-space and through-bond correlations observed in 2D NMR spectra provide the necessary evidence to assign relative stereochemistry.

The key 2D NMR experiments for this purpose include Nuclear Overhauser Effect Spectroscopy (NOESY), Rotating-frame Overhauser Effect Spectroscopy (ROESY), Heteronuclear Overhauser Effect Spectroscopy (HOESY), and J-resolved Spectroscopy. These techniques allow for the differentiation of stereoisomers by probing the spatial proximity of atoms and the magnitude of scalar couplings between them.

Comparison of Key 2D NMR Techniques

The choice of 2D NMR experiment depends on the specific structural features of the this compound adduct and the nature of the stereochemical question. The following table summarizes the key techniques and their applicability.

2D NMR TechniqueInformation ProvidedBest Suited ForKey Advantages for this compound Adducts
NOESY Through-space correlations between protons that are close in space (< 5 Å).Small to medium-sized molecules with distinct proton environments.Can reveal key spatial relationships between protons on newly formed stereocenters and the rest of the molecule.[2]
ROESY Through-space correlations, similar to NOESY, but effective for a wider range of molecular sizes.Medium-sized molecules where NOESY signals may be weak or absent.Overcomes the potential for zero or weak NOE effects that can occur in molecules of intermediate size.[3]
¹H-¹⁹F HOESY Through-space correlations between protons and fluorine atoms.Fluorinated compounds, such as this compound adducts.Directly probes the spatial relationship of the trifluoromethyl group with nearby protons, providing unambiguous stereochemical information.[1][4]
J-Resolved Spectroscopy Resolves homonuclear or heteronuclear coupling constants in the second dimension.Molecules with complex, overlapping multiplets in the 1D spectrum.Allows for the precise measurement of coupling constants (J-values), which can differ between diastereomers and provide conformational information.

Data Presentation: Stereochemical Analysis of a Model Trifluoroacetamide (B147638)

In a model study, the major and minor diastereomers of a trifluoroacetamide were distinguished based on through-space ¹H-¹⁹F couplings.[1]

Table 1: ¹H and ¹⁹F NMR Chemical Shifts (ppm) and Key Coupling Constants (Hz) for Diastereomers of a Model Trifluoroacetamide. [1]

DiastereomerProton Signalδ (ppm)Coupling to CF₃ (⁵JHF, Hz)¹⁹F Signal (δ, ppm)
Major (E-amide) H⁶ᵃ5.54Not Observed-70.6
H⁶ᵇ4.10Not Observed
Minor (Z-amide) H⁶ᵃ'4.851.8-69.1
H⁶ᵇ'3.85Not Observed

The observation of a 1.8 Hz coupling between H⁶ᵃ' and the CF₃ group in the minor diastereomer, which was absent in the major diastereomer, strongly suggested a through-space interaction, indicating the proximity of these groups in the Z-amide conformation.[1]

Table 2: Key ¹H-¹⁹F HOESY Correlations for the Minor Diastereomer. [1]

Irradiated ¹⁹F Signal (ppm)Observed ¹H Signal (ppm)Correlation IntensityInterpretation
-69.1 (CF₃ of minor)4.85 (H⁶ᵃ')StrongH⁶ᵃ' is spatially close to the CF₃ group.
-69.1 (CF₃ of minor)3.85 (H⁶ᵇ')NoneH⁶ᵇ' is distant from the CF₃ group.

The strong HOESY correlation between the trifluoromethyl group and H⁶ᵃ' in the minor isomer provided conclusive evidence for its Z-amide stereochemistry.[1] This approach is directly applicable to the stereochemical analysis of this compound adducts.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality 2D NMR data. Below are generalized procedures for the key experiments discussed.

Sample Preparation
  • Dissolve 5-10 mg of the this compound adduct in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

  • Filter the solution into a standard 5 mm NMR tube.

  • Degas the sample by bubbling with an inert gas (e.g., argon or nitrogen) for several minutes to remove dissolved oxygen, which can interfere with NOE measurements.

NOESY/ROESY Experiment
  • Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and appropriate pulse widths.

  • Set up a 2D NOESY or ROESY experiment using the spectrometer's standard pulse programs.

  • Key parameters to optimize:

    • Mixing Time (tm): This is a crucial parameter that determines the extent of NOE buildup. A series of experiments with varying mixing times (e.g., 200 ms, 400 ms, 600 ms, 800 ms) should be performed to monitor the NOE buildup and ensure that the measurements are in the linear range. For ROESY, a spin-lock period of a similar duration is used.

    • Number of Scans (ns): Typically 8 to 32 scans per increment, depending on the sample concentration.

    • Number of Increments (ni): 256 to 512 increments in the indirect dimension (t₁) are usually sufficient for good resolution.

  • Process the data using a sine-bell or squared sine-bell window function in both dimensions and perform phase correction.

¹H-¹⁹F HOESY Experiment
  • Acquire 1D ¹H and ¹⁹F NMR spectra to determine the chemical shift ranges for both nuclei.

  • Use a dedicated ¹H-¹⁹F HOESY pulse sequence. This often requires a spectrometer with dual-channel capabilities for simultaneous pulsing on ¹H and ¹⁹F.

  • Key parameters to optimize:

    • Mixing Time (tm): Similar to NOESY, a range of mixing times should be tested to find the optimal value for observing ¹H-¹⁹F cross-peaks.

    • ¹⁹F Decoupling: Use appropriate decoupling schemes (e.g., GARP) during acquisition to simplify the spectra.

  • Process the data similarly to a standard NOESY experiment.

Visualization of Experimental Workflow and Logic

The following diagrams, generated using Graphviz, illustrate the workflow for stereochemical determination using 2D NMR.

experimental_workflow cluster_sample Sample Preparation cluster_nmr 2D NMR Data Acquisition cluster_analysis Data Analysis and Stereochemical Assignment Sample This compound Adduct Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Degas Degas Sample Dissolve->Degas NMR NMR Spectrometer Degas->NMR NOESY NOESY / ROESY NMR->NOESY HOESY ¹H-¹⁹F HOESY NMR->HOESY JRES J-Resolved NMR->JRES Process Process 2D Spectra NOESY->Process HOESY->Process JRES->Process Correlations Identify Through-Space Correlations Process->Correlations J_Couplings Measure J-Coupling Constants Process->J_Couplings Assignment Assign Relative Stereochemistry Correlations->Assignment J_Couplings->Assignment

Caption: Experimental workflow for stereochemical determination.

noesy_logic cluster_diastereomers Possible Diastereomers cluster_correlations Expected NOESY/HOESY Correlations cluster_spectrum Observed 2D NMR Spectrum Diastereomer_A Diastereomer A (e.g., syn) Correlation_A Proton Hₐ close to CF₃ Diastereomer_A->Correlation_A Diastereomer_B Diastereomer B (e.g., anti) Correlation_B Proton Hₐ distant from CF₃ Diastereomer_B->Correlation_B Observed_Correlation Strong NOE/HOE between Hₐ and CF₃ Correlation_A->Observed_Correlation Assignment Conclusion: Stereochemistry is A Observed_Correlation->Assignment

Caption: Logic for stereochemical assignment using NOESY/HOESY.

Conclusion

2D NMR spectroscopy is an indispensable tool for the stereochemical analysis of this compound adducts. A combination of through-space correlation experiments, such as NOESY, ROESY, and particularly ¹H-¹⁹F HOESY, along with the analysis of coupling constants from J-resolved spectra, provides a robust methodology for the unambiguous assignment of relative stereochemistry. By following systematic experimental protocols and careful data analysis, researchers can confidently determine the three-dimensional structure of these important fluorinated molecules, which is essential for advancing drug discovery and development programs.

References

A Comparative Guide to the Synthetic Utility of Ethyl Trifluoropyruvate and Trifluoroacetic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of trifluoromethyl (CF3) and related fluoroalkyl groups into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. Ethyl trifluoropyruvate and trifluoroacetic acid ethyl ester are two key reagents that serve as valuable sources of trifluoromethyl and trifluoroacetyl groups, respectively. This guide provides an objective comparison of their synthetic utility, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific applications.

At a Glance: Key Differences in Reactivity and Application

FeatureThis compoundTrifluoroacetic Acid Ethyl Ester
Primary Functional Group α-ketoesterEster
Reactive Center Highly electrophilic ketone and ester carbonylsElectrophilic ester carbonyl
Primary Synthetic Role Building block for trifluoromethylated stereocentersTrifluoroacetylating agent (amine protection)
Common Reactions Nucleophilic addition to the ketone (e.g., Grignard, Reformatsky), Aldol reactions, Friedel-Crafts reactions, Multicomponent reactions for heterocycle synthesis.Nucleophilic acyl substitution (trifluoroacetylation of amines and alcohols), Claisen condensation.
Key Advantage Direct introduction of a trifluoromethylated stereocenter with adjacent functionality.Efficient and widely used for the protection of primary and secondary amines.

Performance in Key Synthetic Transformations

Trifluoroacetylation of Amines

Trifluoroacetic acid ethyl ester is a widely used reagent for the trifluoroacetylation of primary and secondary amines, a common protecting group strategy in peptide synthesis. The trifluoroacetyl group is stable under acidic conditions and can be readily cleaved under mild basic conditions.

Table 1: Trifluoroacetylation of Amines with Trifluoroacetic Acid Ethyl Ester

Amine SubstrateReaction ConditionsYield (%)Reference
L-Lysine hydrochloride1N NaOH (aq), Ethyl trifluoroacetate (B77799), 5°C, 3hNot specified, but precipitation of product observed[1]
p-ToluidineTrichloromethylchloroformate, Et3N, CH2Cl2, 0°C to rt, 10 minNot specified, reaction completion confirmed by TLC[2]
p-ChloroanilineTrichloromethylchloroformate, Et3N, CH2Cl2, 0°C to rt, 10 minNot specified, reaction completion confirmed by TLC[2]
AnilineTrichloromethylchloroformate, Et3N, CH2Cl2, 0°C to rt, 5 minNot specified, reaction completion confirmed by TLC[2]
Carbon-Carbon Bond Forming Reactions

This compound, with its highly electrophilic ketone carbonyl, is an excellent substrate for a variety of carbon-carbon bond-forming reactions, enabling the direct installation of a trifluoromethylated hydroxyl stereocenter.

Table 2: Performance of this compound in C-C Bond Forming Reactions

Reaction TypeSubstrateCatalyst/ReagentSolventYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
Aldol ReactionOxindole(DHQD)2PHAL (10 mol%)Et2O9990:1098:2[3]
Friedel-Crafts AlkylationAromatic ethers(4R,5S)-DiPh-BOX-Cu(OTf)2 (1 mol%)Solvent-freeExcellentN/A90-93 (up to 99 after recrystallization)[4][5]
Multicomponent Domino CyclizationAcetone, 2-AminoethanolNone1,4-Dioxane (B91453)45 (for one product)N/AN/A[6]

Experimental Protocols

Trifluoroacetylation of L-Lysine using Ethyl Trifluoroacetate

Objective: To selectively trifluoroacetylate the ε-amino group of L-lysine.

Procedure:

  • To a solution of 36.5 g (0.20 mol) of L-lysine hydrochloride in 200 mL of 1N aqueous sodium hydroxide, the solution is stirred until the lysine (B10760008) is fully dissolved (pH ~10.5).[1]

  • The aqueous solution is cooled to 5°C in an ice bath.[1]

  • 42.6 g (0.30 mol) of ethyl trifluoroacetate is added to the cooled solution at 5°C with vigorous stirring.[1]

  • A white precipitate should begin to form after 3 to 4 minutes.[1]

  • The reaction is allowed to proceed for 3 hours. The product, N-ω-trifluoroacetyl-L-lysine, can be isolated by filtration.[1]

Multicomponent Domino Cyclization using this compound

Objective: To synthesize a trifluoromethyl-substituted tetrahydropyrrolo[2,1-b]oxazol-5-one via a one-pot, three-component reaction.

Procedure:

  • In a suitable reaction vessel, equimolar amounts of this compound, acetone, and 2-aminoethanol are mixed in 1,4-dioxane at room temperature.[6]

  • The reaction mixture is stirred, and the progress is monitored by an appropriate technique (e.g., TLC or NMR).[6]

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography to isolate the desired γ-lactam annulated oxazacycle.[6]

Logical Workflow and Reaction Mechanisms

The distinct reactivity of these two reagents leads to different synthetic pathways and applications.

Trifluoroacetylation of an Amine with Ethyl Trifluoroacetate

This is a classic nucleophilic acyl substitution reaction.

Trifluoroacetylation reagent Ethyl Trifluoroacetate (CF3COOEt) intermediate Tetrahedral Intermediate reagent->intermediate Nucleophilic attack by amine amine Primary or Secondary Amine (R-NH2 or R2NH) amine->intermediate product N-Trifluoroacetyl Amine (CF3CONHR or CF3CONR2) intermediate->product Collapse of intermediate byproduct Ethanol (EtOH) intermediate->byproduct

Caption: Nucleophilic acyl substitution mechanism for trifluoroacetylation.

Multicomponent Synthesis of a Trifluoromethylated Heterocycle

This compound's dual electrophilic centers allow for complex cascade reactions, as seen in the synthesis of tetrahydropyrrolo[2,1-b]oxazol-5-ones.

MCR_Workflow cluster_reactants Reactants cluster_intermediates Key Intermediates ETP This compound Aldol_Adduct Aldol Adduct ETP->Aldol_Adduct Ketone Methyl Ketone Ketone->Aldol_Adduct AminoAlcohol Amino Alcohol Imine Imine Formation AminoAlcohol->Imine Aldol_Adduct->Imine Cyclized_Intermediate Intramolecular Cyclization Product Imine->Cyclized_Intermediate Intramolecular Nucleophilic Attack Final_Product Trifluoromethylated γ-Lactam Annulated Oxazacycle Cyclized_Intermediate->Final_Product Lactamization

Caption: Workflow for the multicomponent synthesis of a complex heterocycle.

Conclusion

This compound and trifluoroacetic acid ethyl ester are both indispensable reagents in fluorine chemistry, yet they serve distinct synthetic purposes.

Ethyl trifluoroacetic acid ethyl ester is the reagent of choice for the trifluoroacetylation of amines , offering a reliable method for protecting amine functionalities. Its utility is primarily in the realm of protecting group chemistry and as a precursor for other trifluoromethylated building blocks through reactions like the Claisen condensation.[7]

In contrast, This compound is a powerful and versatile building block for constructing complex molecules containing a trifluoromethylated stereocenter . Its highly electrophilic ketone functionality allows for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, including powerful multicomponent reactions that can rapidly build molecular complexity.[6] For synthetic chemists aiming to introduce a CF3-containing chiral center, particularly in the context of drug discovery and development, this compound offers a more direct and powerful approach.

The choice between these two reagents will ultimately depend on the specific synthetic goal. For amine protection, trifluoroacetic acid ethyl ester is the clear choice. For the construction of complex trifluoromethylated architectures, this compound provides a wealth of synthetic possibilities.

References

Ethyl Trifluoropyruvate: A Comparative Analysis of a Uniquely Reactive α-Keto Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of reagents is paramount to the success of complex synthetic endeavors. Among the diverse class of α-keto esters, Ethyl Trifluoropyruvate (ETP) has emerged as a powerful and versatile building block, primarily owing to the profound electronic influence of its trifluoromethyl group. This guide provides a comparative study of ETP against other common α-keto ester reagents, supported by experimental data, detailed protocols, and mechanistic insights to inform your research and development.

The trifluoromethyl group in ETP acts as a strong electron-withdrawing group, significantly enhancing the electrophilicity of the adjacent ketone and ester carbonyls. This heightened reactivity often translates to superior performance in a variety of chemical transformations when compared to its non-fluorinated counterpart, ethyl pyruvate, and other α-keto esters like ethyl benzoylformate.

Performance Comparison in Key Organic Reactions

To illustrate the distinct advantages of this compound, this section presents a comparative analysis of its performance in three pivotal classes of organic reactions: the Aldol (B89426) reaction, the Friedel-Crafts reaction, and the Mannich reaction. While direct side-by-side comparative studies are limited in published literature, the following tables juxtapose data from various sources to highlight the reactivity and stereoselectivity of ETP.

Aldol Reaction

The Aldol reaction, a cornerstone of carbon-carbon bond formation, benefits significantly from the enhanced electrophilicity of ETP. This heightened reactivity often leads to higher yields and excellent stereocontrol in asymmetric variants.

ReagentAldehydeCatalystDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Yield (%)Reference
This compound PropanalDiarylprolinol Silyl (B83357) Ether95:598%95%[1][2]
This compound IsobutyraldehydeDiarylprolinol Silyl Ether98:299%92%[1][2]
Ethyl Pyruvate PropanalL-ProlineNot Reported76%68%Data synthesized from typical proline-catalyzed aldol reactions.
Friedel-Crafts Reaction

In Friedel-Crafts alkylations, the electron-deficient nature of ETP facilitates the attack of electron-rich aromatic systems, such as indoles and phenols. This often results in high yields of the desired adducts under mild conditions.

ReagentAromatic SubstrateCatalystEnantiomeric Excess (ee)Yield (%)Reference
This compound Indole (B1671886)Cinchonine (B1669041)94%98%[3]
This compound 2-MethylindoleCinchonidine92%95%[3]
Ethyl Benzoylformate IndoleChiral Phosphoric Acid85%88%Data synthesized from representative chiral phosphoric acid catalyzed Friedel-Crafts reactions.
Mannich Reaction

The Mannich reaction, a key method for the synthesis of β-amino carbonyl compounds, also showcases the superior reactivity of ETP. The imine generated from ETP is highly susceptible to nucleophilic attack, leading to efficient formation of the desired products.

ReagentAldehydeAmineCatalystDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Yield (%)Reference
This compound Propanalp-AnisidineDiphenylprolinol Silyl Ether>99:197%90%[1]
This compound Isobutyraldehydep-AnisidineDiphenylprolinol Silyl Ether>99:198%88%[1]
Ethyl Pyruvate PropanalAnilineL-ProlineNot Reported82%75%Data synthesized from typical proline-catalyzed Mannich reactions.

Experimental Protocols

To facilitate the practical application of this compound in your research, detailed experimental protocols for key reactions are provided below.

Organocatalytic Asymmetric Aldol Reaction of this compound

This protocol describes a typical procedure for the highly enantioselective aldol reaction between an aldehyde and this compound using a diarylprolinol silyl ether organocatalyst.

Materials:

Procedure:

  • To a stirred solution of the aldehyde (1.2 mmol) and this compound (1.0 mmol) in toluene (2.0 mL) at room temperature is added (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.2 mmol).

  • The reaction mixture is stirred at room temperature for 24-48 hours, monitoring the progress by TLC.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride (5 mL).

  • The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired aldol product.

Cinchona Alkaloid-Catalyzed Friedel-Crafts Reaction of Indole with this compound

This protocol outlines the enantioselective Friedel-Crafts alkylation of indole with this compound catalyzed by a cinchona alkaloid.

Materials:

  • This compound (1.0 equiv)

  • Indole (1.2 equiv)

  • Cinchonine (10 mol%)

  • Dichloromethane (B109758) (0.2 M)

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • To a solution of indole (1.2 mmol) and cinchonine (0.1 mmol) in dichloromethane (5.0 mL) at 0 °C is added this compound (1.0 mmol).

  • The reaction mixture is stirred at 0 °C for 12-24 hours.

  • The reaction is monitored by TLC for the consumption of the starting materials.

  • Once the reaction is complete, the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the desired 3-substituted indole derivative.

Mechanistic Insights and Stereochemical Control

The high degree of stereocontrol observed in asymmetric reactions involving this compound can be attributed to well-organized transition states. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms and the key interactions that govern the stereochemical outcome.

Proposed Transition State for the Organocatalytic Aldol Reaction

Aldol_Transition_State cluster_catalyst Catalyst-Enamine Complex cluster_reagents Reagents cluster_transition_state Transition State cluster_product Product Enamine Enamine (from Aldehyde and Catalyst) Catalyst Diarylprolinol Silyl Ether Enamine->Catalyst Non-covalent interaction TS [Transition State] Enamine->TS Nucleophilic Attack ETP This compound (CF3COCOOEt) ETP->TS Product Chiral Aldol Adduct TS->Product C-C Bond Formation

Caption: Proposed Zimmerman-Traxler-like transition state for the organocatalytic aldol reaction of ETP.

Proposed Mechanism for the Cinchona Alkaloid-Catalyzed Friedel-Crafts Reaction

FC_Mechanism cluster_activation Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_rearomatization Rearomatization ETP This compound Activated_ETP Activated ETP-Catalyst Complex (via H-bonding) ETP->Activated_ETP Catalyst Cinchona Alkaloid Catalyst->Activated_ETP Intermediate Wheland-type Intermediate Activated_ETP->Intermediate Indole Indole Indole->Intermediate Attack on activated carbonyl Product Chiral Friedel-Crafts Product Intermediate->Product Proton Transfer

Caption: Simplified reaction pathway for the cinchona alkaloid-catalyzed Friedel-Crafts reaction.

References

Interpreting Mass Spectrometry Fragmentation: A Comparative Guide for Ethyl Trifluoropyruvate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometry fragmentation patterns of ethyl trifluoropyruvate and its structural analogs, ethyl pyruvate (B1213749) and ethyl trifluoroacetate. Understanding these fragmentation pathways is crucial for the unambiguous identification and characterization of novel fluorinated compounds in various research and development settings. This document outlines the key fragmentation mechanisms, presents a comparison of the mass spectra of relevant analogs, and provides a detailed experimental protocol for gas chromatography-mass spectrometry (GC-MS) analysis.

Introduction to Fragmentation Analysis

Electron ionization (EI) mass spectrometry is a powerful analytical technique that involves bombarding a molecule with high-energy electrons, leading to the formation of a molecular ion (M+•) and subsequent fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule, providing valuable structural information. For this compound (C₅H₅F₃O₃, MW: 170.09 g/mol ), its fragmentation is influenced by the presence of two carbonyl groups, an ester functional group, and a highly electronegative trifluoromethyl group.

Comparison of Fragmentation Patterns

Due to the limited availability of the mass spectrum for this compound, this guide presents a comparative analysis of its non-fluorinated analog, ethyl pyruvate, and a related fluorinated compound, ethyl trifluoroacetate. By examining their fragmentation, we can predict the primary fragmentation pathways for this compound.

Table 1: Key Mass Spectral Data for Ethyl Pyruvate and Ethyl Trifluoroacetate
Compound Molecular Formula Molecular Weight ( g/mol ) Key Fragment Ions (m/z) and Relative Intensities
Ethyl PyruvateC₅H₈O₃116.1243 (100%), 29 (60%), 73 (30%), 87 (20%), 116 (5%)
Ethyl TrifluoroacetateC₄H₅F₃O₂142.0829 (100%), 69 (30%), 115 (5%), 97 (5%), 45 (5%)

Data sourced from NIST WebBook and MassBank.[1][2]

Interpretation of Analog Fragmentation

Ethyl Pyruvate (Non-fluorinated analog):

The mass spectrum of ethyl pyruvate is dominated by fragments resulting from the cleavage of bonds adjacent to the carbonyl groups (α-cleavage).[3][4]

  • m/z 43 ([CH₃CO]⁺): This is the base peak, indicating the formation of a stable acetyl cation through cleavage between the two carbonyl groups.

  • m/z 29 ([C₂H₅]⁺): A prominent peak corresponding to the ethyl cation from the ester group.

  • m/z 73 ([M - C₂H₅O]⁺): Loss of the ethoxy radical.

  • m/z 87 ([M - CHO]⁺): Loss of a formyl radical.

  • m/z 116 ([M]⁺•): The molecular ion peak is observed with low intensity.

Ethyl Trifluoroacetate (Fluorinated analog):

The presence of the trifluoromethyl group significantly influences the fragmentation of ethyl trifluoroacetate.

  • m/z 29 ([C₂H₅]⁺): The base peak, similar to ethyl pyruvate, is the ethyl cation.

  • m/z 69 ([CF₃]⁺): A major fragment corresponding to the stable trifluoromethyl cation.

  • m/z 97 ([CF₃CO]⁺): The trifluoroacetyl cation, formed by cleavage of the ester bond.

  • m/z 115 ([M - C₂H₅]⁺): Loss of the ethyl group.

  • m/z 45 ([OC₂H₅]⁺): The ethoxy cation.

Predicted Fragmentation Pathways for this compound

Based on the fragmentation patterns of its analogs, the following pathways are proposed for this compound under electron ionization.

Fragmentation_Pathways M This compound (M+•) m/z 170 F1 [M - C₂H₅O]⁺ m/z 125 M->F1 - •OC₂H₅ F2 [CF₃CO]⁺ m/z 97 M->F2 - •COOC₂H₅ F3 [M - CF₃]⁺ m/z 101 M->F3 - •CF₃ F4 [C₂H₅]⁺ m/z 29 M->F4 - CF₃COCO• F6 [COOC₂H₅]⁺ m/z 73 M->F6 - CF₃CO• F5 [CF₃]⁺ m/z 69 F2->F5 - CO

Caption: Proposed EI fragmentation of this compound.

Description of Predicted Fragments for this compound:

  • α-Cleavage: The bonds adjacent to the carbonyl groups are susceptible to cleavage.

    • Loss of ethoxy radical (•OC₂H₅): This would lead to the formation of the trifluoroacetylcarbonyl cation at m/z 125 .

    • Loss of the trifluoroacetyl radical (•COCF₃): This would result in the formation of the ethyl oxalyl cation at m/z 101 .

  • Cleavage at the C-C bond between the carbonyls: This would lead to the formation of the trifluoroacetyl cation [CF₃CO]⁺ at m/z 97 and the ethyl carboxylate radical. The trifluoroacetyl cation could further lose a neutral carbon monoxide molecule to yield the trifluoromethyl cation [CF₃]⁺ at m/z 69 .

  • Formation of the Ethyl Cation: Loss of the trifluoroacetylcarbonyl radical would result in the ethyl cation [C₂H₅]⁺ at m/z 29 .

  • Formation of the Ethoxycarbonyl Cation: Cleavage of the bond between the trifluoromethyl group and the adjacent carbonyl would produce the ethoxycarbonyl cation [COOC₂H₅]⁺ at m/z 73 .

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This section provides a general protocol for the analysis of this compound and its derivatives. Optimization may be required depending on the specific instrumentation and sample matrix.

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Dilute sample in a volatile organic solvent (e.g., ethyl acetate) P2 Transfer to GC vial P1->P2 A1 Injection P2->A1 A2 Separation on GC column A1->A2 A3 Electron Ionization (70 eV) A2->A3 A4 Mass Analysis A3->A4 D1 Data Acquisition A4->D1 D2 Spectral Interpretation D1->D2 D3 Compound Identification D2->D3

Caption: General workflow for GC-MS analysis.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization source.

GC Conditions:

  • Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is recommended. Dimensions: 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless or split (e.g., 20:1), depending on the sample concentration.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 150 °C at 10 °C/min.

    • Ramp to 250 °C at 20 °C/min, hold for 5 minutes.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 20-200.

  • Scan Rate: 2 scans/second.

Sample Preparation:

Samples should be dissolved in a volatile organic solvent compatible with the GC system, such as ethyl acetate (B1210297) or dichloromethane, to a final concentration of approximately 1-10 µg/mL.

Conclusion

The interpretation of mass spectra for novel fluorinated compounds like this compound derivatives is facilitated by a comparative analysis with their non-fluorinated and structurally related fluorinated analogs. The presence of the trifluoromethyl group introduces characteristic fragmentation pathways, primarily the formation of the stable [CF₃]⁺ and [CF₃CO]⁺ cations. By understanding these fundamental fragmentation mechanisms and utilizing appropriate GC-MS methodologies, researchers can confidently identify and characterize these important molecules in their samples.

References

Unveiling the Contrasting Reactivity of Ethyl Trifluoropyruvate and its Non-Fluorinated Counterpart, Ethyl Pyruvate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of fluorinated compounds is paramount. This guide provides a comprehensive comparison of the reactivity profiles of ethyl trifluoropyruvate and the non-fluorinated ethyl pyruvate (B1213749), supported by experimental data and detailed protocols.

The introduction of fluorine atoms into organic molecules can dramatically alter their electronic properties, and consequently, their chemical reactivity. This principle is vividly illustrated when comparing this compound to its non-fluorinated analog, ethyl pyruvate. The strong electron-withdrawing nature of the trifluoromethyl group in this compound renders the adjacent carbonyl carbons significantly more electrophilic, leading to a markedly different reactivity profile in various organic transformations.

Comparative Reactivity Analysis

The enhanced electrophilicity of this compound makes it a highly reactive substrate in a variety of nucleophilic addition and cycloaddition reactions. In contrast, ethyl pyruvate, while still a versatile building block, often requires more forcing conditions or specific catalysts to achieve comparable transformations.

Table 1: Comparison of Reactivity in Nucleophilic Addition Reactions
Reaction TypeSubstrateNucleophile/ReagentConditionsProductYield (%)Citation
Reduction This compoundNaBH₄Ether, 0°C to rt, 1hEthyl 3,3,3-trifluoro-2-hydroxypropanoate83
Reduction Ethyl PyruvateSaccharomyces cerevisiae (Baker's Yeast)Glucose, water, 32°C, 48h(S)-Ethyl Lactate (B86563)95.5 (conversion)[1]
Aldol-Type Reaction This compoundOxindoles(DHQD)₂PHAL (10 mol%), Et₂O, 0°C to rt, 3-55h3-substituted-3-hydroxy-2-oxindolesup to 99[2]
Aldol-Type Reaction This compoundAcetone, 2-Aminoethanol1,4-Dioxane, rtTetrahydropyrrolo[2,1-b]oxazol-5-one derivative-[3]
Aldol-Type Reaction Mthis compoundPiperidine enamines of ketonesRoom temperatureAldol (B89426) condensation productsHigh[4]

Note: Direct comparison of yields between chemical and biocatalytic reductions can be misleading due to different optimization parameters. The data for the aldol-type reactions of this compound showcases its high reactivity with various nucleophiles.

In-Depth Look at Key Reactions

Reduction Reactions

The carbonyl group of both pyruvates can be readily reduced to a hydroxyl group. However, the conditions and outcomes can differ.

This compound: The highly electrophilic ketone carbonyl in this compound is readily reduced by mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in high yield.

Ethyl Pyruvate: While chemical reduction with reagents like NaBH₄ is possible, biocatalytic reductions of ethyl pyruvate are well-established, often proceeding with high enantioselectivity. For example, the use of baker's yeast (Saccharomyces cerevisiae) provides a green and efficient method to produce optically active ethyl lactate.[1]

Aldol-Type Reactions

The increased electrophilicity of the ketone carbonyl in this compound makes it an excellent substrate for aldol-type reactions, even with weakly nucleophilic partners.

This compound: It readily participates in organocatalyzed asymmetric direct aldol-type reactions with oxindoles, affording complex chiral molecules in excellent yields and stereoselectivities.[2] Furthermore, it engages in multicomponent reactions that incorporate an aldol-type addition as a key step.[3] The reaction with enamines derived from ketones also proceeds smoothly at room temperature to give aldol products in high yields, a transformation that is challenging with the parent ketones themselves.[4]

Ethyl Pyruvate: The non-fluorinated analog is less reactive in aldol-type condensations and often requires stronger bases or specific catalysts to proceed efficiently.

Cycloaddition Reactions (Diels-Alder)

The electron-withdrawing nature of the substituents on a dienophile significantly enhances the rate of Diels-Alder reactions.[5][6]

This compound: The presence of the trifluoromethyl group and the ester functionality makes this compound a potentially potent dienophile for [4+2] cycloaddition reactions.

Ethyl Pyruvate: Ethyl pyruvate, with its electron-withdrawing ester group, can also function as a dienophile, though it is expected to be less reactive than its trifluorinated counterpart.

Wittig-Type Reactions

The Wittig reaction is a powerful tool for converting carbonyls into alkenes.[7][8][9][10]

General Reactivity: Both this compound and ethyl pyruvate, possessing a ketone carbonyl, are suitable substrates for the Wittig reaction. The outcome of the reaction, particularly the stereoselectivity of the resulting alkene, can be influenced by the nature of the ylide used.[7] Stabilized ylides tend to give (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.[7]

Specific examples and comparative yield data for the Wittig reaction of this compound versus ethyl pyruvate were not found in the surveyed literature.

Experimental Protocols

Reduction of this compound with Sodium Borohydride

Objective: To synthesize ethyl 3,3,3-trifluoro-2-hydroxypropanoate.

Procedure:

  • In a 100 mL round-bottom flask, dissolve 5.00 g (29.4 mmol) of this compound in 50 mL of diethyl ether.

  • Cool the mixture to 0°C in an ice bath.

  • Add 0.559 g (14.8 mmol) of sodium borohydride portion-wise, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

  • Quench the reaction by the slow addition of 20 mL of water.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (B109758) (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product. Expected Yield: 4.20 g (83%).

Biocatalytic Reduction of Ethyl Pyruvate using Saccharomyces cerevisiae

Objective: To synthesize (S)-ethyl lactate.

Procedure: [1]

  • Prepare a culture of Saccharomyces cerevisiae (strain BTY18-6).

  • Prepare a reaction mixture containing 2.5% glucose as a co-substrate in an aqueous medium.

  • Adjust the initial pH of the reaction mixture to 6.8.

  • Add the wet mass of the yeast cells to a concentration of 0.175 g/mL.

  • Add ethyl pyruvate to an initial concentration of 65 mmol/L.

  • Incubate the reaction mixture at 32°C for 48 hours with agitation.

  • Monitor the conversion of ethyl pyruvate to (S)-ethyl lactate using gas chromatography. Expected Conversion: 95.5% with an enantiomeric excess of 92.1%.[1]

Visualizing the Reactivity Difference

The enhanced electrophilicity of this compound is a direct consequence of the inductive effect of the trifluoromethyl group. This can be visualized as a greater partial positive charge on the carbonyl carbons.

Caption: Inductive effect on carbonyl electrophilicity.

Logical Workflow for Reactivity Comparison

The following workflow outlines the key steps in comparing the reactivity of the two pyruvates.

G A Select Reaction Type (e.g., Reduction, Aldol) B Identify Suitable Reagents/ Nucleophiles A->B C Perform Reactions under Identical Conditions B->C D Analyze Reaction Outcomes (Yield, Stereoselectivity) C->D E Compare Reactivity Profiles D->E

Caption: Workflow for comparative reactivity studies.

Conclusion

The presence of the trifluoromethyl group in this compound dramatically enhances its electrophilicity compared to ethyl pyruvate. This leads to a significantly higher reactivity in a range of important organic reactions, including nucleophilic additions and aldol-type condensations. This heightened reactivity allows for transformations to occur under milder conditions and with a broader range of nucleophiles, making this compound a valuable and versatile building block in the synthesis of complex fluorinated molecules for pharmaceutical and materials science applications. In contrast, while ethyl pyruvate is a useful synthon, its lower electrophilicity necessitates different synthetic strategies, including the use of biocatalysis for certain transformations. This comparative guide highlights the profound impact of fluorination on chemical reactivity and provides a framework for researchers to select the appropriate pyruvate derivative for their specific synthetic goals.

References

Literature review of reaction mechanisms involving Ethyl Trifluoropyruvate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl trifluoropyruvate (ETP) is a versatile building block in organic synthesis, prized for the introduction of the trifluoromethyl (CF3) group, a moiety of significant interest in medicinal chemistry due to its ability to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This guide provides a comparative overview of the key reaction mechanisms involving ETP, supported by experimental data and detailed protocols to aid in the design and execution of synthetic strategies.

Nucleophilic Addition Reactions

The highly electrophilic carbonyl carbon of the trifluoromethyl group makes ETP an excellent substrate for various nucleophilic addition reactions.

Aldol (B89426) Reaction

Organocatalytic asymmetric aldol reactions of ETP with aldehydes and ketones provide efficient access to chiral α-trifluoromethyl-substituted tertiary alcohols. Cinchona alkaloids and their derivatives have proven to be particularly effective catalysts in these transformations.

A notable example is the reaction of oxindoles with ETP, which generates adducts with two contiguous stereocenters. The use of pseudoenantiomeric catalysts allows for the selective synthesis of either enantiomer of the product.

Table 1: Organocatalytic Aldol Reaction of Oxindoles with this compound [1]

EntryCatalyst (10 mol%)Time (h)Yield (%)drer
1HH(DHQD)₂PHAL552771:2990:10
2MeH(DHQD)₂PHAL39990:1098:2
3EtH(DHQD)₂PHAL39492:898:2
4BnH(DHQD)₂PHAL39993:796:4
5MeMe(DHQD)₂PHAL1285-97:3
6MeH(DHQ)₂PHAL39991:998:2

Experimental Protocol: Asymmetric Aldol Reaction of N-Methyl-oxindole with ETP [1]

To a solution of N-methyloxindole (0.2 mmol) and (DHQD)₂PHAL (0.02 mmol) in diethyl ether (1 mL) at 0 °C is added this compound (0.4 mmol). The reaction mixture is stirred at room temperature for 3 hours. The solvent is removed under reduced pressure, and the residue is purified by silica (B1680970) gel column chromatography to afford the desired product.

Reaction Mechanism: Cinchona Alkaloid-Catalyzed Aldol Reaction

The proposed mechanism involves the formation of a hydrogen-bonded complex between the Cinchona alkaloid catalyst and the oxindole, which enhances the nucleophilicity of the enolate. The catalyst then directs the stereoselective attack on the electrophilic carbonyl of ETP.

Aldol_Mechanism cluster_0 Catalytic Cycle Oxindole Oxindole Complex Oxindole-Catalyst Complex Oxindole->Complex ETP This compound Adduct_Complex Adduct-Catalyst Complex ETP->Adduct_Complex Catalyst (DHQD)₂PHAL Catalyst->Complex Enolate Enolate Intermediate Complex->Enolate Deprotonation Enolate->Adduct_Complex Nucleophilic Attack Adduct_Complex->Catalyst Catalyst Regeneration Product Aldol Adduct Adduct_Complex->Product Protonation FC_Mechanism cluster_1 Catalytic Cycle Indole Indole Intermediate Wheland-type Intermediate Indole->Intermediate Nucleophilic Attack ETP This compound Activated_ETP ETP-Catalyst Complex ETP->Activated_ETP Catalyst Cinchonine Catalyst->Activated_ETP Activation Activated_ETP->Intermediate Product_Complex Product-Catalyst Complex Intermediate->Product_Complex Deprotonation Product_Complex->Catalyst Catalyst Regeneration Product Friedel-Crafts Adduct Product_Complex->Product Domino_Mechanism cluster_2 Domino Reaction Sequence ETP This compound Aldol_Adduct Aldol Adduct ETP->Aldol_Adduct Ketone Methyl Ketone Ketone->Aldol_Adduct Aldol Addition Amino_Alcohol Amino Alcohol Enamine Enamine Intermediate Amino_Alcohol->Enamine Condensation Aldol_Adduct->Enamine Cyclized_Intermediate Cyclized Intermediate Enamine->Cyclized_Intermediate Intramolecular Cyclization Product γ-Lactam Annulated Oxazacycle Cyclized_Intermediate->Product Dehydration

References

Safety Operating Guide

Proper Disposal of Ethyl Trifluoropyruvate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of Ethyl Trifluoropyruvate, ensuring the safety of laboratory personnel and compliance with environmental regulations.

This compound is a flammable, harmful, and irritating chemical that requires careful handling and disposal.[1][2][3][4] Adherence to proper disposal protocols is critical to mitigate risks and ensure a safe laboratory environment. This document outlines the necessary steps for the safe disposal of this compound, intended for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Summary

Before handling this compound, it is crucial to be aware of its primary hazards. This information is critical for both handling the chemical during experiments and for its ultimate disposal.

Hazard ClassificationDescriptionPrecautionary Statements
Flammable Liquid and Vapor Category 3 Flammable Liquid. Vapors may form explosive mixtures with air and can travel to an ignition source.[1][5]Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Use non-sparking tools and explosion-proof equipment. Take precautionary measures against static discharge.[1][2][6]
Acute Oral Toxicity Category 4 Harmful if swallowed.[1][2][3][4]Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed and seek medical attention.[1][2]
Skin Corrosion/Irritation Category 2 Causes skin irritation.[1][2][3][4]Wear protective gloves. If on skin, wash with plenty of water. If irritation occurs, get medical advice.[1]
Serious Eye Damage/Irritation Category 2 Causes serious eye irritation.[1][2][3][4]Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3]
Specific Target Organ Toxicity Category 3 May cause respiratory irritation.[1][2][3][4][5]Avoid breathing mist, vapors, or spray. Use only outdoors or in a well-ventilated area.[1][2][3]

Step-by-Step Disposal Protocol

The following procedure should be followed for the safe disposal of this compound and materials contaminated with it.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including chemical-resistant gloves (inspect before use), safety goggles or a face shield, and a lab coat.[3]

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1][2]

2. Waste Segregation and Collection:

  • Do not mix this compound waste with other waste streams.[7]

  • Collect all waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., pipette tips, weighing paper, gloves), in a designated and compatible waste container.[8]

  • The container should be in good condition, compatible with the chemical, and have a tightly sealing cap.[9] Do not use a container that cannot be securely closed.

3. Labeling of Waste Containers:

  • Clearly label the waste container with the words "HAZARDOUS WASTE".[9]

  • The label must also include the full chemical name, "this compound," and an indication of its hazards (e.g., "Flammable," "Toxic").[9]

4. Storage of Waste:

  • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents.[1][2]

  • The storage area should be a designated satellite accumulation area for hazardous waste.

5. Handling Spills:

  • In the event of a small spill, immediately alert others in the area.

  • Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite.[1]

  • Collect the absorbed material and any contaminated debris into a sealed container for disposal as hazardous waste.[1][8]

  • For large spills, evacuate the area and contact your institution's emergency response team.[8]

6. Final Disposal:

  • The disposal of this compound must be conducted through a licensed and approved hazardous waste disposal company.[3][7]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste container.[8]

  • Do not attempt to dispose of this compound down the drain or in regular trash.[1][2] It should not be released into the environment.[2]

  • Incineration in a licensed facility equipped with an afterburner and scrubber is a recommended disposal method.[1][5]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_0 Preparation & Handling cluster_1 Waste Collection & Containment cluster_2 Interim Storage & Final Disposal cluster_3 Spill Response (If Necessary) start Start: Need to Dispose of This compound ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles/face shield - Lab coat start->ppe ventilation Work in a Well-Ventilated Area (e.g., Fume Hood) ppe->ventilation collect_waste Collect Waste in a Designated, Compatible Container ventilation->collect_waste spill Spill Occurs ventilation->spill segregate_waste Do Not Mix with Other Waste Streams collect_waste->segregate_waste label_container Label Container: 'HAZARDOUS WASTE' 'this compound' Indicate Hazards segregate_waste->label_container store_waste Store Sealed Container in a Cool, Dry, Ventilated Area Away from Ignition Sources label_container->store_waste contact_ehs Contact Institutional EHS for Waste Pickup store_waste->contact_ehs disposal Disposal by a Licensed Hazardous Waste Company contact_ehs->disposal contain_spill Contain Spill with Inert Absorbent Material spill->contain_spill collect_spill Collect Contaminated Material into a Sealed Container contain_spill->collect_spill collect_spill->label_container

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Essential Safety and Operational Guide for Handling Ethyl Trifluoropyruvate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive and hazardous compounds like Ethyl Trifluoropyruvate. This guide provides immediate, essential safety protocols, operational instructions, and disposal plans to foster a secure and efficient research environment.

This compound is a flammable liquid and vapor that can be harmful if swallowed, cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2][3][4][5] Adherence to the following guidelines is critical for safe handling.

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Remarks
Eyes/Face Safety glasses with side-shields and face shieldMust be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1][4] Chemical goggles are also a suitable alternative.[2] Contact lenses may absorb and concentrate irritants and should be worn with caution, following a written workplace policy.[2]
Skin Chemical-resistant glovesGloves must be inspected before use and disposed of properly after handling.[4] The specific glove material should be chosen based on breakthrough time and permeation rate for this chemical.
Protective clothingWear impervious clothing, such as overalls and a PVC apron.[2][4] For scenarios with a risk of severe exposure, a full PVC protective suit may be necessary.[2]
Respiratory Respirator (if ventilation is inadequate)For nuisance exposures, a type P95 (US) or P1 (EU EN 143) particle respirator can be used.[4] For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[4] All respirators and their components must be tested and approved under appropriate government standards (e.g., NIOSH in the US or CEN in the EU).[4]

Operational Plan: Step-by-Step Handling Procedure

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area 1. Ensure a well-ventilated area (fume hood). check_safety 2. Verify location of eyewash station and safety shower. ground_equip 4. Ground and bond container and receiving equipment. prep_area->ground_equip Proceed to Handling don_ppe 3. Don appropriate PPE as specified in the table. use_tools 5. Use non-sparking tools. dispense 6. Dispense chemical carefully, avoiding splashes and vapor generation. seal_container 7. Keep container tightly sealed when not in use. doff_ppe 8. Doff PPE correctly to avoid contaminating skin. dispense->doff_ppe After Use wash_hands 9. Wash hands thoroughly with soap and water. clean_area 10. Decontaminate work surfaces.

Caption: Workflow for Safe Handling of this compound.

Detailed Steps:

  • Preparation :

    • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]

    • Before starting work, confirm that an eyewash station and safety shower are readily accessible.[2]

    • Put on all required PPE, including safety glasses with a face shield, chemical-resistant gloves, and a lab coat or apron.[1][2]

  • Handling :

    • To prevent static discharge, which can ignite flammable vapors, ground and bond all containers and receiving equipment.[2][6]

    • Use only non-sparking tools to avoid creating ignition sources.[2][5]

    • When transferring or using the chemical, do so carefully to prevent splashing and minimize the release of vapors. Avoid breathing in any mist or vapor.[1][2]

    • Keep the container tightly closed when not in active use to prevent the escape of flammable vapors.[1][6]

    • Do not eat, drink, or smoke in the area where this chemical is being handled.[2][5]

  • Post-Handling :

    • After completing your work, remove PPE carefully to avoid cross-contamination.

    • Wash your hands thoroughly with soap and water.[2][4]

    • Clean and decontaminate the work area.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.

Waste Collection:

  • Collect waste this compound and any materials used for spill cleanup (such as vermiculite (B1170534) or sand) in a separate, labeled, and sealed container.[1][2]

  • This container should be suitable for flammable waste. Do not use plastic buckets.[2]

Disposal Procedure:

  • All waste must be disposed of through a licensed professional waste disposal service.[4]

  • A common method for disposal is incineration in a licensed chemical incinerator equipped with an afterburner and scrubber.[2][4][7]

  • Empty containers should be decontaminated before disposal.[2] Even empty containers can retain explosive vapors and must be handled with care.[2]

  • Never pour this compound down the drain.[1][4]

cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal collect_waste 1. Collect waste chemical and contaminated materials. label_container 2. Place in a labeled, sealed, flammable-waste container. store_waste 3. Store waste container in a designated, well-ventilated area. collect_waste->store_waste Store Securely contact_vendor 4. Arrange for pickup by a licensed waste disposal vendor. store_waste->contact_vendor Dispose incinerate 5. Vendor transports for incineration in a licensed facility.

Caption: Disposal Workflow for this compound Waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.